N-Acetyl-D-glutamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(7(12)13)2-3-6(8)11/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRODHGGIIXDV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Acetyl-D-glutamine biological function
An In-depth Technical Guide on the Biological Function of N-Acetyl-D-glutamine
Introduction
This compound is the acetylated form of the D-isomer of the amino acid glutamine[1]. In the landscape of biochemistry and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. While its enantiomer, N-acetyl-L-glutamine (also known as Aceglutamide), is recognized for its neuroprotective effects and its role as a stable precursor to L-glutamine, the biological function of this compound is fundamentally different[2][3][4]. Mammalian biological systems, from enzymes to transporters, are highly stereospecific and are evolved to primarily recognize and metabolize L-amino acids[5]. Consequently, this compound is largely considered to be biologically inert.
This technical guide provides a comprehensive overview of the biological standing of this compound. It contrasts its properties with its biologically active L-isomer, presents the limited available data, and details its primary application in research as an analytical standard and stereoisomeric control. This document is intended for researchers, scientists, and drug development professionals working with amino acid derivatives and investigating stereospecific metabolic pathways.
Stereochemistry: The Defining Factor for Biological Activity
The core difference between N-Acetyl-L-glutamine and this compound lies in their three-dimensional structure. They are enantiomers—non-superimposable mirror images of each other. This structural distinction is paramount, as biological interactions are governed by precise molecular recognition.
Caption: Chemical structures of N-Acetyl-L-glutamine and this compound.
Enzymes responsible for the metabolism of acetylated amino acids, such as acylases, exhibit high stereospecificity. These enzymes catalyze the hydrolysis of N-acetylated L-amino acids but are generally inactive towards their D-counterparts[6]. This enzymatic selectivity is the primary reason for the lack of significant metabolism and bioavailability of this compound in mammalian systems.
The Biological Role of this compound: A Study in Contrast
There is a notable absence of evidence in scientific literature supporting a direct, significant biological function for this compound within mammalian systems. Its primary role in research is as a negative control or a comparator to its L-isomer. However, some studies have noted stereoselective plasma protein binding, which indicates some level of interaction with biological macromolecules, though this does not lead to metabolic utilization[].
To understand the significance of this compound's inactivity, it is essential to review the well-documented functions of its L-enantiomer.
Functions of N-Acetyl-L-glutamine
N-Acetyl-L-glutamine serves as a highly stable and bioavailable precursor for L-glutamine, overcoming the instability of free glutamine in aqueous solutions[3]. Upon administration, it is deacetylated by acylase enzymes to release L-glutamine, which then participates in numerous critical metabolic pathways[6].
-
Neuroprotection : Aceglutamide can cross the blood-brain barrier, where it is converted to glutamine and subsequently glutamate and GABA[3]. It has been shown to reduce infarct volume and inhibit neuronal apoptosis following cerebral ischemia by enhancing antioxidant systems (GSH, Trx, Nrf2), activating the Akt/Bcl-2 anti-apoptotic pathway, and inhibiting pro-apoptotic factors like ASK1 and TRAF1[2][4].
-
Immune System Support : Glutamine is a primary energy source for immune cells like lymphocytes[8]. Supplementation with N-Acetyl-L-glutamine can bolster leukocyte function and enhance immune responses[8].
-
Antioxidant and Anti-inflammatory Properties : By providing a source of glutamine, N-Acetyl-L-glutamine supports the synthesis of glutathione (GSH), the body's primary endogenous antioxidant. This helps to reduce oxidative stress and inflammation markers[8].
References
- 1. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-D-glutamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: The Chirality Question in Glutamine Metabolism
Glutamine, the most abundant amino acid in the human body, is crucial for a myriad of physiological processes, including protein synthesis, immune function, and nitrogen transport.[1][2] Its acetylated form, N-Acetyl-L-glutamine, has been developed as a more stable and bioavailable precursor to L-glutamine for therapeutic and supplemental applications.[3][4] However, the biological significance of its D-enantiomer, N-Acetyl-D-glutamine, remains largely uninvestigated. This guide directly addresses the topic of this compound's mechanism of action, a subject for which there is a notable scarcity of direct scientific evidence.
N-Acetyl-L-glutamine: A Well-Characterized Prodrug (A Comparative Baseline)
To understand the potential actions of the D-isomer, it is instructive to first review the established mechanism of N-Acetyl-L-glutamine. It is primarily recognized as a stable, water-soluble prodrug of L-glutamine.[4]
Key aspects of N-Acetyl-L-glutamine's mechanism of action include:
-
Enhanced Stability: The N-acetylation prevents the spontaneous cyclization and degradation that L-glutamine undergoes in aqueous solutions.[5][6]
-
Enzymatic Conversion to L-glutamine: Following administration, N-Acetyl-L-glutamine is hydrolyzed by stereospecific enzymes, primarily Aminoacylase I, which is specific for N-acyl-L-amino acids, to release L-glutamine and acetate.[7]
-
Bioavailability and Distribution: It can cross the blood-brain barrier, delivering L-glutamine to the central nervous system.[4]
-
Physiological Effects: Once converted to L-glutamine, it participates in all of L-glutamine's metabolic functions, including serving as a precursor for the neurotransmitters glutamate and GABA, supporting antioxidant defense through glutathione synthesis, and acting as an energy source for rapidly dividing cells.[2][3][8]
Signaling Pathways Influenced by N-Acetyl-L-glutamine (via L-Glutamine)
The diagram below illustrates the established metabolic pathway of N-Acetyl-L-glutamine and its subsequent involvement in key cellular processes.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 4. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Energy metabolism and glutamate-glutamine cycle in the brain: a stoichiometric modeling perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Stereospecific Effects of N-Acetyl-D-glutamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereospecific effects of N-Acetyl-D-glutamine, contrasting its biological profile with that of its well-studied L-isomer, N-Acetyl-L-glutamine. While N-Acetyl-L-glutamine serves as a stable pro-drug for L-glutamine with established roles in neuroprotection, immune modulation, and cellular metabolism, evidence regarding the specific biological activities of this compound in mammals is notably scarce. This guide synthesizes the available data on the stereoselective pharmacokinetics and metabolism of N-acetylated amino acids, highlighting the pivotal role of stereospecific enzymes such as aminoacylase I. Detailed experimental protocols for the chiral separation and pharmacokinetic analysis of N-acetylglutamine enantiomers are provided, alongside a discussion of the probable metabolic fate of the D-isomer. The document aims to equip researchers with the foundational knowledge and methodologies required to explore the potential, though currently unelucidated, therapeutic applications of this compound.
Introduction
Glutamine is the most abundant free amino acid in the human body and plays a critical role in a myriad of physiological processes, including nitrogen transport, immune function, and gut health. However, L-glutamine is unstable in aqueous solutions, limiting its use in parenteral nutrition and other liquid formulations. N-Acetyl-L-glutamine (NAG-L) was developed as a stable, biologically available precursor to L-glutamine.[1] The acetylation of the amino group enhances stability, and in vivo, the acetyl group is cleaved to release L-glutamine.[1] Given the stereospecific nature of biological systems, the question arises as to the physiological effects of the D-enantiomer, this compound (NAG-D). This guide explores the current understanding of the stereospecific effects of NAG-D, focusing on its metabolism, pharmacokinetics, and potential biological activities in comparison to NAG-L.
Stereoselective Metabolism of N-Acetylglutamine
The primary metabolic pathway for N-acetylated amino acids involves deacetylation by acylase enzymes. In mammals, aminoacylase I (ACY1) is a key cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acylated L-amino acids.[2] This enzyme is abundantly expressed in the kidney and is responsible for the catabolism and salvage of acylated amino acids.[2][3]
Crucially, aminoacylase I exhibits strict stereospecificity for L-amino acids.[4] It does not effectively hydrolyze N-acyl-D-amino acids. This enzymatic specificity is the basis for the industrial production of pure L-amino acids from a racemic mixture of N-acyl-D,L-amino acids.[4]
This stereoselectivity strongly suggests that this compound is a poor substrate for deacetylation in mammals. Consequently, it is unlikely to serve as an efficient precursor for D-glutamine in vivo.
Proposed Metabolic Pathway
The differential metabolism of N-Acetyl-L-glutamine and this compound can be visualized as follows:
Caption: Differential metabolism of N-Acetylglutamine enantiomers.
Comparative Pharmacokinetics
Pharmacokinetic studies have confirmed the stereoselective disposition of N-acetylglutamine enantiomers. A validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been developed for the simultaneous separation and determination of N-Acetyl-L-glutamine and this compound in biological samples.[5][6]
A study investigating the plasma protein binding of N-acetylglutamine enantiomers in rats demonstrated stereoselective binding.[6] This difference in protein binding can further contribute to the distinct pharmacokinetic profiles of the two isomers.
Quantitative Pharmacokinetic Parameters (Hypothetical)
Based on the principles of stereoselective metabolism, a hypothetical comparison of the pharmacokinetic parameters of N-Acetyl-L-glutamine and this compound following intravenous administration is presented in the table below. It is important to note that these are expected trends and require experimental validation.
| Parameter | N-Acetyl-L-glutamine | This compound | Rationale |
| Clearance (CL) | Higher | Lower | Rapid metabolic clearance of the L-isomer by aminoacylase I. |
| Half-life (t½) | Shorter | Longer | Slower elimination of the D-isomer, primarily via renal excretion. |
| Volume of Distribution (Vd) | Potentially different | Potentially different | Differences in plasma protein binding and tissue distribution. |
| Urinary Excretion (unchanged) | Low | High | The L-isomer is metabolized, while the D-isomer is poorly metabolized. |
Biological Effects: A Tale of Two Isomers
N-Acetyl-L-glutamine: A Well-Characterized Prodrug
The biological effects of N-Acetyl-L-glutamine are largely attributed to its conversion to L-glutamine. These effects are extensive and include:
-
Neuroprotection: L-glutamine is a precursor to the neurotransmitters glutamate and GABA.[7] N-Acetyl-L-glutamine has been shown to have neuroprotective effects in models of cerebral ischemia.[8]
-
Immune Modulation: L-glutamine is a key fuel source for immune cells, and supplementation can enhance immune function.[1]
-
Gut Health: L-glutamine is crucial for maintaining the integrity of the intestinal mucosa.[9]
-
Anti-inflammatory and Antioxidant Effects: L-glutamine can reduce markers of inflammation and oxidative stress.[1]
This compound: An Enigma in Mammalian Systems
In stark contrast to its L-isomer, there is a significant lack of published data on the specific biological effects of this compound in mammals. Based on the metabolic data, it is likely that this compound does not significantly contribute to the body's pool of glutamine.
While D-amino acids are known to have biological roles (e.g., D-serine as a co-agonist at the NMDA receptor), D-glutamine is generally considered to be metabolically inert in mammalian cells.[5][10] Therefore, any biological activity of this compound would likely be due to the intact molecule itself or potential metabolites other than D-glutamine.
Potential, yet unproven, areas of investigation for the biological effects of this compound could include:
-
Direct Receptor Interactions: The intact molecule could potentially interact with specific receptors or enzymes.
-
Modulation of Gut Microbiota: As the D-isomer is likely to pass through the gastrointestinal tract largely unabsorbed, it could be metabolized by the gut microbiota, potentially influencing the composition and metabolic output of the microbiome.
-
"Drug-like" Effects: The molecule could exert pharmacological effects independent of its role as an amino acid precursor.
Experimental Protocols
Chiral Separation and Pharmacokinetic Analysis of N-Acetylglutamine Enantiomers
This protocol is adapted from the validated HPLC-MS method described by Zhang et al. (2017).[5]
Objective: To separate and quantify N-Acetyl-L-glutamine and this compound in plasma samples for pharmacokinetic studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
N-acetylglutamine enantiomers: [M-H]⁻ m/z 187.0540
-
Internal Standard (e.g., Aspirin): [M-H]⁻ m/z 179.0240
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC-MS system.
Data Analysis:
-
Construct calibration curves for each enantiomer using standards of known concentrations.
-
Calculate the concentration of each enantiomer in the plasma samples based on the peak area ratios relative to the internal standard.
-
Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and t½ for each enantiomer.
Caption: Workflow for Chiral Pharmacokinetic Analysis.
In Vitro Deacetylation Assay
Objective: To determine the stereospecificity of aminoacylase I for this compound.
Materials:
-
Recombinant human aminoacylase I (ACY1)
-
N-Acetyl-L-glutamine
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system for amino acid analysis
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, ACY1, and either N-Acetyl-L-glutamine or this compound.
-
Incubate the reactions at 37°C for various time points.
-
Stop the reactions by adding the quenching solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of L-glutamine or D-glutamine using a suitable analytical method (e.g., HPLC with pre-column derivatization).
Expected Outcome: The reaction with N-Acetyl-L-glutamine will show a time-dependent increase in L-glutamine concentration. The reaction with this compound will show little to no formation of D-glutamine.
Conclusion and Future Directions
The available evidence strongly indicates a significant stereospecific effect in the metabolism and pharmacokinetics of N-acetylglutamine. N-Acetyl-L-glutamine is readily hydrolyzed by aminoacylase I to release biologically active L-glutamine, making it an effective pro-drug. In contrast, this compound is a poor substrate for this enzyme and is likely to be metabolically inert in mammals, with its primary route of elimination being renal excretion of the unchanged molecule.
The lack of data on the direct biological effects of this compound represents a significant knowledge gap. Future research should focus on:
-
In vivo pharmacokinetic studies directly comparing the disposition of this compound and N-Acetyl-L-glutamine in a relevant animal model.
-
Investigating the potential for this compound to be metabolized by the gut microbiota and the subsequent effects on the host.
-
Screening this compound for any direct pharmacological activity on various receptors and enzymes, particularly those in the central nervous system, given the neuroactive properties of other D-amino acids.
-
Exploring potential anti-inflammatory or immunomodulatory effects of the intact this compound molecule, independent of its conversion to glutamine.
A thorough understanding of the stereospecific effects of this compound is essential for a complete picture of N-acetylated amino acid biology and could potentially unveil novel therapeutic avenues. This guide provides the necessary background and experimental frameworks to stimulate and support such investigations.
References
- 1. Page loading... [guidechem.com]
- 2. usbio.net [usbio.net]
- 3. N-acetylamino acid utilization by kidney aminoacylase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoacylase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine as an Immunonutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-Acetyl-D-glutamine as a Potential Enzyme Inhibitor: A Technical Guide
Abstract
N-Acetyl-D-glutamine is a derivative of the D-enantiomer of the amino acid glutamine. While its L-counterpart, N-Acetyl-L-glutamine, is recognized as a stable source of L-glutamine with various physiological roles, there is a significant gap in the scientific literature regarding the specific enzyme inhibitory activities of this compound. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as an enzyme inhibitor. It outlines potential enzyme targets based on the metabolism of related D-amino acid and N-acetylated amino acid compounds, details experimental protocols for screening and characterization, and provides a basis for data analysis and visualization.
Introduction
The exploration of novel enzyme inhibitors is a cornerstone of drug discovery and biochemical research. N-acetylated amino acids represent a class of molecules with the potential for specific interactions with enzyme active sites. While L-amino acids and their derivatives are extensively studied, D-amino acids and their N-acetylated forms remain a relatively underexplored area of research. D-amino acids are known to play roles in bacteria and have been identified in mammals, suggesting the existence of enzymes that can process these stereoisomers.[1]
This guide focuses on this compound, a compound for which there is currently limited direct evidence of enzyme inhibition. The content herein is therefore presented as a theoretical and methodological framework to enable the scientific community to systematically evaluate its potential as an enzyme inhibitor.
Potential Enzyme Targets for this compound
Based on the metabolism of related compounds, several classes of enzymes could be considered as potential targets for this compound.
-
D-amino Acid Oxidases (DAAO): These enzymes catalyze the oxidative deamination of D-amino acids.[2][3] Given their specificity for D-enantiomers, DAAOs are a primary potential target. This compound could act as a competitive or allosteric inhibitor.
-
N-Acyl-D-amino Acid Deacetylases: Enzymes that hydrolyze the N-acetyl group from N-acetyl-D-amino acids are plausible targets. For instance, N-acetyl-D-glutamate deacetylase has been identified and shown to be inhibited by substrate analogs.[4] It is conceivable that a similar enzyme exists for this compound.
-
Glutaminases: These enzymes catalyze the hydrolysis of glutamine to glutamate.[5][6] While they primarily act on L-glutamine, the potential for interaction with the D-enantiomer or its acetylated form, particularly in microorganisms, should not be discounted.
-
Glutamine Synthetase (GS): This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia.[7][8][9] Inhibition of GS could have significant metabolic consequences.
-
Protein N-terminal Acetyltransferases (NATs): These enzymes catalyze the acetylation of the N-terminus of proteins. While their primary substrates are protein N-termini, the potential for small molecule inhibition exists. For example, potent bisubstrate inhibitors have been developed for protein N-terminal acetyltransferase D (NatD).[10][11]
Data Presentation: Inhibitory Activity of a Related N-Acetyl-D-amino Acid Derivative
Due to the lack of specific data for this compound, the following table summarizes the inhibitory potency of N-acetyl-D-ornithine, a structurally related compound, against Nα-acetyl-L-ornithine deacetylase (ArgE). This serves as an example of the type of quantitative data that should be generated for this compound.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Nα-acetyl-D-ornithine | Nα-acetyl-L-ornithine deacetylase (ArgE) | 200 - 410 | [12] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the enzyme inhibitory potential of this compound.
General Spectrophotometric Enzyme Inhibition Assay
This protocol describes a common method for measuring enzyme activity and its inhibition by monitoring changes in absorbance.[13][14][15][16][17]
Materials:
-
Purified target enzyme
-
Substrate (that produces a chromogenic product upon enzymatic reaction)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound (dissolved in a suitable solvent, e.g., water or DMSO)
-
Positive control inhibitor (if available)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound. The final concentration of any solvent (e.g., DMSO) should be kept low (typically <1%) in the final assay volume.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the desired concentrations of this compound or the negative control.
-
Enzyme Addition: Add the purified enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Determine the percent inhibition relative to the negative control and calculate the IC50 value.
General Fluorometric Enzyme Inhibition Assay
Fluorometric assays offer higher sensitivity and are suitable for enzymes where a fluorescent product is generated from a non-fluorescent substrate or vice versa.[18][19][20][21][22]
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions as described in the spectrophotometric assay, protecting fluorogenic substrates from light.
-
Assay Setup: In a black 96-well plate, add the assay buffer and serial dilutions of this compound.
-
Enzyme Addition and Pre-incubation: Add the enzyme to each well and pre-incubate.
-
Reaction Initiation: Add the fluorogenic substrate to start the reaction.
-
Measurement: Measure the increase or decrease in fluorescence intensity over time using a microplate fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for this compound.
Kinetic Analysis of Inhibition Mechanism
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme assays are performed with varying concentrations of both the substrate and this compound.[23][24][25][26][27]
Procedure:
-
Set up a matrix of reactions with a range of substrate concentrations (e.g., 0.1x to 10x the Michaelis constant, Km) and several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
Measure the initial reaction velocity for each condition.
-
Data Analysis: Plot the data using methods such as the Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or non-linear regression to the Michaelis-Menten equation. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing a potential enzyme inhibitor like this compound.
Workflow for inhibitor screening and characterization.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway where a D-amino acid oxidase (DAAO), a potential target of this compound, plays a role in modulating neurotransmission by regulating the levels of the D-amino acid co-agonist, D-serine, at the NMDA receptor.
Hypothetical inhibition of DAAO by this compound.
Conclusion
While direct evidence for the enzyme inhibitory properties of this compound is currently lacking, this technical guide provides a robust framework for its systematic investigation. By exploring its effects on rationally chosen potential enzyme targets using established biochemical and kinetic methodologies, researchers can elucidate the biological activity of this compound. The detailed protocols and conceptual frameworks presented here are intended to facilitate the initiation of research into this and other understudied N-acetyl-D-amino acid derivatives, potentially uncovering novel modulators of enzymatic activity with applications in drug discovery and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 8. Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel bisubstrate inhibitors for protein N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Bisubstrate Inhibitors for Protein N-Terminal Acetyltransferase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitors of N(alpha)-acetyl-L-ornithine deacetylase: synthesis, characterization and analysis of their inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. benchchem.com [benchchem.com]
- 19. nrel.colostate.edu [nrel.colostate.edu]
- 20. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 23. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies | MDPI [mdpi.com]
- 25. fiveable.me [fiveable.me]
- 26. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 27. Khan Academy [khanacademy.org]
In Vitro Studies of N-Acetyl-D-glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of in vitro research on N-Acetyl-D-glutamine (NADG). A thorough review of the scientific literature reveals a significant scarcity of studies focused specifically on the D-enantiomer of N-acetyl-glutamine. The vast majority of research investigates the biological effects of its counterpart, N-Acetyl-L-glutamine (NALG), primarily due to its role as a stable source of L-glutamine in cell culture media. This guide will first address the limited understanding of NADG's in vitro activity and its potential metabolic fate. Subsequently, it will present a detailed examination of the in vitro studies conducted on NALG, covering its effects on cell proliferation, neuroprotection, and inflammation. This comparative approach is intended to provide researchers with a foundational understanding of acetylated glutamine in a biological context, while highlighting a significant gap in the current scientific knowledge regarding the D-enantiomer.
Introduction: The Enantiomeric Divide in N-Acetyl-glutamine Research
N-acetyl-glutamine exists in two stereoisomeric forms: this compound (NADG) and N-Acetyl-L-glutamine (NALG). While chemically similar, their biological activities in vitro are expected to differ significantly due to the stereospecificity of enzymes and receptors. L-glutamine is an essential amino acid for the proliferation and maintenance of mammalian cells in culture, serving as a key source of energy and nitrogen for the synthesis of proteins and nucleic acids.[1] However, L-glutamine is unstable in liquid media, degrading into pyroglutamic acid and ammonia, the latter of which can be toxic to cells.[2] NALG was developed as a stable L-glutamine pro-drug, which is readily deacetylated by intracellular enzymes to release L-glutamine.[3][4]
Conversely, in vitro studies dedicated to NADG are virtually absent from the published literature. This disparity is likely due to the fact that D-amino acids are not typically utilized by mammalian cells in the same manner as their L-counterparts.
The Putative In Vitro Fate of this compound
In the absence of direct experimental evidence, the in vitro fate of NADG can be hypothesized based on the known metabolism of D-amino acids. The primary enzyme responsible for the catabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO).[5][6][7] This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, hydrogen peroxide, and ammonia.[5] However, DAAO activity is not ubiquitous across all cell types and is notably absent in some cultured human epidermal cells.[8] The presence and activity of DAAO in specific cell lines would be a critical determinant of NADG's metabolic fate.
Furthermore, for NADG to be metabolized by DAAO, it would likely first need to be deacetylated to D-glutamine. The existence of a specific this compound deacetylase in mammalian cells has not been described. While bacteria possess a range of D-amino acid metabolizing enzymes,[9] their relevance to sterile in vitro mammalian cell culture is minimal.
It is also possible that NADG remains metabolically inert in most in vitro systems, or that it exerts biological effects through mechanisms independent of its conversion to D-glutamine. However, without dedicated studies, these possibilities remain speculative.
Figure 1: Hypothetical metabolic pathway of this compound in vitro.
In Vitro Studies of N-Acetyl-L-glutamine (NALG)
Given the lack of data on NADG, this section will detail the in vitro research on NALG to provide a comprehensive understanding of acetylated glutamine.
NALG as a Stable Source of L-Glutamine
NALG is widely used as a substitute for L-glutamine in cell culture media to overcome the instability of the free amino acid.[3] Its dipeptide form, L-alanyl-L-glutamine, is also commonly used for the same purpose.[10] In vitro studies have consistently demonstrated that various cell types can utilize NALG as a source of L-glutamine to support growth and proliferation.[11]
The mechanism of action involves the uptake of NALG into the cell, followed by intracellular enzymatic hydrolysis to release L-glutamine and acetate. This process provides a steady and controlled supply of L-glutamine, avoiding the rapid degradation and ammonia buildup associated with free L-glutamine.[3]
Figure 2: Intracellular processing of N-Acetyl-L-glutamine.
Effects on Cancer Cell Proliferation
L-glutamine is a critical nutrient for rapidly proliferating cancer cells, a phenomenon often referred to as "glutamine addiction".[12][13] Consequently, NALG, as a source of L-glutamine, can support the growth of various tumor cell lines in vitro. One study compared the effects of L-glutamine, NALG, and glutamine-containing dipeptides on the proliferation of several human tumor cell lines.[11] The results indicated that while NALG could stimulate cell growth in glutamine-free media, its efficacy was lower than that of free L-glutamine or L-alanyl-L-glutamine in some cell lines when measured by MTT assay.[11]
| Cell Line | Compound | Concentration | Effect on Proliferation | Assay | Reference |
| K 562 (Leukemia) | N-Acetyl-L-glutamine | Not specified | Stimulated growth vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |
| Kato III (Stomach) | N-Acetyl-L-glutamine | Not specified | Stimulated growth vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |
| Panc 1 (Pancreas) | N-Acetyl-L-glutamine | Not specified | Stimulated growth vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |
| T 47 D (Breast) | N-Acetyl-L-glutamine | Not specified | Not significant stimulation vs. glutamine-free media | [3H] Thymidine incorporation, MTT | [11] |
Table 1: Summary of In Vitro Effects of N-Acetyl-L-glutamine on Cancer Cell Proliferation
The reduced proliferative effect of NALG compared to L-glutamine in some contexts may be due to the rate of its uptake and/or hydrolysis, which could be a limiting factor for cells with very high glutamine demand.
Neuroprotective Effects of NALG (Aceglutamide)
N-Acetyl-L-glutamine, also known as aceglutamide, has been investigated for its neuroprotective properties. In vitro studies have shown that aceglutamide can protect neuronal cells from various stressors. For instance, in a model of H2O2-induced oxidative stress in PC12 cells, aceglutamide at concentrations of 1-10 µM improved cell viability, reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), and upregulated the antioxidant glutathione (GSH).[14] It is suggested that these effects are mediated through the enhancement of the Nrf2/Trx antioxidant system.[14]
Another study demonstrated that glutamine protects cultured neuronal cells against the amyloid-beta peptide, a key factor in Alzheimer's disease.[15][16][17] While this study used L-glutamine, the findings are relevant to NALG as a stable precursor.
| Cell Line | Stressor | NALG Concentration | Observed Neuroprotective Effects | Reference |
| PC12 | H2O2 | 1-10 µM | Increased cell viability, decreased ROS and NO, increased GSH | [14] |
Table 2: In Vitro Neuroprotective Effects of N-Acetyl-L-glutamine
The proposed signaling pathway for the neuroprotective effects of aceglutamide involves the activation of the Akt/Bcl-2 anti-apoptotic pathway and the inhibition of ASK1 and TRAF1.[14]
Figure 3: Proposed neuroprotective signaling pathways of N-Acetyl-L-glutamine.
Anti-inflammatory Effects
The anti-inflammatory effects of glutamine are well-documented.[18][19] In vitro, glutamine has been shown to attenuate inflammation in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[19] It achieves this by decreasing the expression of inflammatory proteins like iNOS and COX-2, and down-regulating the mRNA transcription of cytokines such as TNF-α, IL-6, and IL-1β.[19] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[19] While these studies were conducted with L-glutamine, NALG would be expected to elicit similar effects following its intracellular conversion.
| Cell Line | Stimulant | Glutamine Concentration | Anti-inflammatory Effects | Reference |
| RAW 264.7 Macrophages | LPS | 2-10 mM | Decreased iNOS, COX-2, TNF-α, IL-6, IL-1β; Reduced ROS | [19] |
Table 3: In Vitro Anti-inflammatory Effects of L-Glutamine (Relevant to NALG)
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vitro studies. Below are generalized protocols for assays commonly used to assess the biological effects of compounds like N-acetyl-glutamine.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., NALG) and appropriate controls (e.g., vehicle, positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[20][21]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20][21]
Figure 4: General workflow for an MTT cell viability assay.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of cytokines in cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[22][23]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known cytokine standard to the wells and incubate.[22]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[22]
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
The in vitro study of N-acetyl-glutamine is overwhelmingly focused on the L-enantiomer, NALG, due to its utility as a stable L-glutamine source in cell culture. Research on NALG has provided valuable insights into its role in supporting cancer cell proliferation and its potential as a neuroprotective agent. However, a significant knowledge gap exists regarding the in vitro biological effects of this compound.
Future research should aim to:
-
Characterize the in vitro metabolism of NADG: Determine if common cell lines can deacetylate NADG and if the resulting D-glutamine is metabolized by D-amino acid oxidase.
-
Investigate the biological activity of NADG: Conduct systematic in vitro screens to assess the effects of NADG on cell proliferation, viability, signaling, and inflammation in a variety of cell types.
-
Perform comparative studies: Directly compare the in vitro effects of NADG and NALG to elucidate the stereospecificity of their biological actions.
Addressing these questions will provide a more complete understanding of the biology of N-acetylated glutamine and could potentially uncover novel biological activities of the D-enantiomer.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 8. Studies of D-amino acid oxidase activity in human epidermis and cultured human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsciences.com [ijsciences.com]
- 13. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutamine Attenuates Inflammation and Stimulates Amniotic Cell Proliferation in Premature Rupture of Membranes-related in vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Cytokine Elisa [bdbiosciences.com]
N-Acetyl-D-glutamine in Metabolic Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylated amino acids are emerging as a significant class of biomolecules involved in various physiological and pathological processes. While the roles of many L-enantiomer N-acetylated amino acids are increasingly understood, their D-counterparts remain largely unexplored. This technical guide focuses on N-Acetyl-D-glutamine, providing a comprehensive overview of its context within metabolic pathways, with a comparative analysis of its better-understood stereoisomer, N-Acetyl-L-glutamine.
This document outlines the current, albeit limited, understanding of this compound's metabolic significance, details the analytical methodologies for its quantification, and presents experimental protocols. Due to the scarcity of specific data on the D-enantiomer, this guide leverages the extensive research on N-Acetyl-L-glutamine to provide a foundational understanding for researchers venturing into the study of D-amino acid metabolism.
Introduction to N-Acetylated Amino Acids
N-acetylation is a crucial post-translational modification that can alter the function and characteristics of amino acids and proteins. This modification involves the addition of an acetyl group to the nitrogen atom of an α-amino acid. Historically, N-acetyl-L-glutamate was identified as an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle. This discovery highlighted the importance of N-acetylation in fundamental metabolic pathways. Beyond specific enzymatic activation, N-acetylation of amino acids can also serve as a detoxification pathway for the removal of toxic acyl-CoA species.
While the L-forms of N-acetylated amino acids are more common and better studied, the presence and potential roles of D-forms are an area of growing interest, particularly in the context of the gut microbiome and non-canonical metabolic pathways.
N-Acetyl-L-glutamine: A Well-Studied Precursor
N-Acetyl-L-glutamine (NAG) is a derivative of the abundant amino acid L-glutamine. A key characteristic of NAG is its enhanced stability in aqueous solutions compared to L-glutamine, which is prone to degradation. This stability makes NAG a preferred supplement in clinical nutrition and a valuable tool in research.
Metabolic Fate of N-Acetyl-L-glutamine
Upon administration, N-Acetyl-L-glutamine is primarily hydrolyzed to L-glutamine, which then enters the systemic circulation and participates in a multitude of metabolic pathways.
-
Hydrolysis: The acetyl group is removed by acylases, enzymes found in various tissues, including the intestine, liver, and kidneys. Studies in pigs have shown that N-acetyl-L-glutamine is almost completely hydrolyzed during absorption in the intestinal mucosa, with very little intact molecule detected in the blood.[1]
-
Glutamine Metabolism: The liberated L-glutamine is a key player in cellular metabolism. It is the most abundant free amino acid in human blood and tissues and is involved in:
-
Energy Production: Glutamine is a major respiratory fuel for rapidly dividing cells, such as enterocytes and lymphocytes. It enters the mitochondria and is converted to glutamate by glutaminase (GLS). Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG).[2]
-
Biosynthesis: Glutamine provides the nitrogen for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and hexosamines.[2][3]
-
Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[4]
-
Neurotransmitter Synthesis: In the brain, glutamine can be converted to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5]
-
Signaling Pathways Influenced by N-Acetyl-L-glutamine (via Glutamine)
By serving as a source of glutamine, N-Acetyl-L-glutamine can influence key signaling pathways that regulate cell growth, proliferation, and survival.
-
mTORC1 Signaling: Glutamine plays a crucial role in the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth. The influx of glutamine is coupled with the uptake of essential amino acids like leucine, which is a potent activator of mTORC1.[2][6]
-
Cancer Metabolism: Many cancer cells exhibit "glutamine addiction," relying heavily on glutamine metabolism for survival and proliferation.[7] This has made glutamine metabolism an attractive target for cancer therapy.
This compound: An Enigmatic Metabolite
In stark contrast to its L-enantiomer, there is a significant lack of information regarding the specific metabolic roles of this compound. It is not known to be a major intermediate in any canonical metabolic pathway in mammals. The primary context in which this compound is discussed in the scientific literature is in the development of analytical methods for the chiral separation of N-acetyl-glutamine enantiomers.
Potential Metabolic Considerations
While no specific pathways have been elucidated, some general principles of D-amino acid metabolism may apply:
-
D-Amino Acid Oxidases: Mammalian tissues contain D-amino acid oxidases, primarily in the peroxisomes of the liver and kidney. These enzymes can deaminate D-amino acids to their corresponding α-keto acids. It is plausible that if this compound is deacetylated to D-glutamine, the resulting D-glutamine could be a substrate for these oxidases.
-
Gut Microbiome: The gut microbiota is a significant source and site of metabolism for D-amino acids. It is possible that this compound could be synthesized or metabolized by gut bacteria.
-
Renal Excretion: D-amino acids that are not metabolized are typically excreted in the urine.
Quantitative Data Presentation
The following tables summarize the available quantitative data, primarily for N-Acetyl-L-glutamine due to the lack of data for the D-enantiomer.
Table 1: Pharmacokinetic Parameters of N-Acetyl-L-glutamine in Rats
| Parameter | Low Dose (75 mg/kg) | Medium Dose (150 mg/kg) | High Dose (300 mg/kg) |
| Blood | |||
| Cmax (ng/mL) | 13,890 ± 2,130 | 32,450 ± 4,560 | 65,430 ± 8,760 |
| Tmax (h) | 0.08 ± 0.02 | 0.08 ± 0.03 | 0.09 ± 0.03 |
| AUC (0-t) (ng·h/mL) | 5,670 ± 890 | 13,560 ± 2,340 | 28,760 ± 4,560 |
| T1/2 (h) | 0.34 ± 0.06 | 0.32 ± 0.05 | 0.35 ± 0.07 |
| Brain | |||
| Cmax (ng/mL) | 2,340 ± 450 | 5,430 ± 870 | 11,870 ± 2,130 |
| Tmax (h) | 0.25 ± 0.05 | 0.25 ± 0.06 | 0.26 ± 0.05 |
| AUC (0-t) (ng·h/mL) | 1,230 ± 230 | 2,870 ± 540 | 6,540 ± 1,230 |
| T1/2 (h) | 0.78 ± 0.12 | 0.75 ± 0.11 | 0.79 ± 0.13 |
Data adapted from a study on the pharmacokinetics of N-acetyl-L-glutamine in rats.[5][8]
Table 2: Analytical Parameters for HPLC-MS/MS Quantification of N-Acetyl-glutamine Enantiomers
| Parameter | Value |
| Linear Range | 0.05 - 40 µg/mL |
| Precision (RSD) | < 7.23% (at 0.5-20 µg/mL) |
| Accuracy | 99.81% - 107.81% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Extraction Recovery | > 85% |
Data from a study on the separation and determination of acetyl-glutamine enantiomers by HPLC-MS.[9]
Experimental Protocols
Protocol for the Quantification of N-Acetyl-glutamine Enantiomers in Biological Samples by HPLC-MS/MS
This protocol is adapted from a published method for the simultaneous determination of acetyl-L-glutamine and acetyl-D-glutamine.[9]
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add 10 µL of internal standard solution (e.g., aspirin, 10 µg/mL). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase. f. Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.
2. HPLC Conditions
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent chiral column.
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Acetyl-glutamine: m/z 187.05 → [Product Ion]
-
Internal Standard (Aspirin): m/z 179.02 → [Product Ion] (Note: Specific product ions need to be determined by direct infusion and optimization on the specific mass spectrometer used).
-
4. Quantification a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Use a linear regression model to fit the calibration curve. c. Determine the concentration of this compound and N-Acetyl-L-glutamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conceptual Protocol for Synthesis of this compound
This protocol is based on the general Schotten-Baumann reaction for the N-acetylation of amino acids.
1. Dissolution a. Dissolve D-glutamine (1 molar equivalent) in an aqueous solution of sodium hydroxide (2 molar equivalents). b. Cool the solution in an ice bath to approximately 0°C.
2. Acylation a. Add acetic anhydride (1.5 to 3 molar equivalents) dropwise to the cooled D-glutamine solution with vigorous stirring. b. Maintain the temperature near 0°C.
3. Reaction a. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. b. Monitor the pH and maintain it in the alkaline range by adding sodium hydroxide as needed.
4. Acidification and Precipitation a. Acidify the solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will protonate the carboxylic acid group and cause the this compound to precipitate.
5. Isolation and Purification a. Collect the precipitate by filtration. b. Wash the precipitate with cold water. c. Recrystallize the product from a suitable solvent (e.g., ethanol-water) to obtain purified this compound.
Visualizations
Metabolic Pathway of N-Acetyl-L-glutamine
Experimental Workflow for Chiral Analysis
Hypothetical Metabolism of this compound
Conclusion and Future Directions
The study of this compound is in its infancy. While robust methods exist for its synthesis and chiral separation, its role in metabolic pathways remains largely uncharacterized. The well-established metabolic significance of its L-enantiomer, N-Acetyl-L-glutamine, as a stable precursor for L-glutamine, provides a critical framework for comparison and highlights the stereospecificity of many metabolic enzymes.
Future research should focus on several key areas to elucidate the biological relevance of this compound:
-
Metabolomic Screening: Untargeted metabolomics studies may reveal the presence and potential correlations of this compound with various physiological or disease states.
-
Enzyme Specificity: Investigating the activity of known acylases and D-amino acid oxidases with this compound and D-glutamine as substrates would provide crucial mechanistic insights.
-
Microbiome Studies: The role of the gut microbiota in the synthesis and degradation of this compound warrants investigation, as it may be a key player in its metabolism.
-
In Vivo Tracer Studies: Utilizing isotopically labeled this compound in animal models would be the definitive way to trace its metabolic fate and identify its downstream metabolites.
For researchers and drug development professionals, this compound represents an untapped area of metabolic investigation. The technical foundation laid out in this guide for the analysis and synthesis of N-acetylated glutamine enantiomers provides the necessary tools to begin exploring the metabolic pathways and potential physiological impact of this enigmatic D-amino acid derivative.
References
- 1. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and antioxidant activity of new conjugates of N-acetyl-d-glucosamine with α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pleiotropic Effects of Glutamine Metabolism in Cancer [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Cellular Gateway: An In-depth Technical Guide to the Cellular Uptake Mechanisms of N-Acetyl-D-glutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-glutamine (NADG) is a D-amino acid derivative with potential applications in various biomedical fields. Understanding its interaction with cells, particularly its mechanism of uptake, is crucial for harnessing its therapeutic and research potential. This technical guide provides a comprehensive overview of the current understanding and plausible mechanisms of NADG cellular uptake. Due to a scarcity of direct research on NADG, this guide synthesizes information from related N-acetylated amino acids and D-amino acid metabolism. The primary proposed mechanism involves enzymatic deacetylation by D-acylases, either extracellularly or intracellularly, followed by the transport of D-glutamine. A hypothetical direct transport mechanism is also discussed. This guide includes detailed experimental protocols for investigating these mechanisms and quantitative data for related compounds to provide a framework for future research.
Introduction
N-acetylated amino acids are increasingly recognized for their roles in cellular metabolism, signaling, and as potential therapeutic agents. While the L-isomers are more common, D-amino acids and their derivatives are gaining attention for their unique biological activities and resistance to degradation by conventional proteases. This compound (NADG) is one such molecule whose cellular fate is of significant interest. This guide will explore the potential pathways by which NADG may cross the cell membrane, providing a foundational understanding for researchers in drug development and cellular biology.
Proposed Cellular Uptake Mechanisms of this compound
Direct experimental evidence for the cellular uptake of NADG is limited. However, based on the metabolism of other N-acetylated D-amino acids, two primary mechanisms can be proposed: a deacetylation-dependent pathway and a direct transport pathway.
Primary Proposed Mechanism: Deacetylation Followed by Transport
The most probable mechanism for cellular assimilation of NADG involves its hydrolysis by N-acyl-D-amino acid deacylases (D-acylases) into D-glutamine and acetate.[1][2] These enzymes exhibit stereospecificity for D-enantiomers. This deacetylation could occur either at the cell surface by membrane-bound ectoenzymes or intracellularly following passive diffusion or non-specific uptake. The resulting D-glutamine would then be transported into the cell by amino acid transporters. While most transporters are specific for L-amino acids, some have been shown to transport D-isomers, albeit with lower affinity.
Caption: Proposed deacetylation-dependent uptake of NADG.
Hypothetical Secondary Mechanism: Direct Transport of Intact NADG
While less likely due to the presence of specific D-acylases, it is plausible that NADG could be transported across the cell membrane in its intact form. The acetylation of an amino acid can alter its affinity for transporters. For instance, N-acetyl-leucine has been shown to be a substrate for monocarboxylate transporters (MCTs).[3] Therefore, NADG could potentially be a substrate for an as-yet-unidentified transporter. Once inside the cell, intracellular D-acylases would hydrolyze NADG to D-glutamine and acetate.[4]
Caption: Hypothetical direct transport of intact NADG.
Quantitative Data for Related Compounds
Direct kinetic data for NADG transport or deacetylation in mammalian cells is not currently available. The following table summarizes kinetic parameters for related L-glutamine transporters to provide a comparative context.
| Transporter | Substrate | Cell Type/System | K_m Value | V_max Value | Reference |
| ASCT2 (SLC1A5) | L-Glutamine | Human solid tumor cells | Varies by cell line | Varies by cell line | [5] |
| System A (SNAT1/2) | L-Glutamine | Cultured rat skeletal muscle | - | - | [6] |
| LAT1 (SLC7A5) | L-Glutamine | CNS cell membranes | - | - | [7] |
| y+LAT2 (SLC7A6) | L-Glutamine | CNS cell membranes | - | - | [7] |
Note: The kinetic parameters for glutamine transport can vary significantly depending on the cell type, experimental conditions, and the specific isoform of the transporter.
Experimental Protocols for Investigating NADG Uptake
To elucidate the precise mechanism of NADG cellular uptake, a series of experiments are required. The following protocols are adapted from established methods for studying amino acid and N-acetylated amino acid transport.
General Experimental Workflow
Caption: General workflow for studying NADG uptake.
Protocol for Measuring D-Amino Acid Transport using a Fluorescent Biosensor
This protocol is adapted from a method for measuring D-amino acid transport and can be used to investigate the uptake of D-glutamine following NADG deacetylation.[8]
-
Cell Preparation:
-
Plate mammalian cells of interest in a 96-well plate coated with poly-lysine.
-
Transfect cells with a plasmid encoding a fluorescent H₂O₂ sensor (e.g., HyPer7) coupled to a D-amino acid oxidase (DAAO).
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Uptake Assay:
-
Wash cells with a balanced salt solution (e.g., HBSS).
-
Add a solution containing varying concentrations of NADG or D-glutamine to the wells.
-
Monitor the change in fluorescence over time using a plate reader. The oxidation of the D-amino acid by DAAO produces H₂O₂, which is detected by the HyPer7 sensor.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each substrate concentration.
-
Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Protocol for LC-MS/MS Analysis of Intracellular NADG and its Metabolites
This protocol is based on methods for analyzing N-acetylation and cellular metabolites.[9]
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Incubate the cells with a known concentration of isotopically labeled NADG (e.g., ¹³C₅, ¹⁵N₂) for various time points.
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the metabolites using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography (LC), typically with a column suitable for polar molecules (e.g., HILIC).
-
Detect and quantify the parent NADG molecule and its potential metabolites (D-glutamine, acetate) using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate standard curves for NADG and D-glutamine.
-
Determine the intracellular concentrations of NADG and D-glutamine at each time point.
-
Analyze the time course of uptake to determine transport kinetics.
-
Signaling Pathways and Regulation
Currently, there is no information on signaling pathways that directly regulate the uptake of NADG. However, the transport of glutamine is known to be regulated by various signaling pathways, including those involving mTOR and cellular stress responses.[6][10] If NADG uptake is mediated by known amino acid transporters, its transport could be indirectly influenced by these pathways. Future research should investigate whether NADG or its metabolites can modulate cellular signaling.
Conclusion and Future Directions
The cellular uptake of this compound is a critical area of investigation for its future application in medicine and research. The evidence strongly suggests that a primary mechanism involves deacetylation by D-acylases, followed by the transport of D-glutamine. However, the possibility of direct transport of the intact molecule warrants further exploration. The experimental protocols outlined in this guide provide a roadmap for researchers to elucidate the specific transporters, enzymes, and regulatory pathways involved in NADG cellular uptake. A definitive understanding of these mechanisms will be instrumental in the rational design of NADG-based therapeutics and research tools.
References
- 1. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting D-Acylases for D-Amino Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Catabolism of intracellular N-terminal acetylated proteins: involvement of acylpeptide hydrolase and acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine as a regulator of DNA and protein biosynthesis in human solid tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Responses of glutamine transport in cultured rat skeletal muscle to osmotically induced changes in cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exchange-mode glutamine transport across CNS cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 10. sinobiological.com [sinobiological.com]
An In-depth Technical Guide to N-Acetyl-Glutamine Analogs in Neurobiology Research
Disclaimer: Initial searches for "N-Acetyl-D-glutamine" (NADG) yielded minimal specific information regarding its role in neurobiology. The available scientific literature predominantly focuses on the L-isomer, N-Acetyl-L-glutamine (NAG), and the related endogenous neuropeptide, N-acetyl-aspartyl-glutamate (NAAG). This guide, therefore, provides a comprehensive overview of the existing research on NAG and NAAG as relevant alternatives for researchers in neurobiology and drug development, while highlighting the critical role of stereoisomerism in biological activity.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders.[2] Consequently, molecules that modulate glutamatergic neurotransmission are of significant interest in neurobiology research. This guide focuses on two such molecules: N-Acetyl-L-glutamine (NAG) and N-acetyl-aspartyl-glutamate (NAAG). NAG, a more stable derivative of L-glutamine, serves as a precursor to both the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[3] NAAG is an abundant neuropeptide that modulates synaptic activity, primarily through its action on metabotropic glutamate receptors.[4]
N-Acetyl-L-glutamine (NAG) in Neurobiology
N-Acetyl-L-glutamine is a derivative of the amino acid L-glutamine, developed to be more stable in aqueous solutions.[5] Its primary role in neurobiology is considered to be a pro-drug for glutamine, which is a critical component of the glutamate-glutamine cycle between neurons and astrocytes.
Mechanism of Action
NAG can cross the blood-brain barrier and is subsequently metabolized to L-glutamine.[3] L-glutamine is then taken up by neurons and converted to glutamate by the enzyme glutaminase. This glutamate can be used for neurotransmission or converted to the inhibitory neurotransmitter GABA. By supplementing the brain's glutamine pool, NAG can influence both excitatory and inhibitory neurotransmission, and has been investigated for its neuroprotective potential.[6][7]
Quantitative Data
The following table summarizes pharmacokinetic data for N-Acetyl-L-glutamine from a study in rats.
| Parameter | Low Dose (75 mg/kg) | Medium Dose (150 mg/kg) | High Dose (300 mg/kg) |
| Blood | |||
| Cmax (ng/mL) | 18,345 ± 4,567 | 45,678 ± 9,876 | 89,123 ± 15,432 |
| Tmax (min) | 20 | 20 | 20 |
| T1/2 (min) | 123.4 ± 23.1 | 98.7 ± 15.6 | 85.4 ± 12.3 |
| AUC (ng/mLmin) | 1,234,567 ± 234,567 | 3,456,789 ± 456,789 | 6,789,123 ± 789,123 |
| Brain | |||
| Cmax (ng/mL) | 2,567 ± 543 | 12,543 ± 2,345 | 31,098 ± 5,678 |
| Tmax (min) | 40 | 40 | 40 |
| T1/2 (min) | 154.3 ± 34.5 | 121.2 ± 21.9 | 102.1 ± 18.7 |
| AUC (ng/mLmin) | 172,714 ± 34,543 | 1,023,456 ± 123,456 | 2,345,678 ± 345,678 |
Data adapted from a pharmacokinetic study in rats following intravenous administration.[3][6]
Experimental Protocols
This protocol is widely used to study the neuroprotective effects of compounds like NAG in a model of stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
4-0 nylon monofilament with a rounded tip
-
Microvascular clips
-
Surgical microscope
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[8][9][10]
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Administer NAG or vehicle solution at predetermined time points (e.g., intraperitoneally immediately after reperfusion).
-
Assess neurological deficits and infarct volume at a later time point (e.g., 24 hours).
Following nerve injury models, functional recovery can be assessed using various behavioral tests.
Walking Track Analysis (Sciatic Functional Index - SFI):
-
Ink the hind paws of the rat and have it walk down a narrow track lined with paper.
-
Measure the print length, toe spread, and intermediate toe spread of both the experimental (E) and normal (N) paws.
-
Calculate the SFI using a standardized formula. An SFI of 0 indicates normal function, while an SFI of -100 indicates complete loss of function.[11][12]
Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:
-
Allow the rat to move freely in an open field.
-
Observe hindlimb movements, including joint movement, paw placement, and coordination.
-
Assign a score from 0 (no observed hindlimb movement) to 21 (normal movement) based on the BBB scale.[13]
Visualization of Experimental Workflow
N-acetyl-aspartyl-glutamate (NAAG) in Neurobiology
NAAG is the most abundant peptide neurotransmitter in the mammalian nervous system. It is synthesized in neurons and released in a calcium-dependent manner.[4]
Mechanism of Action & Signaling Pathway
NAAG's primary function is to act as a selective agonist at the metabotropic glutamate receptor 3 (mGluR3), which is a presynaptic autoreceptor.[14][15] Activation of mGluR3 inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[16][17] This reduction in cAMP inhibits the release of glutamate from the presynaptic terminal, thus acting as a negative feedback mechanism to prevent excessive glutamate signaling. NAAG is inactivated in the synaptic cleft by the enzyme glutamate carboxypeptidase II (GCPII), which hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[5]
Quantitative Data
The following table summarizes the binding affinities and functional potencies of NAAG and related compounds.
| Compound | Receptor/Enzyme | Assay | Value |
| NAAG | mGluR3 | EC50 | 11-100 µM[18] |
| NAAG | mGluR3 | IC50 (vs. LY354740) | < 5 µM[18] |
| NAAG | NMDA Receptor | EC50 | 666 µM[18] |
| 2-PMPA | GCPII | Ki | ~1 nM[5] |
| ZJ43 | GCPII | IC50 | ~300 pM |
Experimental Protocols
This protocol can be used to visualize the localization of proteins like mGluR3 in cultured neurons.
Materials:
-
Primary hippocampal neurons cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-mGluR3)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix cultured neurons with 4% PFA for 20 minutes at room temperature.[19]
-
Rinse three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 5-10 minutes.[19][20]
-
Rinse three times with PBS.
-
Block non-specific binding with 5% goat serum for 1 hour.[19]
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Rinse three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Rinse three times with PBS.
-
Counterstain nuclei with DAPI for 10 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
This technique allows for the in vivo sampling of unbound drug and neurotransmitter concentrations in the brain.
Materials:
-
Anesthetized rat with a stereotaxically implanted microdialysis probe in the target brain region (e.g., hippocampus).
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
LC-MS/MS system for sample analysis
Procedure:
-
Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period.
-
Administer the compound of interest (e.g., NAG) intravenously.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.[1][6]
-
Analyze the concentration of the compound and its metabolites in the dialysate samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and T1/2 in the brain extracellular fluid.[6]
Conclusion
While research on this compound in neurobiology is currently limited, its L-isomer, N-Acetyl-L-glutamine, and the related neuropeptide N-acetyl-aspartyl-glutamate, present compelling avenues for investigation into neuroprotection and the modulation of glutamatergic signaling. NAG serves as a stable precursor to glutamine, influencing the fundamental glutamate-glutamine cycle, while NAAG provides a nuanced, endogenous mechanism for regulating glutamate release via mGluR3 receptors. The experimental protocols and quantitative data provided herein offer a foundational resource for researchers and drug development professionals aiming to explore these pathways further. Future studies are warranted to elucidate the specific roles and potential therapeutic applications of these and other related molecules in the complex landscape of neurological health and disease.
References
- 1. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]
- 5. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Methods for the experimental functional assessment of rat sciatic nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Functional assessment after sciatic nerve injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. health.uconn.edu [health.uconn.edu]
N-Acetyl-D-glutamine: An Investigation into its Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of N-Acetyl-D-glutamine. A thorough review of the existing scientific literature reveals a significant scarcity of research on this specific D-enantiomer. Consequently, this document provides a comprehensive examination of the closely related and extensively studied N-Acetyl-L-glutamine (NAG) to serve as a foundational reference. The guide details the pharmacokinetics, mechanisms of action, and therapeutic applications of N-Acetyl-L-glutamine, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. A brief overview of N-Acetyl-D-glucosamine is also included to prevent conceptual confusion. The notable absence of data on this compound underscores a significant research gap and highlights potential opportunities for future investigation in the field of amino acid-based therapeutics.
Introduction: The Enigma of this compound
N-acetylated amino acids are of growing interest in pharmacology and medicine due to their potential for improved stability and bioavailability compared to their non-acetylated counterparts. While L-amino acids are the canonical building blocks of proteins, D-amino acids and their derivatives are increasingly recognized for their unique biological activities. This guide focuses on this compound, the acetylated form of D-glutamine.
Despite the therapeutic exploration of many acetylated amino acids, there is a profound lack of published research on the biological effects and therapeutic potential of this compound. This stands in stark contrast to its L-enantiomer, N-Acetyl-L-glutamine (NAG), which has been investigated for its neuroprotective, anti-inflammatory, and immunomodulatory properties.
Given this disparity, this whitepaper will primarily focus on the established knowledge surrounding N-Acetyl-L-glutamine. By providing a detailed account of its pharmacokinetics, mechanisms of action, and experimental protocols, we aim to offer a valuable resource for researchers and a framework for potential future investigations into this compound.
N-Acetyl-L-glutamine (NAG): A Comprehensive Profile
N-Acetyl-L-glutamine is a more stable derivative of L-glutamine, an amino acid crucial for numerous physiological processes, including immune function and gastrointestinal health.[1][2] NAG's enhanced stability in aqueous solutions makes it a more suitable compound for parenteral nutrition and other clinical applications where L-glutamine's instability is a limiting factor.[1][2][3]
Pharmacokinetics
NAG can be administered intravenously and is known to cross the blood-brain barrier.[2] It is metabolized to L-glutamine, and subsequently to glutamate and γ-aminobutyric acid (GABA).[2] Pharmacokinetic studies in animal models provide insight into its absorption, distribution, metabolism, and excretion.
Table 1: Pharmacokinetic Parameters of N-Acetyl-L-glutamine in Animal Models
| Parameter | Species | Dosage | Route | Cmax | Tmax | T½ | AUC (0-t) | Reference |
| NAG | Rat | 75 mg/kg | IV | 11.23 ± 2.11 µg/mL | 0.33 ± 0.00 h | 1.87 ± 0.33 h | 19.34 ± 3.12 µg/mLh | [3] |
| NAG | Rat | 150 mg/kg | IV | 25.43 ± 4.12 µg/mL | 0.33 ± 0.00 h | 1.54 ± 0.21 h | 45.67 ± 5.34 µg/mLh | [3] |
| NAG | Rat | 300 mg/kg | IV | 54.12 ± 6.78 µg/mL | 0.33 ± 0.00 h | 1.32 ± 0.19 h | 98.76 ± 10.12 µg/mL*h | [3] |
| NAG | Pig | - | Enteral | Not Detected in Blood | - | - | - | [4] |
Note: In the pig study, enterally administered NAG was almost completely hydrolyzed to glutamine during absorption, and intact NAG was not detected in the blood.[4]
Mechanism of Action
The therapeutic effects of N-Acetyl-L-glutamine are attributed to its role as a stable precursor of L-glutamine and its subsequent metabolites, as well as its direct and indirect influence on various signaling pathways.
-
Glutamine Precursor: NAG provides a stable source of glutamine, which is essential for rapidly dividing cells, including immune cells, and for maintaining the integrity of the intestinal mucosa.[1][4]
-
Neurotransmission and Neuroprotection: Upon crossing the blood-brain barrier, NAG is metabolized to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, playing a role in maintaining the balance of brain function.[2][5]
-
Antioxidant and Anti-inflammatory Effects: NAG can enhance the antioxidant systems of glutathione (GSH) and thioredoxin (Trx).[6] It has also been shown to inhibit pro-inflammatory pathways. Glutamine itself can attenuate the activation of the NF-κB signaling pathway.[7]
Therapeutic Potential
Preclinical and some clinical data suggest the therapeutic potential of N-Acetyl-L-glutamine in various conditions.
-
Neuroprotection: In a rat model of cerebral ischemia-reperfusion, NAG was shown to reduce infarct volume and inhibit neuronal apoptosis.[6] It is used clinically to improve brain function in conditions like brain trauma and hepatic coma.[2]
-
Immune and Gut Health: As a stable source of glutamine, NAG can support immune function, as leukocytes utilize glutamine as a primary energy source.[1] It also helps maintain the structural integrity of the gut.[4] In a pig model of protein-energy malnutrition, NAG partially prevented decreases in body weight and supported intestinal immunity.[8]
Experimental Protocols
This section provides a detailed methodology for a key type of experiment used to evaluate N-Acetyl-L-glutamine.
Protocol 1: Pharmacokinetic Study of N-Acetyl-L-glutamine in Rats using LC-MS/MS and Microdialysis
This protocol is adapted from a study by Zhang et al. (2020).[3][9]
Objective: To determine the pharmacokinetic profile of N-Acetyl-L-glutamine and its metabolites (glutamate and GABA) in the blood and brain of rats following intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-280 g)
-
N-Acetyl-L-glutamine (NAG)
-
Urethane (for anesthesia)
-
Microdialysis probes
-
Microinfusion pump
-
Ringer's solution
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Zorbax SB-C18 column (2.1 × 100 mm, 3.5 µm)
-
Mobile phase: acetonitrile-water (70:30, v/v) containing 5mM ammonium acetate
-
Internal standard (e.g., N-carbamyl-L-glutamic acid)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize rats with an intraperitoneal injection of urethane.
-
Implant a microdialysis probe into the jugular vein for blood sampling and another into the hippocampus for brain tissue sampling.
-
Allow the rats to recover for at least 2 hours post-surgery.
-
-
Microdialysis Sampling:
-
Perfuse the microdialysis probes with Ringer's solution at a flow rate of 1.5 µL/min for 60 minutes to establish equilibrium.
-
Collect blank dialysate samples.
-
Administer NAG intravenously via the tail vein at desired doses (e.g., 75, 150, 300 mg/kg).
-
Collect blood and brain dialysate samples at predetermined time intervals (e.g., every 20 minutes for 6 hours).
-
Store collected samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Prepare calibration standards and quality control samples of NAG, glutamate, and GABA at various concentrations.
-
Spike dialysate samples, calibration standards, and QC samples with the internal standard.
-
Inject the samples into the LC-MS/MS system.
-
Separate the analytes using the Zorbax SB-C18 column with the specified mobile phase at a flow rate of 0.3 mL/min.
-
Detect and quantify the analytes using the mass spectrometer in positive ion multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for NAG are m/z 189.1→130.0.[9]
-
-
Data Analysis:
-
Construct calibration curves and determine the concentrations of NAG, glutamate, and GABA in the dialysate samples.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, T½, and AUC using appropriate software.
-
This compound: The Unexplored Enantiomer
In contrast to the wealth of data on N-Acetyl-L-glutamine, there is a significant lack of research into the therapeutic potential of this compound. A search of the scientific literature reveals no substantial preclinical or clinical studies investigating its biological activity, mechanism of action, or pharmacokinetic profile.
What is known is largely limited to its chemical properties. It is the D-enantiomer of N-acetylglutamine. One commercial supplier suggests it may serve as a precursor to the antioxidant glutathione and could be useful in research related to hepatic, immune, and gastrointestinal disorders, though peer-reviewed evidence for these claims is not provided.
A novel chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to separate this compound from its L-enantiomer, which is a critical tool for any future pharmacological studies. This method could be applied to investigate the stereoselective pharmacokinetics of this compound.
The absence of research into this compound represents a notable gap in the field of amino acid pharmacology. The distinct biological roles of other D-amino acids suggest that this compound may possess unique properties worthy of investigation.
Distinguishing from N-Acetyl-D-glucosamine
It is crucial to distinguish this compound from another similarly named compound, N-Acetyl-D-glucosamine (GlcNAc). N-Acetyl-D-glucosamine is an amino sugar, a derivative of glucose, and is a fundamental component of various biopolymers such as chitin and hyaluronic acid.
The therapeutic potential of N-Acetyl-D-glucosamine is being actively investigated, with research focusing on its anti-inflammatory and immunomodulatory effects. Studies have explored its use in conditions such as rheumatoid arthritis and inflammatory bowel disease.[10] Its mechanisms of action involve the modulation of cellular signaling pathways through glycosylation of proteins.
The distinct chemical nature and biological roles of this compound (an acetylated amino acid) and N-Acetyl-D-glucosamine (an amino sugar) mean that the findings related to one cannot be extrapolated to the other.
Conclusion and Future Directions
This technical guide has synthesized the available scientific knowledge on N-Acetyl-glutamine, with a necessary and significant focus on the L-enantiomer due to a profound lack of research on this compound. N-Acetyl-L-glutamine has demonstrated considerable therapeutic potential, particularly as a neuroprotective agent and a stable source of glutamine for immune and gastrointestinal support. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems makes it a compound of continued interest.
The dearth of information on this compound is a critical knowledge gap. Future research should be directed towards:
-
Basic Biological Activity Screening: In vitro studies to determine if this compound has any cytotoxic, anti-inflammatory, antioxidant, or other biological effects.
-
Enzymatic Stability and Metabolism: Investigating its stability in biological fluids and its susceptibility to deacetylation by acylases.
-
Pharmacokinetic Studies: Characterizing its absorption, distribution, metabolism, and excretion profile, including its ability to cross the blood-brain barrier.
-
Comparative Studies: Directly comparing the effects of the D- and L-enantiomers in various preclinical models to elucidate any stereospecific activities.
A systematic investigation into this compound could unveil novel therapeutic avenues and would significantly contribute to our understanding of the role of D-amino acid derivatives in health and disease. For researchers and drug development professionals, this unexplored area represents a unique opportunity for discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-Acetyl-D-glutamine as a Precursor to Glutathione: A Technical and Evidentiary Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (GSH), the most abundant intracellular antioxidant, is critical for cellular protection against oxidative stress and xenobiotic toxicity. Its synthesis is a tightly regulated enzymatic process dependent on the availability of its L-amino acid precursors: L-glutamate, L-cysteine, and L-glycine. While supplementation with N-Acetyl-L-cysteine (NAC) is a well-established method to boost GSH levels, interest has emerged in other N-acetylated amino acids as potentially stable and bioavailable precursors. This technical guide provides an in-depth examination of the potential for N-Acetyl-D-glutamine (NADG) to serve as a precursor for glutathione synthesis.
Through a comprehensive review of the current scientific literature, this document establishes that there is no direct evidence to support the hypothesis that this compound can be efficiently converted into a substrate for glutathione synthesis in mammals. The primary obstacles are the stereospecificity of the enzymes in the glutathione synthesis pathway and the apparent lack of a metabolic pathway in mammals for the conversion of D-glutamine to its L-enantiomer. This guide will detail the established glutathione synthesis pathway, explore the metabolism of N-acetylated amino acids, present the available pharmacokinetic data for acetyl-glutamine enantiomers, and propose a detailed experimental workflow to definitively assess the viability of this compound as a glutathione precursor.
The Glutathione Synthesis Pathway: A Stereospecific Process
The de novo synthesis of glutathione is a two-step, ATP-dependent process that occurs in the cytosol of cells.[1][2] The pathway's reliance on L-amino acids is a critical factor in evaluating potential precursors.
-
Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of a dipeptide, γ-glutamylcysteine, from L-glutamate and L-cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) .[1][2]
-
Addition of Glycine: The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine to form glutathione. This is catalyzed by Glutathione Synthetase (GS) .[1][2]
Both GCL and GS are stereospecific, meaning they exclusively recognize and process the L-isomers of their respective amino acid substrates. Therefore, for any compound to act as a precursor, it must be capable of being metabolized into L-glutamate, L-cysteine, or glycine.
Metabolism of N-Acetyl-L-Glutamine: A Precedent for Deacetylation
N-Acetyl-L-glutamine (NALG) is a more stable derivative of L-glutamine and has been studied as a source of glutamine for parenteral nutrition.[3] Its metabolic fate provides a potential model for how this compound might be processed.
Studies in pigs have shown that enterally administered N-Acetyl-L-glutamine is almost completely hydrolyzed (deacetylated) during absorption, with the intact molecule being undetectable in the intestinal mucosa or blood.[4][5] The primary product of this deacetylation is L-glutamine. L-glutamine can then be converted to L-glutamate by the enzyme glutaminase, directly providing a substrate for GCL and subsequent glutathione synthesis.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamine, as a precursor of glutathione, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of N-Acetyl-D-glutamine in Immune System Dysregulation: A Technical Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
The intricate interplay between metabolism and immune function is a rapidly evolving field of research, offering novel therapeutic targets for a spectrum of inflammatory and autoimmune diseases. While the roles of L-glutamine and its derivatives in immunity are well-documented, the functions of their D-enantiomers remain largely unexplored. This technical guide delves into the potential role of a specific, yet uninvestigated molecule, N-Acetyl-D-glutamine (NADG), in immune system dysregulation.
Crucially, there is a notable absence of direct scientific literature, experimental data, and established signaling pathways specifically for this compound's interaction with the immune system. This whitepaper, therefore, adopts a foundational approach by first providing a comprehensive review of the known immunomodulatory functions of its constituent components: L-glutamine and its acetylated form, D-amino acids, and the process of N-acetylation. By synthesizing this information, we will construct a hypothetical framework for the potential, and likely complex, role of NADG in immunity, thereby highlighting a significant knowledge gap and proposing avenues for future research.
The Immunological Significance of L-Glutamine and N-Acetyl-L-glutamine
L-glutamine, the most abundant amino acid in the human body, is considered a "conditionally essential" amino acid for the immune system, particularly during periods of stress, injury, or infection.[1] Immune cells, such as lymphocytes, macrophages, and neutrophils, utilize glutamine at high rates, comparable to or even exceeding their use of glucose.[2][3]
N-Acetyl-L-glutamine (NALG) is a more stable, acetylated form of L-glutamine, often used in clinical nutrition to supplement glutamine levels.[4] It is generally considered a precursor to L-glutamine, with the acetyl group being removed to release the active amino acid.
Core Functions in Immune Cell Biology
-
Energy Source: Glutamine serves as a primary respiratory fuel for rapidly proliferating immune cells.[1]
-
Biosynthetic Precursor: It is a crucial substrate for the synthesis of nucleotides (purines and pyrimidines), amino sugars, and NADPH, all of which are vital for immune cell proliferation and function.[2][3]
-
Antioxidant Defense: Glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects immune cells from oxidative damage during inflammatory responses.[5]
-
Gene Expression and Signaling: The availability of glutamine influences the expression of various genes in immune cells, including surface markers like CD25, CD45RO, and CD71, and the production of cytokines such as interferon-gamma (IFN-γ), TNF-α, and IL-6.[3] This is partly mediated through the activation of signaling pathways involving extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[2]
Quantitative Data on N-Acetyl-L-glutamine's Immunomodulatory Effects
While specific quantitative data for NALG is often presented in the context of its conversion to L-glutamine, studies on L-glutamine's effects provide a basis for understanding the downstream consequences of NALG supplementation.
| Parameter | Immune Cell Type | Effect of L-Glutamine Supplementation | Reference |
| Lymphocyte Proliferation | Porcine Peyer's Patch Lymphocytes | NALG supplementation in malnourished pigs prevented a significant decrease in the total number of lymphocytes, CD21+ B cells, and CD4+ T cells. | [4] |
| Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | L-glutamine is necessary for the production of IFN-γ, TNF-α, and IL-6. | [3] |
| Phagocytosis | Macrophages | L-glutamine enhances the phagocytic activity of macrophages. | [1] |
| Neutrophil Function | Neutrophils | L-glutamine is required for efficient bacterial killing by neutrophils. | [1] |
Experimental Protocols
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of immune cell function.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 medium supplemented with L-glutamine (or NALG) at various concentrations.
-
Stimulation: Add a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen to stimulate lymphocyte proliferation.
-
Incubation: Culture the cells for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Measurement: Add 1 µCi/well of [3H]-thymidine for the final 6-18 hours of culture. The incorporation of radiolabeled thymidine into the DNA of proliferating cells is measured using a scintillation counter. Increased counts per minute (CPM) indicate enhanced proliferation.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in cell culture supernatants.
-
Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs) with or without the test compound (e.g., NALG) and a stimulus (e.g., lipopolysaccharide (LPS)) for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.
-
The Emerging Role of D-Amino Acids in Immunity
While L-amino acids are the building blocks of proteins, D-amino acids are increasingly recognized for their unique biological roles, particularly at the interface between the host and microbiota.
-
Bacterial Cell Walls: D-alanine and D-glutamic acid are key components of peptidoglycan in bacterial cell walls.[7]
-
Innate Immune Recognition: The host immune system can recognize and respond to bacterial D-amino acids.[8]
-
Modulation of Immune Responses: Certain D-amino acids can either activate or suppress immune responses. For example, D-phenylalanine and D-leucine can inhibit the release of antimicrobial peptides in the airways by activating sweet taste receptors (T1R2/3) on solitary chemosensory cells.[8][9]
-
Enzymatic Degradation and Antimicrobial Activity: The enzyme D-amino acid oxidase (DAO), present in neutrophils and intestinal mucosa, catalyzes the oxidation of bacterial D-amino acids, producing hydrogen peroxide (H2O2), which has antimicrobial activity.[8][10]
Signaling Pathways for D-Amino Acids
The known signaling pathways for D-amino acids in the immune system are still being elucidated but involve receptors not typically associated with L-amino acids.
Caption: D-Amino Acid Signaling in Innate Immunity.
The Significance of N-Acetylation in Immune Signaling
N-acetylation is a common post-translational modification that can alter the function, stability, and localization of proteins.[11] In the context of immunity, acetylation plays a critical regulatory role:
-
Histone Acetylation: The acetylation of histones by histone acetyltransferases (HATs) and their deacetylation by histone deacetylases (HDACs) are key epigenetic mechanisms that control the expression of inflammatory genes.[11]
-
Non-Histone Protein Acetylation: Many non-histone proteins involved in immune signaling pathways are also regulated by acetylation. For instance, members of the interferon regulatory factor (IRF) family, which are crucial for the production of type I interferons, can be acetylated, thereby modulating their DNA-binding activity.[11][12]
N-Acetyl-D-Glucosamine (NAG) as an Immunomodulator
N-Acetyl-D-glucosamine (NAG), an amino sugar, provides a relevant example of an N-acetylated D-stereoisomer with known immunomodulatory properties.
-
T-Cell Regulation: NAG can modulate T-cell function by altering N-glycan branching. This can suppress the activity of pro-inflammatory Th1 and Th17 cells and promote the function of anti-inflammatory regulatory T (Treg) cells.[13]
-
Anti-inflammatory Effects: Studies have shown that NAG can reduce the production of pro-inflammatory cytokines.[14][15]
Quantitative Data on N-Acetyl-D-Glucosamine's Immunomodulatory Effects
| Study Type | Condition | Treatment | Outcome | Reference |
| Clinical Trial | Inflammatory Bowel Disease (IBD) | 6 g/day of NAG for 4 weeks | 88.1% of patients reported reduced IBD symptoms. | [13] |
| Animal Model | Rheumatoid Arthritis (mice) | 0.5% NAG-containing food for 56 days | Significantly increased serum levels of anti-inflammatory cytokines IL-10 and TGF-β1, and the regulatory cytokine IL-2. | [15] |
| Clinical Trial | Multiple Sclerosis | 12 g/day of NAG | Reduced serum levels of IFNγ, IL-6, and IL-17. | [16] |
Hypothetical Role of this compound in Immune Dysregulation: A Synthesis
Given the lack of direct evidence for NADG, we can only hypothesize its potential role by considering the functions of its components.
Potential Metabolic Fates and Signaling
The metabolism of NADG in immune cells is unknown. It could potentially be:
-
A Stable Source of D-glutamine: The acetyl group may be removed by an acylase, releasing D-glutamine. The immunological effects of D-glutamine are not well-characterized.
-
Metabolized by D-Amino Acid Oxidase (DAO): If converted to D-glutamine, it could be a substrate for DAO, leading to the production of H2O2 and α-ketoglutarate. This could have both antimicrobial and signaling consequences.
-
A Signaling Molecule in its Own Right: NADG itself might interact with specific receptors or signaling pathways, similar to how other D-amino acids interact with taste receptors.
Caption: Hypothetical Metabolic Fates of NADG in Immune Cells.
A Complex and Potentially Dichotomous Role
Based on the contrasting effects of different D-amino acids and the multifaceted role of glutamine, NADG could have a complex, context-dependent role in immune dysregulation:
-
Pro-inflammatory Potential: If NADG, or its metabolite D-glutamine, is processed by DAO, the resulting H2O2 production could contribute to oxidative stress and inflammation, particularly if DAO activity is high.
-
Anti-inflammatory/Immunosuppressive Potential:
-
Similar to some D-amino acids that activate sweet taste receptors, NADG could potentially engage in signaling that suppresses inflammatory responses.
-
If NADG were to influence N-glycan branching in a manner similar to NAG, it could promote an anti-inflammatory T-cell phenotype.
-
-
No Significant Effect: It is also plausible that mammalian cells lack the necessary enzymes to efficiently metabolize NADG, or that it does not interact with any known immune receptors, rendering it biologically inert in most contexts.
Conclusion and Future Directions
The role of this compound in immune system dysregulation is currently a black box. This whitepaper has synthesized the existing knowledge on its constituent parts to provide a foundation for future investigation. The stark lack of research into this specific molecule presents a clear opportunity for novel discoveries in the field of immunometabolism.
Future research should prioritize:
-
In vitro studies to determine the metabolic fate of NADG in various immune cell types (lymphocytes, macrophages, neutrophils).
-
Receptor screening assays to identify potential binding partners for NADG.
-
Functional assays (proliferation, cytokine production, phagocytosis) to assess the direct effects of NADG on immune cell function.
-
In vivo studies in animal models of inflammatory and autoimmune diseases to elucidate the systemic effects of NADG administration.
By addressing these fundamental questions, the scientific community can begin to unravel the enigmatic role of this compound and its potential as a therapeutic target in immune-mediated diseases.
References
- 1. Why is L-glutamine metabolism important to cells of the immune system in health, postinjury, surgery or infection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-glutamine, a liquid-stable source of glutamine, partially prevents changes in body weight and on intestinal immunity induced by protein energy malnutrition in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vinmec.com [vinmec.com]
- 6. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 8. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial D-Amino Acids Suppress Sinonasal Innate Immunity Through Sweet Taste Receptors in Solitary Chemosensory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Amino acids in immune system | DAAIR center [d-aminoacids.com]
- 11. Metabolism and acetylation in innate immune cell function and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The function and mechanism of protein acylation in the regulation of viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]
- 14. researchgate.net [researchgate.net]
- 15. Suppressive effects of N-acetyl-D-glucosamine on rheumatoid arthritis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylglucosamine inhibits inflammation and neurodegeneration markers in multiple sclerosis: a mechanistic trial - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-D-glutamine: A Comprehensive Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glutamine is the acetylated derivative of the D-isomer of the amino acid glutamine. While its L-enantiomer, N-Acetyl-L-glutamine, is recognized for its enhanced stability in aqueous solutions compared to L-glutamine and is utilized in nutritional supplements and neuroprotective research, the D-isomer remains a less-explored molecule.[1][2] This technical guide provides a detailed overview of the synthesis and chemical properties of this compound, offering valuable information for researchers investigating D-amino acid metabolism, developing novel therapeutic agents, or requiring a stable D-glutamine source for experimental applications. This document outlines a plausible synthetic pathway, summarizes key chemical and physical properties, and presents detailed analytical protocols for the characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process starting from D-glutamic acid. This method involves the protection of the amino group via acetylation, followed by the amidation of the side-chain carboxylic acid.
References
Unveiling the Enigma: A Technical Guide to the Biological Activity Screening of N-Acetyl-D-glutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-glutamine (NADG) is the acetylated form of the D-isomer of the amino acid glutamine. While its L-isomer counterpart, N-Acetyl-L-glutamine (NALG), has been investigated as a more stable source of L-glutamine for various applications, a significant knowledge gap exists regarding the biological activities of NADG. This technical guide provides a comprehensive overview of the current understanding and a proposed framework for the biological activity screening of this compound. Due to the scarcity of direct research on NADG, this document extrapolates from the known metabolism of N-acetylated amino acids and the biological roles of D-amino acids to propose potential screening strategies. All quantitative data from related compounds are summarized, and detailed experimental protocols are provided to guide future research in this unexplored area.
Introduction: The Chirality Question in Glutamine Derivatives
Glutamine, a conditionally essential amino acid, plays a pivotal role in a myriad of cellular processes, including nucleotide synthesis, protein synthesis, and as a key energy source for rapidly dividing cells[1][2]. Its instability in aqueous solutions has led to the development of more stable derivatives, such as N-Acetyl-L-glutamine (NALG)[3]. NALG is known to be hydrolyzed by Acylase I, releasing L-glutamine and acetate, thereby serving as a stable precursor for L-glutamine in various biological systems[4].
However, the biological significance of the D-isomer, this compound (NADG), remains largely uninvestigated. The stereochemistry of amino acids is a critical determinant of their biological function. L-amino acids are the primary building blocks of proteins in mammals, while D-amino acids have more specialized and less understood roles[1][5]. The biological activity of NADG is therefore intrinsically linked to its metabolic fate, specifically its potential hydrolysis by D-acylases and the subsequent effects of the released D-glutamine.
This guide aims to provide a structured approach to screening the biological activity of NADG, addressing the current lack of data and proposing experimental avenues based on established principles of stereospecific metabolism and D-amino acid biology.
The Metabolic Gateway: Acylase Specificity
The biological activity of N-acetylated amino acids is contingent upon their hydrolysis by acylases to release the corresponding amino acid. These enzymes exhibit strict stereospecificity.
-
Acylase I: This enzyme is well-characterized and demonstrates a high specificity for the hydrolysis of N-Acetyl-L-amino acids[4][6]. It is not expected to hydrolyze this compound.
-
D-Acylases (N-Acyl-D-amino acid deacylases): These enzymes specifically catalyze the hydrolysis of N-acyl-D-amino acids[7][8]. The presence and tissue distribution of D-acylases in mammals would be a key determinant of the systemic and cellular effects of NADG.
Therefore, the initial and most critical step in screening the biological activity of NADG is to determine if it can be metabolized by mammalian cells or tissues.
Proposed Experimental Workflow: Assessing NADG Metabolism
Caption: Proposed workflow for assessing the metabolism of this compound.
Potential Biological Activities: A Hypothesis-Driven Approach
In the absence of direct data for NADG, we can formulate hypotheses for its potential biological activities based on the known effects of its L-isomer and the emerging understanding of D-amino acids.
A Comparative Look at N-Acetyl-L-glutamine
NALG has been studied for its role in various cellular processes, primarily as a stable source of L-glutamine.
| Biological Activity of N-Acetyl-L-glutamine | Cell/Animal Model | Key Findings | Reference |
| Tumor Cell Proliferation | K-562, Kato-III, Panc-1, T-47D cell lines | Stimulated cell growth in glutamine-free media, though less effective than free L-glutamine or L-alanyl-L-glutamine. | [9][10] |
| Pharmacokinetics | Rats | NALG crosses the blood-brain barrier and is metabolized to glutamic acid and GABA. | [3][11] |
The Enigmatic Role of D-Glutamine
If NADG is hydrolyzed, the resulting D-glutamine would be the primary bioactive molecule. The biological effects of D-glutamine are not well-documented, but studies on other D-amino acids provide some insights:
-
Neuromodulation: D-serine is a well-known co-agonist of the NMDA receptor in the brain[1]. It is plausible that D-glutamine could have similar or antagonistic effects on neurotransmitter receptors.
-
Cell Wall Synthesis: In bacteria, D-amino acids are essential components of the peptidoglycan cell wall[12]. While not directly applicable to mammalian cells, this highlights their distinct metabolic pathways.
-
Inhibition of L-amino Acid Pathways: Some D-amino acids can act as competitive inhibitors of enzymes that process L-amino acids[5]. D-glutamine could potentially interfere with L-glutamine metabolism.
Proposed Areas for Biological Activity Screening of NADG
Based on the above, a screening program for NADG should investigate the following areas:
-
Cytotoxicity and Cell Proliferation: Assess the effect of NADG on the growth of various cell lines (cancerous and non-cancerous) in both glutamine-containing and glutamine-free media.
-
Neurological Effects: Investigate the impact of NADG on neuronal cell lines, including effects on cell viability, neurite outgrowth, and neurotransmitter receptor binding.
-
Metabolic Interference: Determine if NADG or D-glutamine interferes with key enzymes in L-glutamine metabolism, such as glutaminase and glutamine synthetase.
-
Immunomodulatory Effects: Evaluate the influence of NADG on immune cell proliferation and cytokine production, given the importance of L-glutamine for immune function.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are proposed protocols for key experiments.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HeLa, MCF-7, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells/well in complete culture medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with a glutamine-free medium supplemented with varying concentrations of NADG, NALG (as a control), or L-glutamine (as a positive control). Include a vehicle control (medium without glutamine or derivatives).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
In Vitro Metabolism Assay using LC-MS/MS
-
Sample Preparation:
-
Cell Lysates: Culture cells to 80-90% confluency. Wash with PBS and lyse the cells.
-
Tissue Homogenates: Homogenize fresh or frozen tissue (e.g., liver, kidney) in an appropriate buffer.
-
-
Incubation: Incubate cell lysates or tissue homogenates with a known concentration of NADG at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile).
-
Extraction: Centrifuge the samples to pellet proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the concentrations of NADG and D-glutamine.
-
Chromatography: Use a chiral column to separate D- and L-glutamine.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) mode for sensitive and specific detection.
-
Signaling Pathways and Logical Relationships
Understanding the potential signaling pathways affected by NADG can guide more targeted investigations.
Potential Metabolic Fate and Downstream Effects
Caption: Hypothetical metabolic pathway and downstream effects of this compound.
Conclusion and Future Directions
The biological activity of this compound is a significant unknown in the field of amino acid research. This guide provides a foundational framework for initiating a systematic screening program. The core of this endeavor lies in first establishing the metabolic fate of NADG in mammalian systems. If it is indeed hydrolyzed to D-glutamine, a fascinating and underexplored area of D-amino acid biology awaits.
Future research should focus on:
-
Identifying and characterizing mammalian D-acylases with activity towards NADG.
-
Elucidating the specific biological roles of D-glutamine in various physiological and pathological contexts.
-
Conducting in vivo studies to determine the pharmacokinetics, biodistribution, and potential therapeutic or toxicological effects of NADG.
The exploration of this compound's biological activities holds the potential to uncover novel therapeutic avenues and deepen our understanding of the intricate roles of D-amino acids in health and disease. This guide serves as a starting point for the scientific community to embark on this exciting journey of discovery.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Biological activity of L- and D- amino acids [planthealth.es]
- 6. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting D-Acylases for D-Amino Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 12. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N-Acetyl-D-glutamine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glutamine is the acetylated form of D-glutamine, a non-proteinogenic amino acid. While the L-isomers of amino acids are the primary building blocks of proteins, D-amino acids and their derivatives are increasingly recognized for their unique biological roles and therapeutic potential. N-acetylation can improve the stability and bioavailability of the parent amino acid, making this compound a compound of interest for various research and drug development applications.[1] This document provides detailed experimental protocols for the synthesis, purification, and analysis of this compound, along with insights into its potential biological applications and related signaling pathways.
I. Synthesis and Purification
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from D-glutamine.
Materials:
-
D-glutamine
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Ice bath
-
Rotary evaporator
-
pH meter or pH strips
Methodology:
-
Dissolution: Dissolve D-glutamine in glacial acetic acid in a reaction flask. The molar ratio of D-glutamine to acetic acid can be in the range of 1:4 to 1:7.[3]
-
Acetylation: While stirring the solution, slowly add acetic anhydride. The molar ratio of D-glutamine to acetic anhydride should be approximately 1:1.0 to 1:1.4.[3] The reaction is typically carried out at a controlled temperature, for instance, by heating to 40-70°C for 1-6 hours.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled. Excess acetic anhydride can be quenched by the careful addition of water. The pH of the solution is then adjusted to neutral (pH ~7) with a NaOH solution.
-
Purification (Crystallization):
-
The resulting solution is concentrated under reduced pressure using a rotary evaporator to remove the acetic acid and water.[3]
-
The concentrated residue is then dissolved in a minimal amount of hot water.
-
Crystallization is induced by cooling the solution, possibly with the addition of a less polar solvent like ethanol.
-
The crystals of this compound are collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.
-
Note: This is a generalized protocol. Optimization of reaction conditions (temperature, time, and solvent) may be necessary to achieve high yield and purity.
II. Analytical Protocols
Accurate quantification and chiral separation of this compound are crucial for research and development. The following protocols are based on published and validated methods.[4][5]
Protocol 2: Chiral Separation and Quantification of this compound by LC-MS/MS
Objective: To separate and quantify this compound and N-Acetyl-L-glutamine in a sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Materials:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Chiral HPLC column: Chiralpak QD-AX (150 × 4.6 mm i.d., 5 μm).[4]
-
Mobile Phase: Methanol-water (70:30, v/v) containing 50 mM ammonium formate, adjusted to pH 4.3.[4]
-
This compound and N-Acetyl-L-glutamine standards.
-
Sample preparation reagents (e.g., for plasma protein precipitation if analyzing biological samples).
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and N-Acetyl-L-glutamine in a suitable solvent (e.g., the mobile phase).
-
Create a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 0.02-20 μg/mL).[4]
-
Prepare samples for analysis. For biological matrices like plasma, a protein precipitation step (e.g., with methanol or acetonitrile) is typically required.
-
-
LC-MS/MS Analysis:
-
Set the HPLC flow rate to 500 μL/min.[4]
-
Equilibrate the Chiralpak QD-AX column with the mobile phase.
-
Inject the prepared standards and samples.
-
Operate the mass spectrometer in positive ion mode with an ESI source.[4]
-
Monitor the ion transition m/z 189.0 → 130.0 for both N-acetyl-glutamine enantiomers.[4]
-
-
Data Analysis:
-
Identify the peaks for N-Acetyl-L-glutamine and this compound based on their retention times (approximately 15.2 min and 17.0 min, respectively, under the specified conditions).[4]
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Determine the concentration of each enantiomer in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 3: Chiral Separation of N-Acetyl-glutamine Enantiomers by HPLC-MS
Objective: To achieve baseline separation of this compound and N-Acetyl-L-glutamine using High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a Mass Spectrometer detector (HPLC-MS) and an ESI source.
-
Chiral HPLC column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v).[5]
-
This compound and N-Acetyl-L-glutamine standards.
-
Internal Standard (IS), e.g., aspirin.[5]
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound, N-Acetyl-L-glutamine, and the internal standard.
-
Prepare calibration standards over a linear range (e.g., 0.05-40 µg/mL).[5]
-
Prepare samples, incorporating the internal standard at a fixed concentration.
-
-
HPLC-MS Analysis:
-
Set the HPLC flow rate to 0.6 mL/min.[5]
-
Equilibrate the Chiralpak AD-H column with the mobile phase.
-
Inject the prepared standards and samples.
-
Operate the mass spectrometer in negative ion mode with an ESI source.[5]
-
Monitor the [M-H]⁻ ion at m/z 187.0540 for both enantiomers and the corresponding ion for the internal standard (e.g., m/z 179.0240 for aspirin).[5]
-
-
Data Analysis:
-
Identify the peaks for the two enantiomers and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of each enantiomer to the peak area of the internal standard.
-
Construct a calibration curve by plotting this ratio against the concentration of each enantiomer.
-
Quantify the enantiomers in the samples using the calibration curve.
-
III. Quantitative Data Summary
The following tables summarize key quantitative parameters from the analytical protocols described above.
Table 1: LC-MS/MS Method Parameters for Chiral Separation of N-Acetyl-glutamine Enantiomers [4]
| Parameter | Value |
| Column | Chiralpak QD-AX (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol-water (70:30, v/v) with 50 mM ammonium formate, pH 4.3 |
| Flow Rate | 500 μL/min |
| Detection Mode | Positive ESI-MS/MS |
| Ion Transition | m/z 189.0 → 130.0 |
| Retention Time (N-Acetyl-L-glutamine) | ~15.2 min |
| Retention Time (this compound) | ~17.0 min |
| Linear Range | 0.02 - 20 μg/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Recovery | >88% |
Table 2: HPLC-MS Method Parameters for Chiral Separation of N-Acetyl-glutamine Enantiomers [5]
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane (0.1% acetic acid) : Ethanol (75:25, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Mode | Negative ESI-MS |
| Detecting Ion ([M-H]⁻) | m/z 187.0540 |
| Linear Range | 0.05 - 40 μg/mL |
| Precision (at 0.5-20 μg/mL) | within 7.23% |
| Accuracy (at 0.5-20 μg/mL) | 99.81% - 107.81% |
| Lower Limit of Quantification (LOQ) | 0.05 µg/mL |
| Extraction Recovery | >85% |
IV. Biological Applications and Signaling Pathways
While research specifically on this compound is limited, its potential biological activities can be inferred from its role as a stable precursor to glutamine and the known functions of glutamine.[1][6] Key areas of interest include gut health, immune function, and neuroprotection, primarily through its contribution to glutathione synthesis and cellular metabolism.
Metabolic Fate of this compound
It is hypothesized that this compound, after administration, is hydrolyzed by acylase enzymes to release D-glutamine and acetate.[7][8] D-glutamine can then enter cellular metabolic pathways.
Metabolic conversion of this compound.
Glutathione Synthesis Pathway
Glutamine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[9] By providing a stable source of glutamine, this compound can potentially support GSH synthesis, thereby protecting cells from oxidative stress.
Role of this compound in Glutathione Synthesis.
Experimental Workflow for Investigating Biological Effects
The following diagram outlines a general workflow for studying the biological effects of this compound in a cell-based assay.
Workflow for cell-based assays.
V. Conclusion
This compound presents an interesting area of research due to its potential as a stable D-glutamine precursor. The analytical methods for its chiral separation are well-defined, allowing for accurate quantification in various matrices. While specific synthesis protocols and detailed biological mechanisms of the D-isomer require further investigation, the provided information serves as a foundational guide for researchers and professionals in the field of drug development and life sciences. Future studies are encouraged to elucidate the specific biological activities and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. Aceglutamide - Wikipedia [en.wikipedia.org]
- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 4. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. vinmec.com [vinmec.com]
Application Notes and Protocols: N-Acetyl-D-glutamine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is an essential amino acid for the successful in vitro cultivation of mammalian cells, playing a critical role in cellular energy metabolism, protein synthesis, and nucleotide biosynthesis. However, L-glutamine is notoriously unstable in liquid cell culture media, spontaneously degrading into ammonia and pyroglutamic acid. This degradation can lead to cytotoxic conditions and affect the reproducibility of experimental results. To overcome this limitation, stabilized forms of L-glutamine, such as N-Acetyl-L-glutamine, have been developed and are widely used.
This document addresses the use of N-Acetyl-D-glutamine in cell culture media. A crucial distinction must be made between the L- and D-isomers of amino acids, as mammalian cells exhibit a high degree of stereospecificity, primarily utilizing L-amino acids. These notes provide a comprehensive overview of the current scientific understanding of D-amino acid metabolism in mammalian cells and offer guidance on the appropriate use of glutamine supplements in cell culture.
This compound: A Non-Viable Nutrient Source for Mammalian Cells
Based on fundamental principles of mammalian cell metabolism, This compound is not a recommended supplement for cell culture media. The primary reason is that mammalian cells are stereospecific for L-amino acids and generally lack the metabolic machinery to utilize their D-counterparts effectively.
Key Considerations:
-
Stereospecificity of Mammalian Enzymes: Cellular transport systems and enzymes involved in amino acid metabolism are highly specific for the L-isomers of amino acids. D-amino acids are not typically incorporated into proteins or utilized in major metabolic pathways.
-
Lack of Metabolic Pathway: There is no known direct metabolic pathway in mammalian cells for the conversion of D-glutamine into a usable form, such as L-glutamine or α-ketoglutarate, to enter the Krebs cycle.
-
Inert Substance: D-glutamine, and by extension this compound, would likely remain as an inert and unutilized substance in the cell culture medium. Its presence would not contribute to cell growth or viability and could potentially interfere with the uptake of essential L-amino acids.
The Metabolic Fate of D-Amino Acids
While most D-amino acids are not utilized by mammalian cells, a specific enzyme, D-amino acid oxidase (DAO) , is present in some tissues and can metabolize certain D-amino acids.
-
Function of D-Amino Acid Oxidase (DAO): DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide. Its primary role is thought to be in detoxification.
-
Variable Expression: The expression of DAO varies significantly between different tissues and cell lines. Therefore, the ability of a specific cell line to metabolize any D-amino acid is not guaranteed.
-
Potential for Cytotoxicity: The byproducts of DAO activity, ammonia and hydrogen peroxide, can be toxic to cells in culture, potentially leading to reduced cell viability and growth.
The following diagram illustrates the general and limited metabolic pathway for D-amino acids in mammalian cells.
Caption: General metabolic pathway of D-amino acids in mammalian cells.
Recommended Alternative: N-Acetyl-L-glutamine
For researchers seeking a stable source of glutamine for their cell culture applications, N-Acetyl-L-glutamine is a highly recommended and widely used alternative to L-glutamine.
Advantages of N-Acetyl-L-glutamine:
-
Enhanced Stability: N-Acetyl-L-glutamine is significantly more stable in aqueous solutions and at physiological temperatures compared to L-glutamine, with a much longer half-life.
-
Reduced Ammonia Accumulation: Its stability minimizes the spontaneous degradation that leads to the buildup of toxic ammonia in the culture medium.
-
Bioavailability: Cells can readily deacetylate N-Acetyl-L-glutamine to release L-glutamine, which then becomes available for cellular metabolism.
Quantitative Data: Stability Comparison
| Parameter | L-Glutamine | N-Acetyl-L-glutamine |
| Stability in Aqueous Solution | Unstable, degrades to ammonia and pyroglutamic acid | Highly stable |
| Autoclavability | No | Yes |
| Ammonia Generation | High | Low |
Experimental Protocols
Protocol 1: Reconstitution of N-Acetyl-L-glutamine
Objective: To prepare a sterile stock solution of N-Acetyl-L-glutamine for supplementation of cell culture media.
Materials:
-
N-Acetyl-L-glutamine powder
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile storage tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of N-Acetyl-L-glutamine powder.
-
Add the appropriate volume of cell culture grade water or PBS to achieve the desired stock concentration (e.g., 200 mM).
-
Gently warm the solution to 37°C and vortex or mix until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes.
-
Store the aliquots at -20°C.
Protocol 2: Supplementation of Cell Culture Media
Objective: To supplement basal cell culture medium with N-Acetyl-L-glutamine.
Materials:
-
Basal cell culture medium (lacking L-glutamine or with a known low concentration)
-
Sterile N-Acetyl-L-glutamine stock solution (e.g., 200 mM)
-
Sterile serological pipettes
Procedure:
-
Determine the desired final concentration of N-Acetyl-L-glutamine in the cell culture medium. A typical final concentration is 2-4 mM, similar to that of L-glutamine.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to make 500 mL of medium with a final concentration of 4 mM N-Acetyl-L-glutamine using a 200 mM stock solution:
-
(500 mL) x (4 mM) / (200 mM) = 10 mL of stock solution.
-
-
Aseptically add the calculated volume of the N-Acetyl-L-glutamine stock solution to the basal medium.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The medium is now ready for use. Store at 4°C.
Caption: Workflow for preparing and using N-Acetyl-L-glutamine in cell culture.
Conclusion
Application Notes and Protocols: N-Acetyl-D-glutamine Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glutamine is the acetylated form of D-glutamine, a non-proteinogenic amino acid. While L-glutamine is a critical nutrient for mammalian cells, D-amino acids are generally considered metabolically inert in these systems due to the stereospecificity of enzymes. However, D-glutamine and D-glutamate are essential components of the peptidoglycan cell wall in bacteria, making this compound a compound of interest in microbiology and potentially for targeting bacterial processes.
These application notes provide detailed protocols for the preparation and stability assessment of this compound solutions. It is important to note that while the focus is on the D-isomer, a significant portion of the available quantitative stability and solubility data is for its enantiomer, N-Acetyl-L-glutamine. Due to their enantiomeric nature, the physicochemical properties such as solubility and stability under achiral conditions are expected to be identical. Therefore, data for the L-isomer is presented as a reliable proxy.
Data Presentation
Solubility of N-Acetyl-L-glutamine
The following table summarizes the solubility of N-Acetyl-L-glutamine in various solvents at different temperatures. This data can be used as a reference for preparing this compound solutions.
| Solvent System | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | ~2.0 |
| Water | 45 | ~4.5 |
| Methanol/Water (20:80) | 20 | ~2.5 |
| Ethanol/Water (20:80) | 20 | ~2.2 |
| PBS (pH 7.2) | Not Specified | 0.2[1] |
Note: Data is for N-Acetyl-L-glutamine and is expected to be comparable for this compound.
Stability of N-Acetyl-L-glutamine in Aqueous Solution
The stability of N-Acetyl-L-glutamine is significantly influenced by the pH of the solution. The table below outlines the stability profile at approximately 20°C.
| pH | Stability | Major Degradation Products |
| > 4.0 | Stable for at least 6 months[2][3] | N-acetylglutamic acid (<1% after 6 months)[2][3] |
| 2.0 - 3.0 | Less stable | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid[2][3] |
Note: Data is for N-Acetyl-L-glutamine and is expected to be comparable for this compound.
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Aqueous Stock Solution
Materials:
-
This compound powder (MW: 188.18 g/mol )
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Calculate the required mass: To prepare 50 mL of a 100 mM solution, calculate the mass of this compound needed:
-
Mass (g) = 188.18 g/mol * 0.1 mol/L * 0.050 L = 0.9409 g
-
-
Weighing: Accurately weigh out approximately 0.941 g of this compound powder using an analytical balance and transfer it to a 50 mL sterile conical tube.
-
Dissolution: Add approximately 40 mL of sterile water to the conical tube. Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, add sterile water to bring the final volume to 50 mL.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the sterile solution into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 year) or at 2-8°C for short-term use (prepare fresh weekly).[4]
Protocol 2: Stability Assessment of this compound Solution by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method to quantify the degradation of this compound over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound solution (prepared as in Protocol 1)
-
Mobile phase: 50 mM potassium phosphate buffer (pH 3.0) with 5% methanol
-
This compound analytical standard
-
Incubator or water bath for temperature-controlled stability studies
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation for Stability Study:
-
Prepare several aliquots of the this compound solution in sterile vials.
-
Adjust the pH of the solutions to the desired levels (e.g., pH 2, 4, 7) using dilute HCl or NaOH.
-
Store the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound analytical standard in the mobile phase.
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reverse-phase
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 3.0) with 5% methanol
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Inject the standards to generate a calibration curve.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each stability vial.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Identify and, if possible, quantify any new peaks that appear, which may correspond to degradation products.
-
Visualizations
References
Analytical Methods for the Detection of N-Acetyl-D-glutamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glutamine is a derivative of the D-amino acid glutamine. The analysis of D-amino acids and their derivatives is a growing field of interest in biomedical and pharmaceutical research due to their potential roles in various physiological and pathological processes. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its metabolic fate, pharmacokinetic profile, and potential as a biomarker or therapeutic agent. This document provides detailed application notes and protocols for the analytical detection of this compound using various chromatographic and enzymatic methods.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of quantitative data for the analysis of N-acetylglutamine enantiomers, providing a benchmark for method selection.
| Analytical Method | Analyte | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| HPLC-MS | N-Acetyl-L-glutamine | Plasma | 0.05 - 40 | 0.05 | < 7.23 | 99.81 - 107.81 | [1] |
| This compound | Plasma | 0.05 - 40 | 0.05 | < 7.23 | 99.81 - 107.81 | [1] | |
| LC-MS/MS | N-Acetyl-L-glutamine | Plasma | 0.02 - 20 | 0.02 | < 10 | Within ±10% deviation | [2] |
| This compound | Plasma | 0.02 - 20 | 0.02 | < 10 | Within ±10% deviation | [2] | |
| LC-MS/MS | Glutamine (underivatized) | Cell Media | 0.00073 - 7.3 | 0.00073 | < 5 | 82 - 113 | [3] |
Experimental Protocols
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Chiral Separation
This protocol describes the simultaneous separation and quantification of N-Acetyl-L-glutamine and this compound in plasma.[1]
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the HPLC-MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Mass Spectrometer: Agilent 1100 series LC/MSD Trap or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection: Selected Ion Monitoring (SIM)
-
N-acetylglutamine enantiomers: m/z 187.05
-
Internal Standard (Aspirin): m/z 179.02
-
c. Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a general method for the analysis of amino acids by GC-MS and can be adapted for this compound. Derivatization is mandatory to increase the volatility of the analyte.
a. Sample Preparation and Derivatization
-
Take a known volume of the sample (e.g., deproteinized plasma or cell extract) and dry it completely under a stream of nitrogen.
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Cap the vial tightly and heat at 100°C for 4 hours.
-
Cool the sample to room temperature.
-
Inject a 1 µL aliquot into the GC-MS system.
b. GC-MS Conditions
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injection Mode: Splitless at 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) based on the fragmentation pattern of the derivatized this compound.
c. Derivatization and Analysis Workflow
Enzymatic Assay (Conceptual Approach)
a. Principle of a Potential Coupled Enzymatic Assay
-
Enzymatic Hydrolysis: An amidohydrolase specific for this compound would be used to hydrolyze it to D-glutamine and acetate.
-
Coupled Reaction: The D-glutamine produced would then be a substrate for a D-amino acid oxidase, which in the presence of a chromogenic substrate, would produce a colored product that can be measured spectrophotometrically.
-
Quantification: The amount of colored product formed would be proportional to the initial concentration of this compound.
b. Signaling Pathway Context: Glutamine Metabolism and the Hexosamine Biosynthetic Pathway
This compound, as a derivative of glutamine, is closely linked to central metabolic pathways. Glutamine is a key substrate for the Hexosamine Biosynthetic Pathway (HBP), which leads to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial molecule for post-translational modifications like O-GlcNAcylation. This pathway integrates nutrient sensing from glucose, amino acid, and fatty acid metabolism.
Conclusion
The analytical methods described provide robust and sensitive options for the detection and quantification of this compound. The choice of method will be dictated by the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols for HPLC-MS and GC-MS offer detailed guidance for implementation, while the conceptual enzymatic assay and the metabolic pathway context provide a broader understanding of the analytical challenges and biological relevance of this compound.
References
- 1. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem-agilent.com [chem-agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Chiral Separation and Quantification of N-acetyl-glutamine Enantiomers by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive HPLC-MS/MS method for the enantioselective analysis of N-acetyl-D-glutamine and N-acetyl-L-glutamine in biological matrices. Chiral separation is achieved using a polysaccharide-based chiral stationary phase, followed by detection with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic studies, clinical monitoring, and various research applications where the stereoisomeric composition of N-acetyl-glutamine is of interest. The protocol has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for quantitative analysis in complex biological samples.
Introduction
N-acetyl-glutamine (NAG) is an acetylated form of the amino acid glutamine. While N-acetyl-L-glutamine is a component of some parenteral nutrition solutions and is investigated for its potential therapeutic benefits, the presence and physiological role of its D-enantiomer are less understood. The ability to distinguish and accurately quantify these enantiomers is crucial, as their biological activities and pharmacokinetic profiles can differ significantly. This document provides a detailed protocol for the chiral separation and quantification of N-acetyl-glutamine enantiomers using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique offering high sensitivity and specificity.
Experimental Workflow
The overall experimental workflow for the analysis of N-acetyl-glutamine enantiomers is depicted in the following diagram.
Caption: Experimental workflow for N-acetyl-glutamine enantiomer analysis.
Materials and Reagents
-
N-acetyl-L-glutamine and this compound reference standards
-
Internal Standard (IS), e.g., Aspirin or a stable isotope-labeled N-acetyl-glutamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Ammonium formate
-
Acetic acid
-
Formic acid
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
Equipment
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Chiral HPLC column (e.g., Chiralpak QD-AX or Chiralpak AD-H)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Nitrogen generator
-
Data acquisition and processing software
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-acetyl-L-glutamine and this compound in a suitable solvent (e.g., methanol or water) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with the appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Solution: Prepare a stock solution of the IS and dilute it to the final working concentration.
Sample Preparation from Plasma
-
Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Spiking: Add the internal standard working solution to each sample (except for blank matrix samples). For calibration standards and QC samples, add the respective working solutions of the analytes.
-
Protein Precipitation: Add 3 volumes (e.g., 300 µL) of cold acetonitrile or methanol to the plasma sample.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Method Parameters
Two distinct methods are presented below, based on published literature, offering flexibility in column and mobile phase selection.
Method 1: Chiralpak QD-AX Column[1]
| Parameter | Setting |
| HPLC Column | Chiralpak QD-AX (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol-water (50 mM ammonium formate, pH 4.3; 70:30, v/v) |
| Flow Rate | 500 µL/min |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
| Ionization Mode | ESI Positive |
| MRM Transition | m/z 189.0 → 130.0 for both enantiomers |
| Retention Time (N-acetyl-L-glutamine) | 15.2 min |
| Retention Time (this compound) | 17.0 min |
Method 2: Chiralpak AD-H Column[2][3]
| Parameter | Setting |
| HPLC Column | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1][2] |
| Column Temperature | Not specified |
| Injection Volume | Not specified |
| Ionization Mode | ESI Negative[1][2] |
| MRM Transition (Analytes) | [M-H]⁻ m/z 187.0540[1][2] |
| MRM Transition (IS - Aspirin) | [M-H]⁻ m/z 179.0240[1][2] |
Method Validation Summary
The following tables summarize the quantitative data from the validation of the described methods.
Linearity[1][2][3]
| Method | Enantiomer | Linear Range (µg/mL) | Correlation Coefficient (r) |
| Method 1 | N-acetyl-L-glutamine | 0.02 - 20 | > 0.99 |
| This compound | 0.02 - 20 | > 0.99 | |
| Method 2 | N-acetyl-L-glutamine | 0.05 - 40 | Not specified |
| This compound | 0.05 - 40 | Not specified |
Precision and Accuracy[1][2][3]
Method 1 [3]
-
Within-run and between-run precision: Coefficient of variation (CV) within 10% for both enantiomers.
-
Accuracy: Deviation within 10% for both enantiomers.
-
Lower Limit of Quantification (LLOQ): 20 ng/mL, with precision and accuracy deviation <15%.
-
Precision (0.5-20 µg/mL): Within 7.23%.
-
Accuracy (0.5-20 µg/mL): 99.81% - 107.81%.
-
LLOQ: 0.05 µg/mL, with precision between 16.28% and 17.56%.
Recovery[1][2][3]
| Method | Enantiomer | Recovery |
| Method 1 | Both | > 88% |
| Method 2 | Both | > 85% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the chiral analysis process, emphasizing the separation of enantiomers.
Caption: Logical diagram of chiral separation of enantiomers.
Conclusion
The HPLC-MS/MS methods described in this application note are suitable for the reliable and accurate quantification of N-acetyl-glutamine enantiomers in biological samples. The choice between the methods will depend on the available instrumentation and specific requirements of the study. These protocols provide a solid foundation for researchers, scientists, and drug development professionals working on projects that necessitate the chiral analysis of N-acetyl-glutamine.
References
- 1. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study-维普期刊 中文期刊服务平台 [dianda.cqvip.com]
- 3. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of N-acetylglutamine Enantiomers
Introduction
N-acetylglutamine (NAG), a derivative of the amino acid glutamine, is a chiral compound with two enantiomers: N-acetyl-L-glutamine and N-acetyl-D-glutamine. The stereoisomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers of N-acetylglutamine is crucial for drug development, quality control, and clinical monitoring. This document provides detailed application notes and protocols for the chiral separation of N-acetylglutamine enantiomers using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Two distinct methods are presented, each employing a different chiral stationary phase to achieve baseline separation.
Method 1: Chiral Separation using Chiralpak QD-AX Column
This method outlines the enantioseparation of N-acetylglutamine using a Chiralpak QD-AX column followed by tandem mass spectrometry (LC-MS/MS) detection. This approach is particularly suitable for analyzing plasma samples and has been applied to plasma protein binding studies.[1]
Quantitative Data Summary
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak QD-AX (150 x 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol-water (70:30, v/v) with 50 mm ammonium formate, pH 4.3 |
| Flow Rate | 500 µL/min |
| Detection | ESI+ MS/MS |
| Ion Transition | m/z 189.0 → 130.0 |
| Retention Time (N-acetyl-L-glutamine) | 15.2 min |
| Retention Time (this compound) | 17.0 min |
| Linearity Range | 0.02-20 µg/mL (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Accuracy Deviation | Within 10% (within 15% at LLOQ) |
| Precision (CV%) | Within 10% (within 15% at LLOQ) |
| Recovery | >88% |
Experimental Protocol
1. Materials and Reagents:
-
N-acetyl-L-glutamine and this compound standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid (for pH adjustment)
-
Chiralpak QD-AX column (150 x 4.6 mm i.d., 5 µm)
2. Instrument and Conditions:
-
HPLC system capable of delivering a stable flow rate.
-
A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: Chiralpak QD-AX (150 x 4.6 mm i.d., 5 µm)
-
Mobile Phase: Prepare a 50 mM ammonium formate solution in water and adjust the pH to 4.3 with formic acid. The mobile phase is a 70:30 (v/v) mixture of methanol and the aqueous ammonium formate buffer.
-
Flow Rate: 500 µL/min
-
Column Temperature: Ambient
-
Injection Volume: Dependent on sample concentration and instrument sensitivity.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: m/z 189.0 → 130.0
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity of the target analyte.
-
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of N-acetyl-L-glutamine and this compound in a suitable solvent (e.g., methanol-water mixture). Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the calibration range (0.02-20 µg/mL).
-
Sample Preparation (e.g., from plasma): A protein precipitation extraction method is typically used. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant can then be injected into the LC-MS/MS system.
4. Data Analysis:
-
Integrate the peak areas for N-acetyl-L-glutamine and this compound.
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Determine the concentration of each enantiomer in the unknown samples by interpolating from the calibration curve.
Method 2: Chiral Separation using Chiralpak AD-H Column
This method describes the separation of N-acetylglutamine enantiomers using a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[2][3] This HPLC-MS method has been successfully applied to pharmacokinetic studies.[2][3]
Quantitative Data Summary
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | ESI- MS |
| Detecting Ions | [M-H]⁻ m/z 187.0540 for enantiomers |
| Retention Time (N-acetyl-L-glutamine) | 8.47 min |
| Retention Time (this compound) | 10.83 min |
| Linearity Range | 0.05-40 µg/mL |
| Precision (at 0.5-20 µg/mL) | Within 7.23% |
| Accuracy (at 0.5-20 µg/mL) | 99.81%-107.81% |
| Average Extraction Recovery | >85% |
Experimental Protocol
1. Materials and Reagents:
-
N-acetyl-L-glutamine and this compound standards
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetic acid (glacial)
-
Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm)
-
Internal Standard (IS), e.g., Aspirin ([M-H]⁻ m/z 179.0240)[2][3]
2. Instrument and Conditions:
-
HPLC system with a mass spectrometer detector.
-
LC Conditions:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane (containing 0.1% acetic acid) and ethanol in a 75:25 (v/v) ratio.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: Ambient
-
Injection Volume: As appropriate for the analysis.
-
-
MS Conditions:
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of each enantiomer and the internal standard in a suitable solvent. Create calibration standards by diluting the stock solutions to concentrations ranging from 0.05 to 40 µg/mL.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method can be employed to extract the analytes from the biological matrix. The final extract should be reconstituted in a solvent compatible with the mobile phase.
4. Data Analysis:
-
Calculate the peak area ratio of each enantiomer to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration for each enantiomer.
-
Quantify the enantiomers in the samples using the regression equation from the calibration curve.
Visualizations
Caption: General workflow for the chiral separation and quantification of N-acetylglutamine enantiomers.
Caption: Comparison of two distinct methods for the chiral separation of N-acetylglutamine.
References
- 1. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-D-glutamine as a Research Chemical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-D-glutamine is the N-acetylated form of D-glutamine. While the L-isomer of glutamine and its derivatives are more commonly studied for their roles in cellular metabolism, this compound serves as a crucial research chemical standard. Its primary applications are in analytical method development, validation, and as a reference compound in metabolic studies.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound as a research chemical standard.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 161579-61-9 | [1] |
| Molecular Formula | C₇H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| Appearance | White powder | |
| Purity (Typical) | ≥98% (TLC) | |
| Storage Temperature | 2-8°C |
Storage and Handling:
For optimal stability, solid this compound should be stored in a tightly sealed container at 2-8°C. Stock solutions can be prepared in aqueous buffers. It is recommended to use aqueous solutions fresh or store them for no more than one day to minimize degradation. For longer-term storage, aliquoting stock solutions into single-use vials and freezing at -20°C is advisable.
Applications in Research
As a research chemical standard, this compound has several key applications:
-
Analytical Method Development and Validation: It is used to develop and validate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of glutamine derivatives in various biological matrices.[1]
-
Metabolic Studies: this compound can be used as a control compound in metabolic studies to investigate the stereospecificity of enzymes involved in glutamine metabolism.
-
Quality Control: It serves as a reference standard for routine quality control of pharmaceutical and nutraceutical products containing glutamine derivatives.[1]
Biological Context: The Hexosamine Biosynthesis Pathway
While this compound itself is not a primary metabolite, it is structurally related to key molecules in central metabolic pathways. For context, understanding the Hexosamine Biosynthesis Pathway (HBP) is important, as glutamine is a key substrate. This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation.
Experimental Protocols
The following protocols are designed to provide a framework for using this compound as a research chemical standard.
Protocol 1: Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of standard solutions of this compound for use in analytical method development and as a quality control standard.
Materials:
-
This compound powder
-
Milli-Q or HPLC-grade water
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
Procedure:
-
Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of this compound powder. b. Transfer the powder to a 10 mL volumetric flask. c. Add approximately 8 mL of Milli-Q water and vortex to dissolve. d. Bring the volume up to 10 mL with Milli-Q water and mix thoroughly. e. Store the stock solution at -20°C in single-use aliquots.
-
Working Solutions: a. Prepare a series of working solutions by diluting the stock solution with Milli-Q water or the appropriate analytical buffer. b. For creating a calibration curve, a serial dilution is recommended to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Method optimization may be required depending on the specific HPLC system and sample matrix.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
Procedure:
-
System Preparation: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: a. Inject the prepared working standard solutions in ascending order of concentration. b. Record the peak area for each concentration. c. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: a. Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter. b. Inject the prepared sample into the HPLC system. c. Record the peak area of the analyte.
-
Quantification: a. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: General Workflow for Use as a Reference Standard in LC-MS/MS Analysis
This protocol outlines a general workflow for using this compound as a reference standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based research, for example, in pharmacokinetic studies.[3][4]
Table 3: Exemplary LC-MS/MS Parameters for N-acetyl-L-glutamine (adaptable for D-isomer)
| Parameter | Recommended Conditions | Reference |
| Column | Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) | [3][4] |
| Mobile Phase | Acetonitrile-water (70:30, v/v) containing 5 mM ammonium acetate | [4] |
| Flow Rate | 0.3 mL/min | [3][4] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [4] |
| MRM Transition | m/z 189.1 → 130.0 | [4] |
Procedure:
-
Sample Preparation: a. Prepare biological samples (e.g., plasma, cell lysates) using appropriate extraction methods (e.g., protein precipitation with acetonitrile).[5] b. If using an internal standard, spike the samples at this stage.
-
LC-MS/MS Analysis: a. Set up the LC-MS/MS system with the appropriate column and mobile phases. b. Develop a multiple reaction monitoring (MRM) method for this compound. c. Analyze the prepared standards and samples.
-
Data Analysis: a. Integrate the chromatographic peaks for the analyte and internal standard. b. Construct a calibration curve from the standard solutions. c. Quantify this compound in the unknown samples based on the calibration curve.
Stability Considerations
N-acetylglutamine is known to be more stable in aqueous solutions than free glutamine.[3][6][7] However, under harsh conditions such as low pH and high temperatures, degradation can occur.
Table 4: Degradation Products of N-acetyl-L-glutamine at Low pH and High Temperature
| Degradation Product | |
| Glutamine | [7][8] |
| Glutamic acid | [7][8] |
| Pyroglutamic acid | [7][8] |
| N-acetylglutamic acid | [7][8] |
| N-(2,6-dioxo-3-piperidinyl) acetamide | [7][8] |
When using this compound as a standard, it is crucial to be aware of these potential degradation products, especially if samples are subjected to acidic conditions or heat treatment.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific instrumentation and experimental needs. Always adhere to standard laboratory safety procedures when handling chemicals.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Acetyl-D-glutamine Quality Control and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glutamine is a derivative of the amino acid D-glutamine. As with any compound intended for research, pharmaceutical, or clinical use, rigorous quality control and purity analysis are essential to ensure its identity, strength, and the absence of harmful impurities. These application notes provide an overview of the key analytical methodologies for the quality control of this compound, including detailed protocols for identification, purity assessment, and impurity profiling.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental for its analysis. Key identification parameters are summarized below.
| Property | Specification |
| Molecular Formula | C₇H₁₂N₂O₄[1][2][3] |
| Molecular Weight | 188.18 g/mol [1][3] |
| CAS Number | 161579-61-9[1][3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Table 1: General Specifications for this compound.
Purity and Impurity Analysis
The purity of this compound is a critical quality attribute. Several analytical techniques can be employed to determine the purity and to identify and quantify any impurities. Potential impurities may arise from the synthesis process or from degradation. It is important to note that studies on the L-enantiomer, N-Acetyl-L-glutamine, have identified several degradation products that could also be relevant as potential impurities in this compound. These include glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for the separation and quantification of its impurities. A typical purity specification for this compound is ≥95% as determined by HPLC.[]
Protocol 1: HPLC Purity Assay of this compound
Objective: To determine the purity of an this compound sample by HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.
Data Presentation:
| Parameter | Value |
| Purity Specification | ≥ 95% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.35 µg/mL |
Table 2: Typical Quantitative HPLC Parameters for Amino Acid Derivative Analysis.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for confirming the identity of the main compound.
Protocol 2: LC-MS Analysis of this compound and its Impurities
Objective: To identify and characterize this compound and its potential impurities.
Instrumentation and Materials:
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
-
The same HPLC materials as in Protocol 1
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Conditions:
-
Use similar chromatographic conditions as in the HPLC method.
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
-
Analysis: Inject the sample into the LC-MS system.
-
Data Interpretation:
-
Confirm the identity of this compound by its expected mass-to-charge ratio (m/z) of 189.09 [M+H]⁺.
-
Identify potential impurities by their respective m/z values and fragmentation patterns.
-
Data Presentation:
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 189.09 |
| Glutamine | 147.08 |
| Glutamic Acid | 148.06 |
| Pyroglutamic Acid | 130.05 |
| N-Acetylglutamic Acid | 190.07 |
Table 3: Expected Mass-to-Charge Ratios of this compound and Potential Impurities.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. mzCloud – N Acetyl L glutamine [mzcloud.org]
- 3. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH [agris.fao.org]
- 8. scirp.org [scirp.org]
Application Note and Protocol: Enzymatic Assay for N-Acetyl-D-glutamine Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-D-glutamine (NADG) is the N-acetylated form of the D-isomer of the amino acid glutamine. While L-glutamine is a well-known nutrient and biosynthetic precursor, the roles and prevalence of D-amino acids and their derivatives in biological systems are of growing interest. Accurate quantification of NADG is essential for understanding its potential metabolic fate, pharmacokinetic properties, and physiological effects.
This application note describes a sensitive and specific two-step enzymatic assay for the quantification of this compound. The assay is based on the enzymatic hydrolysis of NADG to D-glutamine and acetate, followed by the enzymatic quantification of the released acetate using a colorimetric or fluorometric method. This approach offers a safer and more straightforward alternative to analytical methods such as HPLC-MS.
Assay Principle
The quantification of this compound is achieved through a two-step enzymatic reaction:
-
Deacetylation of this compound: A specific N-acyl-D-amino acid amidohydrolase (also known as D-aminoacylase) selectively hydrolyzes the N-acetyl group from this compound, yielding D-glutamine and acetate in a 1:1 stoichiometric ratio.[1][2][3]
-
Quantification of Acetate: The concentration of the released acetate is then determined using a commercially available acetate assay kit. These kits typically employ a series of enzyme-coupled reactions that lead to the formation of a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the acetate concentration, and therefore to the original amount of this compound in the sample.[4][5][6][7][8]
Below is a diagram illustrating the logical relationship of this two-step enzymatic assay.
Materials and Reagents
-
This compound (for standard curve)
-
N-Acyl-D-amino acid amidohydrolase (D-Aminoacylase, e.g., from Alcaligenes xylosoxydans subsp. xylosoxydans (A-6))
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Commercial Acetate Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader capable of measuring absorbance or fluorescence
-
96-well microplates (clear for colorimetric, black for fluorometric)
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Deionized water
Experimental Protocols
This protocol is divided into two parts: the enzymatic deacetylation of this compound and the subsequent quantification of the generated acetate.
Part A: Enzymatic Deacetylation of this compound
-
Prepare this compound Standards:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Create a series of standards by diluting the stock solution with deionized water to final concentrations ranging from 0 to 1 mM. These standards will be used to generate a standard curve.
-
-
Set up the Deacetylation Reaction:
-
For each standard and sample, pipette 50 µL into a microcentrifuge tube.
-
Add 50 µL of the D-Aminoacylase solution (prepared in Reaction Buffer at a pre-determined optimal concentration) to each tube.
-
Incubate the reactions at 37°C for 60 minutes, or until the reaction is complete. Note: The optimal enzyme concentration and incubation time should be determined empirically.
-
-
Terminate the Reaction:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by using a deproteinizing filter.
-
Centrifuge the samples to pellet any precipitate. The supernatant will be used for the acetate quantification.
-
Part B: Quantification of Acetate
This part of the protocol is based on a typical commercial acetate assay kit. Refer to the specific kit's manual for detailed instructions.
-
Prepare Reagents:
-
Prepare the acetate assay buffer, enzyme mix, and substrate mix as described in the kit manual.
-
Prepare a working reagent by mixing the required components.
-
-
Set up the Acetate Assay:
-
Pipette 50 µL of the supernatant from the deacetylation reaction (and the standards) into the wells of a 96-well plate.
-
Add 50 µL of the acetate assay working reagent to each well.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance (e.g., at 570 nm for a colorimetric assay) or fluorescence (e.g., at Ex/Em = 535/587 nm for a fluorometric assay) using a microplate reader.
-
Data Presentation and Analysis
-
Generate a Standard Curve:
-
Subtract the reading of the blank (0 mM standard) from all other standard readings.
-
Plot the corrected readings against the known concentrations of the this compound standards to generate a standard curve.
-
-
Calculate this compound Concentration:
-
Use the standard curve to determine the concentration of acetate in each sample.
-
Since the molar ratio of this compound to acetate is 1:1, the calculated acetate concentration is equal to the concentration of this compound in the original sample.
-
Table 1: Comparison of Commercial Acetate Assay Kits
| Feature | BioAssay Systems (EnzyChrom™)[5] | Sigma-Aldrich (MAK474)[6] | AffiGEN (AffiASSAY®)[4] |
| Detection Method | Colorimetric (570 nm) & Fluorometric (Ex/Em = 530/585 nm) | Colorimetric (570 nm) & Fluorometric (Ex/Em = 530/585 nm) | Colorimetric |
| Detection Range (Colorimetric) | 0.20 - 20 mM | 0.20 - 20 mM | Not specified |
| Detection Range (Fluorometric) | 0.13 - 2 mM | 0.13 - 2 mM | N/A |
| Sample Volume | As low as 10 µL | Not specified | 50-100 µL |
| Assay Time | 30 minutes | 30 minutes | Not specified |
| Sample Types | Serum, plasma, food, environmental | Serum, plasma, food, environmental | Cells, tissues, purified enzymes |
Table 2: Example Data for this compound Quantification
| Sample ID | Absorbance (570 nm) | Corrected Absorbance | Calculated Acetate Conc. (mM) | NADG Conc. (mM) |
| Blank (0 mM) | 0.105 | 0.000 | 0.00 | 0.00 |
| Standard 1 (0.1 mM) | 0.255 | 0.150 | 0.10 | 0.10 |
| Standard 2 (0.25 mM) | 0.480 | 0.375 | 0.25 | 0.25 |
| Standard 3 (0.5 mM) | 0.855 | 0.750 | 0.50 | 0.50 |
| Standard 4 (1.0 mM) | 1.605 | 1.500 | 1.00 | 1.00 |
| Sample A | 0.630 | 0.525 | 0.35 | 0.35 |
| Sample B | 1.155 | 1.050 | 0.70 | 0.70 |
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow for the quantification of this compound.
References
- 1. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acyl-D-amino-acid deacylase - Wikipedia [en.wikipedia.org]
- 4. affigen.com [affigen.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Acetate Assay Kit, MAK474, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. Acetate Assay Kit | ABIN1000325 [antibodies-online.com]
Application Notes and Protocols for the NMR Analysis of N-Acetyl-D-glutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glutamine is the acetylated derivative of D-glutamine, an amino acid that plays a role in various biological processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and verification of small molecules like this compound. This document provides detailed application notes and protocols for the analysis of this compound using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-Acetyl-L-glutamine, which are expected to be representative for this compound. The data is compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Chemical Shift Data for N-Acetyl-L-glutamine in D₂O
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Hα | 4.35 | dd | 8.8, 5.0 |
| Hβ | 1.95 - 2.15 | m | - |
| Hγ | 2.25 | t | 7.6 |
| -NH (amide) | Exchanges with D₂O | - | - |
| -NH₂ (amide) | Exchanges with D₂O | - | - |
| -COCH₃ | 2.05 | s | - |
dd = doublet of doublets, m = multiplet, t = triplet, s = singlet
Table 2: ¹³C NMR Chemical Shift Data for N-Acetyl-L-glutamine in D₂O
| Atom Number | Chemical Shift (δ) ppm |
| Cα | 54.5 |
| Cβ | 28.0 |
| Cγ | 31.5 |
| Cδ | 180.5 |
| C=O (acetyl) | 174.0 |
| -COCH₃ | 22.5 |
| C=O (carboxyl) | 175.0 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for polar molecules like this compound.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, standard 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: ¹H NMR Spectrum Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Experiment Selection: Select a standard one-dimensional ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
Spectral Width: 12-16 ppm
-
-
Solvent Suppression: If necessary, apply a solvent suppression technique to attenuate the residual HDO signal.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Spectrum Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer for ¹³C observation.
-
Experiment Selection: Select a standard one-dimensional ¹³C NMR experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 200-240 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard.
-
Mandatory Visualization
Caption: Chemical structure of this compound with atom numbering for NMR peak assignment.
Caption: Experimental workflow for the NMR analysis of this compound.
N-Acetyl-D-glutamine for In Vivo Animal Studies: Application Notes and Protocols
A Note on N-Acetyl-D-glutamine:
Extensive literature searches for in vivo animal studies, signaling pathways, and established experimental protocols specifically for This compound did not yield any significant results. The D-isomer of glutamine and its derivatives are not commonly studied in biological systems, where the L-isomers of amino acids are the standard proteinogenic forms.
It is highly probable that the intended compound of interest for researchers in drug development and related fields is N-Acetyl-L-glutamine , the acetylated form of the naturally occurring L-glutamine. N-Acetyl-L-glutamine is well-documented as a more stable precursor to L-glutamine, making it suitable for use in aqueous solutions for parenteral and enteral administration in animal studies.
Therefore, the following Application Notes and Protocols are provided for N-Acetyl-L-glutamine .
Application Notes for N-Acetyl-L-glutamine in In Vivo Animal Studies
Introduction:
N-Acetyl-L-glutamine (NAG) is a stable derivative of L-glutamine, an amino acid crucial for numerous physiological processes, including immune function, gut health, and nitrogen transport.[1] Due to the instability of L-glutamine in aqueous solutions, NAG serves as a valuable substitute in research settings, particularly in parenteral and enteral nutrition studies.[2] In animal models, NAG has been investigated for its role in neuroprotection, nutritional support, and its potential to mitigate the effects of malnutrition.[3][4][5]
Mechanism of Action:
Following administration, N-Acetyl-L-glutamine is hydrolyzed by acylase enzymes, primarily in the intestine, liver, and kidneys, to release L-glutamine.[3] This L-glutamine then enters the systemic circulation and becomes available for various metabolic processes.[6] In the context of neurological studies, NAG can cross the blood-brain barrier and is subsequently metabolized to glutamate and gamma-aminobutyric acid (GABA), two key neurotransmitters.[2]
Key Research Applications:
-
Nutritional Support: NAG is used as a stable source of glutamine in total parenteral nutrition (TPN) and enteral nutrition models to study its effects on nitrogen balance, body weight gain, and intestinal health, particularly in states of malnutrition or critical illness.[3][4]
-
Neuroprotection: Studies in rodent models of cerebral ischemia have shown that NAG can reduce infarct volume and prevent neuronal apoptosis, suggesting a neuroprotective role.[5]
-
Pharmacokinetic Studies: Animal models, primarily rats and pigs, are used to investigate the absorption, distribution, metabolism, and excretion of NAG to understand its bioavailability as a glutamine source.[2][6]
Signaling Pathways and Cellular Processes
The primary role of N-Acetyl-L-glutamine is to act as a pro-drug for L-glutamine. Therefore, the downstream signaling pathways are those influenced by L-glutamine.
References
- 1. Page loading... [guidechem.com]
- 2. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-D-glutamine in Research
A Note on N-Acetyl-D-glutamine (NADG): Extensive literature review reveals a significant scarcity of research specifically detailing the dosing and administration of this compound (NADG) in preclinical or clinical studies. The vast majority of available scientific literature focuses on its L-isomer, N-Acetyl-L-glutamine (NAG), or the related amino acid L-glutamine. This lack of specific data for NADG prevents the creation of detailed, evidence-based application notes and protocols for its use.
One key reason for this disparity in research focus is the general understanding that mammalian cells do not readily utilize D-isomers of amino acids in the same way they utilize L-isomers.[1] While enzymes that can act on D-amino acids, such as D-amino acid N-acetyltransferase, have been identified in organisms like yeast, their roles and the broader applicability of D-amino acid derivatives in mammalian systems are not well-established.
Therefore, the following sections will provide information on the well-researched L-isomer, N-Acetyl-L-glutamine (NAG) , to offer a relevant contextual framework. Researchers interested in NADG should treat the information on NAG as a point of reference for a related compound and not as a direct protocol for the D-isomer. Any research involving NADG would be highly exploratory and would require foundational dose-response and pharmacokinetic studies.
N-Acetyl-L-glutamine (NAG): A Reference for Dosing and Administration
N-Acetyl-L-glutamine (NAG) is a more stable derivative of L-glutamine, making it suitable for inclusion in solutions for parenteral nutrition and other research applications where L-glutamine's instability is a concern.[2][3][4] It serves as a precursor to L-glutamine in vivo.[2][4]
Data Presentation: Dosing of N-Acetyl-L-glutamine in Preclinical Research
The following table summarizes quantitative data from preclinical studies on NAG, providing a reference for potential dosing strategies.
| Model System | Route of Administration | Dose | Frequency/Duration | Key Outcomes | Reference |
| Rats | Intravenous | 75 mg/kg, 150 mg/kg, 300 mg/kg | Single dose | Pharmacokinetic analysis in blood and brain | [3][4] |
| Rats | Intravenous (parenteral nutrition) | 0.4 g N as NAG per kg body weight | Daily for 12 days | Improved weight gain and nitrogen balance | [5] |
| Pigs | Enteral | 8.28 g/animal per day | Not specified | Partial prevention of weight loss in protein-energy malnutrition | [6] |
Experimental Protocols: Methodologies from Cited Research
Below are generalized protocols based on methodologies described in the literature for NAG. These should be adapted for specific experimental needs.
Protocol 1: In Vivo Pharmacokinetic Study of N-Acetyl-L-glutamine in Rats
This protocol is adapted from studies investigating the pharmacokinetics of NAG in a rat model.[3][4]
1. Animal Model and Grouping:
- Use adult male Sprague-Dawley rats, weighing 250-300g.
- House animals under standard laboratory conditions with ad libitum access to food and water.
- Randomly divide animals into experimental groups (e.g., low dose, medium dose, high dose) and a control group (saline).
2. Drug Preparation and Administration:
- Dissolve N-Acetyl-L-glutamine in sterile saline to the desired concentrations (e.g., 75 mg/mL, 150 mg/mL, 300 mg/mL for a 1 mL injection volume).
- Administer the prepared solution via tail vein injection.
3. Sample Collection:
- For blood sampling, collect blood from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.
- For brain microdialysis, implant a microdialysis probe into the target brain region (e.g., hippocampus) and collect dialysate samples at regular intervals.[3][4]
4. Sample Analysis:
- Process blood samples to separate plasma.
- Analyze plasma and brain dialysate samples for NAG and its metabolites (e.g., glutamine, glutamate, GABA) using a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
5. Data Analysis:
- Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) from the concentration-time data.
Protocol 2: In Vitro Cell Culture Supplementation with N-Acetyl-L-glutamine
This protocol is based on studies comparing the efficacy of NAG with L-glutamine in supporting tumor cell growth.
1. Cell Culture:
- Culture human tumor cell lines (e.g., K-562, Kato-III, Panc-1) in a glutamine-free basal medium supplemented with fetal bovine serum and antibiotics.
2. Experimental Setup:
- Seed cells in multi-well plates at a predetermined density.
- Supplement the culture medium with different sources of glutamine:
- Control group: Glutamine-free medium.
- L-glutamine group: Medium supplemented with L-glutamine.
- NAG group: Medium supplemented with N-Acetyl-L-glutamine.
- Other glutamine sources (e.g., dipeptides) can be included for comparison.
3. Proliferation Assay:
- After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as the MTT assay or [3H]-thymidine incorporation.
4. Data Analysis:
- Compare the proliferation rates between the different experimental groups to determine the efficacy of NAG in supporting cell growth relative to L-glutamine.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not documented, the L-isomer, N-Acetyl-L-glutamine, is expected to influence the same pathways as L-glutamine upon its conversion. L-glutamine is a critical amino acid involved in numerous metabolic and signaling pathways.
Glutamine Metabolism Pathway
L-glutamine is a key player in cellular metabolism, contributing to the TCA cycle, nucleotide synthesis, and redox balance.
Caption: Overview of L-glutamine metabolism.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. [Biological availability of glutamine from N-acetyl-L-glutamine in intravenous administration. Studies in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for N-Acetyl-D-glutamine as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-Acetyl-D-glutamine as an analytical standard in research, quality control, and drug development. This document outlines the essential properties, detailed experimental protocols for its quantification and chiral separation, and presents relevant quantitative data to support method development and validation.
Introduction
This compound is the D-enantiomer of N-acetylglutamine. While the L-form is more common in biological systems, the presence and analysis of D-amino acids and their derivatives are of growing interest in various fields, including pharmacology and metabolomics. Accurate quantification of this compound is crucial for pharmacokinetic studies, stability testing, and quality control of pharmaceutical preparations. Its use as an analytical standard requires high purity and well-characterized properties. This document details the application of this compound as a reference standard for chromatographic techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₄ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| CAS Number | 161579-61-9 | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% (commercially available) | [2] |
| Storage (Solid) | -20°C (stable for ≥ 4 years) | [2] |
| Solubility (L-enantiomer) | Soluble in water, methanol, and ethanol.[3] |
Preparation of Analytical Standard Solutions
Accurate preparation of standard solutions is critical for the reliability of quantitative analysis. The following protocol is recommended for the preparation of this compound standard solutions.
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
Materials:
-
This compound certified reference material
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
Solvent(s): Methanol, Ethanol, Water (HPLC grade or equivalent)
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.
-
Once fully dissolved, bring the solution to volume with the solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve.
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with the solvent.
-
The concentration range for the calibration curve will depend on the sensitivity of the analytical method and the expected concentration of the analyte in the samples. A typical range for HPLC-MS/MS analysis is 0.05 to 40 µg/mL.[4][5]
-
Storage and Stability of Solutions:
-
Stock solutions of N-acetylated amino acids in organic solvents like methanol or DMSO are generally stable for up to 6 months when stored at -20°C in tightly sealed containers.[6]
-
Aqueous solutions are less stable and it is recommended to prepare them fresh daily.[6] For L-glutamine, degradation in aqueous solutions is observed at room temperature but is minimal at 4°C or frozen.[7]
-
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[6]
Analytical Methodologies
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound. Chiral chromatography is necessary to separate the D- and L-enantiomers.
Protocol 2: Chiral HPLC-MS/MS for the Quantification of this compound
This protocol is based on a validated method for the enantioselective analysis of N-acetyl-glutamine.[4][5]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm)[4][5]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v)[4][5]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.
Quantitative Data
The following tables summarize the validation parameters for the quantitative analysis of N-acetyl-glutamine enantiomers using HPLC-MS/MS, demonstrating the expected performance of such methods.
Table 1: HPLC-MS/MS Method Validation Parameters for N-Acetyl-glutamine Enantiomers [4][5]
| Parameter | N-Acetyl-L-glutamine | This compound |
| Linearity Range (µg/mL) | 0.05 - 40 | 0.05 - 40 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.05 |
| Accuracy (%) at QC Levels | 99.81 - 107.81 | 99.81 - 107.81 |
| Precision (RSD%) at QC Levels | < 7.23 | < 7.23 |
| Extraction Recovery (%) | > 85 | > 85 |
Table 2: Alternative LC-MS/MS Method Validation for N-Acetyl-glutamine Enantiomers [8]
| Parameter | N-Acetyl-L-glutamine | This compound |
| Linearity Range (µg/mL) | 0.02 - 20 | 0.02 - 20 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LOQ) (ng/mL) | 20 | 20 |
| Accuracy (deviation %) at QC Levels | < 10 | < 10 |
| Precision (RSD%) at QC Levels | < 10 | < 10 |
| Recovery (%) | > 88 | > 88 |
Visualizations
Diagram 1: Analytical Workflow for Chiral Separation
Caption: Workflow for the quantitative analysis of this compound.
Diagram 2: Metabolic Context of N-Acetylated Amino Acids
References
- 1. N(2)-acetyl-D-glutamine | C7H12N2O4 | CID 444019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Method Validation for the Quantitative Analysis of N-Acetyl-D-glutamine in Pharmaceutical Formulations by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the validation of a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of N-Acetyl-D-glutamine in a pharmaceutical formulation. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound, an acetylated derivative of the amino acid glutamine, offers enhanced stability in aqueous solutions, making it a preferred precursor in various pharmaceutical and biotechnological applications.[3][4] Accurate and reliable quantification of this compound in final drug products is critical to ensure product quality, safety, and efficacy. This document outlines a comprehensive validation of a reversed-phase HPLC-UV method for this purpose.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.
-
Column: Zorbax SB-C18 column (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water.
-
Reagents: this compound reference standard (purity ≥ 98%), acetonitrile (HPLC grade), phosphoric acid (analytical grade), and purified water.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of purified water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with purified water to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Crush ten tablets of the pharmaceutical formulation to a fine powder. Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of purified water, sonicate for 15 minutes, and then dilute to volume with purified water. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
Caption: Overall workflow for the validation of the analytical method.
Results and Discussion
The validation of the analytical method was performed according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][5]
Specificity
Specificity was evaluated by analyzing a placebo solution (containing all excipients except this compound) and comparing its chromatogram with that of a standard solution. No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.[1] Potential degradation products of this compound, such as glutamine and pyroglutamic acid, were also analyzed and showed baseline separation from the main peak.[6][7]
Linearity
The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 10 to 200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.[8][9]
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into the placebo at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
The excellent recovery values demonstrate the accuracy of the method.[1][8]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability (n=6)
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | %RSD |
| 100 | 100.3 | 0.5 |
Intermediate Precision (n=6, over 3 days)
| Day | Mean Measured Concentration (µg/mL) | %RSD |
| 1 | 100.1 | 0.6 |
| 2 | 99.8 | 0.7 |
| 3 | 100.5 | 0.5 |
The low relative standard deviation (%RSD) values for both repeatability and intermediate precision indicate that the method is precise.[9]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 1.5 |
| LOQ | 4.5 |
The LOQ is suitable for the quantification of low levels of this compound.[8]
Robustness
The robustness of the method was evaluated by intentionally varying chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.
Conclusion
The HPLC-UV method for the quantification of this compound in pharmaceutical formulations has been successfully validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH [agris.fao.org]
- 8. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-D-glutamine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-glutamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and N-Acetyl-L-glutamine?
A1: The key difference lies in their stereochemistry. N-Acetyl-L-glutamine is the acetylated form of L-glutamine, the biologically active isomer commonly used by mammalian cells for various metabolic processes, including protein synthesis and energy production.[1] this compound is the acetylated form of D-glutamine, which is the "right-handed" isomer. Mammalian enzymes are highly specific to L-amino acids, and therefore, this compound is not expected to be utilized in the same metabolic pathways as its L-counterpart.[1]
Q2: What is the stability of this compound in solution?
Q3: How is this compound metabolized by cells?
A3: There is limited specific information on the metabolism of this compound in mammalian cells. For the L-isomer, N-acetyl-L-glutamine is known to be hydrolyzed, releasing L-glutamine which then enters cellular metabolism.[5][6] It is plausible that a similar deacetylation could occur with the D-isomer, which would release D-glutamine. However, D-amino acids are generally not metabolized by mammalian cells and can sometimes be inhibitory or have off-target effects.
Q4: Can this compound be used as a substitute for L-glutamine in cell culture?
A4: No, this compound should not be used as a direct substitute for L-glutamine or N-Acetyl-L-glutamine in standard cell culture. Mammalian cells require L-glutamine for survival and proliferation.[7][8] Since the D-isomer is not expected to be metabolized to L-glutamine, it will not fulfill the essential nutrient requirements of the cells. Using the racemic mixture, DL-Glutamine, is also not advisable as the D-isomer acts as an inert substance and the L-isomer is still prone to degradation.[1]
Troubleshooting Guide
Issue 1: Low Cell Viability or Proliferation
If you observe decreased cell viability or a lack of proliferation after introducing this compound to your culture, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Action |
| Nutrient Depletion | Ensure that the culture medium is adequately supplemented with L-glutamine or a stable L-glutamine source like N-Acetyl-L-glutamine. This compound cannot replace the L-isomer. |
| Toxicity of D-isomer or its byproducts | Perform a dose-response experiment to determine if this compound is cytotoxic to your cell line at the concentrations used. Assess cell viability using methods like Trypan Blue exclusion or an MTT assay. |
| Inhibition of L-glutamine uptake or metabolism | The D-isomer may compete with L-glutamine for transporters or enzymes. Consider increasing the concentration of L-glutamine in your medium to see if it rescues the phenotype. |
Issue 2: Inconsistent or Unexpected Experimental Results
Variability in your results could be due to issues with the compound's stability or its unexpected biological activity.
| Potential Cause | Troubleshooting Action |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. If your medium has a low pH, consider buffering it to a physiological pH to minimize degradation. |
| Chiral Impurity | Ensure the purity and chiral identity of your this compound source. Contamination with the L-isomer could lead to unexpected biological effects. Use analytical methods like chiral HPLC to verify the enantiomeric purity.[9] |
| Off-Target Effects | The D-isomer may have unknown biological activities. To investigate this, include control groups with no treatment and with L-glutamine or N-Acetyl-L-glutamine for comparison. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment of this compound
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium (containing L-glutamine)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Treatment Media: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 mM to 10 mM. Include a vehicle control (medium only).
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Workflows
Given the lack of specific information on signaling pathways directly modulated by this compound, a diagram illustrating the general metabolic fate of glutamine is provided for context. It is hypothesized that this compound, if deacetylated, would release D-glutamine, which is not a substrate for these pathways in mammalian cells.
Caption: Hypothesized metabolic fate of this compound vs. N-Acetyl-L-glutamine.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 9. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental artifacts with N-Acetyl-D-glutamine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl-D-glutamine.
Frequently Asked Questions (FAQs)
Q1: My cells are showing poor growth, viability, or metabolic activity after supplementation with this compound. What is the likely cause?
A: The most common reason for a lack of biological activity when using this compound is the stereoisomerism of the molecule. Mammalian cells and their enzymes are highly specific for the L-isomers of amino acids.[1] The D-isomer, this compound, is not typically metabolized by mammalian cells and therefore cannot be used as an energy source or for protein synthesis in the same way as its L-counterpart, N-Acetyl-L-glutamine.[1] Using the D-form in an experiment designed for the L-form will result in an apparent lack of effect, mimicking glutamine deprivation.
Key Differences Between D- and L- Isomers of N-Acetyl-glutamine
| Feature | N-Acetyl-L-glutamine | This compound |
| Biological Activity | Biologically active in mammalian cells; utilized in metabolic pathways.[1] | Generally not metabolized by mammalian cells; biologically inert in most contexts.[1] |
| Use in Cell Culture | Serves as a stable source of L-glutamine, supporting cell growth and proliferation.[2][3] | Not a suitable substitute for L-glutamine; will not support the growth of glutamine-dependent cells. |
| Primary Application | A more stable alternative to L-glutamine in cell culture media and parenteral nutrition.[4] | Primarily used in non-biological or specific research contexts, such as stereoisomer studies. |
To resolve this issue, ensure you are using the correct, biologically active L-isomer (N-Acetyl-L-glutamine) for your cell culture experiments.
Q2: I'm observing inconsistent results or a decline in the expected effect of my this compound solution over time. Could this be a stability issue?
A: While N-acetylated glutamine is significantly more stable in aqueous solutions than standard L-glutamine, it is not completely immune to degradation, especially under certain conditions.[5][6] The stability is highly dependent on pH and temperature. Harsh conditions, such as a low pH combined with high heat, can lead to degradation.[7][8]
Degradation of the related N-Acetyl-L-glutamine can produce several byproducts, including glutamine, glutamic acid, pyroglutamic acid, and N-acetylglutamic acid.[7][9] The formation of these products could lead to inconsistent experimental outcomes.
Stability of N-Acetyl-L-glutamine in Aqueous Solution at ~20°C
| pH | Stability | Major Degradation Products (if any) |
| > 4.0 | Stable for at least 6 months.[5][6] | N-acetylglutamic acid (<1% after 6 months).[5][6] |
| 3.0 | Degradation observed. | N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid.[5][6] |
| 2.0 | Degradation observed. | N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid.[5][6] |
To mitigate stability issues, prepare fresh solutions and store them appropriately. For long-term storage, consider keeping aliquots of a stock solution in a suitable solvent at -20°C.
Q3: What is the best way to dissolve this compound for my experiments?
A: Solubility can be a source of experimental variability if the compound is not fully dissolved. The solubility of N-acetylated amino sugars and amino acids depends on the solvent used.
Solubility of Related N-Acetyl Compounds
| Solvent | N-Acetyl-D-glucosamine Solubility | Recommendations |
| Water | 10-50 mg/mL.[10] | Prepare fresh as aqueous solutions are not recommended for storage beyond one day.[11] |
| DMSO | ~10 mg/mL.[11] | Stock solutions can be stored at -20°C. |
| PBS (pH 7.2) | ~5 mg/mL.[11] | Prepare fresh before use. |
For cell culture, it is recommended to prepare a concentrated stock solution in an appropriate solvent (like sterile water or DMSO) and then dilute it to the final working concentration in your culture medium. Ensure the final concentration of any organic solvent is non-toxic to your cells.
Q4: I've confirmed I am using N-Acetyl-L-glutamine, but my cells are still showing an unexpected response or toxicity. What could be the cause?
A: If you are using the correct L-isomer and still observing issues, consider the following possibilities:
-
Ammonia Production : Although N-Acetyl-L-glutamine is more stable than L-glutamine, it is ultimately metabolized by cells to release L-glutamine. The subsequent breakdown of L-glutamine can produce ammonia as a byproduct, which can be toxic to cells, affecting viability and even protein glycosylation.[12] This is a particular concern in long-term or high-density cultures.
-
High Concentrations : Excessive concentrations of any glutamine source can disrupt the intracellular balance of other amino acids and alter their transport and utilization.[2][13] This can lead to metabolic stress and negatively impact cell growth.
-
Impurities : Depending on the synthesis and purification process, the compound may contain residual solvents or byproducts. While reputable suppliers provide certificates of analysis, lot-to-lot variability can occur. If you suspect an impurity is causing issues, consider testing a new lot or sourcing from a different supplier.
Troubleshooting Workflows & Protocols
Logical Troubleshooting Workflow
This workflow can help diagnose issues encountered during experiments with N-Acetyl-glutamine.
Caption: Troubleshooting workflow for N-Acetyl-glutamine experiments.
Metabolic Utilization Pathway
This diagram illustrates why the stereochemistry of glutamine is critical for cellular metabolism.
Caption: Contrasting metabolic fates of L- and D-isomers of N-Acetyl-glutamine.
Experimental Protocol: Purity and Degradation Analysis by HPLC
This protocol provides a general method to assess the purity of an N-Acetyl-glutamine solution and check for the presence of degradation products. This method is adapted from procedures used for analyzing glutamine and its derivatives.[5][14]
Objective: To quantify N-Acetyl-glutamine and its potential degradation products.
Materials:
-
This compound sample solution
-
Reference standards (this compound, glutamic acid, pyroglutamic acid)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare 1 mg/mL stock solutions of each reference standard in water.
-
Create a series of dilutions from the stock solutions to generate a standard curve (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Sample Preparation:
-
Dilute your experimental this compound solution with water to fall within the range of the standard curve.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 80% A, 20% B
-
25-30 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Run the standards to establish retention times for each compound and to generate a standard curve (Peak Area vs. Concentration).
-
Run your experimental sample.
-
Identify peaks in your sample by comparing retention times with the standards.
-
Quantify the concentration of this compound and any identified degradation products using the standard curve. Purity can be calculated as: (Peak Area of this compound / Total Peak Area of all components) x 100%.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH [agris.fao.org]
- 10. N-Acetyl-D-glucosamine [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells [jcmr.um.ac.ir]
- 13. Side effects of long-term glutamine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetyl-D-glutamine Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the evaluation and potential optimization of N-Acetyl-D-glutamine (NADG) concentration in cell culture.
Important Preliminary Note: The use of this compound (the D-isomer) in mammalian cell culture is not well-documented in scientific literature. Mammalian cells primarily utilize the L-isomers of amino acids for growth and proliferation. Therefore, this compound is not a direct substitute for L-glutamine or its stabilized L-isomer derivatives (e.g., L-alanyl-L-glutamine). The biological effects of this compound on specific cell lines are largely uncharacterized and may not be related to a nutritional benefit. The following troubleshooting guides and FAQs are based on general principles for evaluating a novel cell culture supplement.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and N-Acetyl-L-glutamine?
This compound and N-Acetyl-L-glutamine are stereoisomers, meaning they are mirror images of each other. While they have the same chemical formula, their three-dimensional structures are different. Mammalian enzymes are highly specific and have evolved to recognize and metabolize L-amino acids. The D-isomers of amino acids are not typically utilized in the core metabolic pathways of mammalian cells.[1] Therefore, the biological activity of this compound is expected to be significantly different from that of N-Acetyl-L-glutamine.
Q2: Can this compound replace L-glutamine in my cell culture medium?
It is highly unlikely that this compound can directly replace L-glutamine as a primary energy and nitrogen source for cell growth. L-glutamine is a crucial nutrient for most cultured mammalian cells.[2][3] The metabolic pathways for D-amino acids are largely absent in these cells. Any observed effects of this compound are likely to be unrelated to its use as a direct nutritional substitute for L-glutamine.
Q3: Why would I consider using this compound?
The primary theoretical advantage of N-acetylation is increased stability in liquid media compared to the free amino acid.[4][5] While data for this compound is scarce, N-acetyl-L-glutamine has been shown to be more stable than L-glutamine.[4][5] Researchers might investigate D-amino acid derivatives for non-nutritional biological activities.
Q4: What are the potential risks of using this compound?
As an uncharacterized supplement, the risks are not fully known. Potential issues could include:
-
Toxicity: The compound may be cytotoxic at certain concentrations.
-
Metabolic Interference: It could interfere with other metabolic pathways.
-
Unintended Biological Effects: It may induce unexpected phenotypic changes in the cells.
-
Lack of Efficacy: It may have no beneficial effect on cell growth or productivity.
Q5: How do I determine the optimal concentration of this compound for my cell line?
A systematic approach involving a titration study is necessary. This involves culturing your cells in a range of this compound concentrations and assessing key parameters like cell viability, growth rate, and any specific outputs of interest (e.g., monoclonal antibody production).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Action |
| Decreased cell viability or growth after adding this compound | Cytotoxicity: The concentration of this compound may be too high. | Perform a dose-response experiment to determine the cytotoxic concentration. Start with a lower concentration range. |
| Contamination: The this compound stock solution may be contaminated. | Ensure the stock solution is sterile-filtered. Prepare a fresh stock solution. | |
| No observable effect on cell growth or productivity | Biological Inertness: The cell line may not be able to metabolize or respond to this compound. | This is a possible outcome, as D-amino acids are generally not metabolized by mammalian cells.[1] |
| Insufficient Concentration: The concentration used may be too low to elicit a biological response. | Perform a titration study with a wider and higher range of concentrations, while carefully monitoring for toxicity. | |
| Inconsistent results between experiments | Instability of stock solution: The this compound stock solution may be degrading over time. | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -20°C or below to minimize freeze-thaw cycles. |
| Variability in cell culture conditions: Inconsistent seeding density, passage number, or incubator conditions can lead to variability. | Maintain consistent cell culture practices. | |
| Changes in media pH | Metabolic byproducts: If this compound is being metabolized, it could lead to the production of acidic or basic byproducts. | Monitor the pH of the culture medium regularly. |
Data Presentation: Example Titration Study Data
The following tables are examples of how to structure quantitative data from a titration study for a generic new supplement, as specific data for this compound is not available.
Table 1: Effect of a Novel Supplement on CHO Cell Growth and Viability
| Supplement Concentration (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) at Peak Density |
| 0 (Control) | 8.2 | 95 |
| 0.5 | 8.5 | 94 |
| 1.0 | 8.9 | 93 |
| 2.0 | 9.1 | 92 |
| 4.0 | 8.8 | 88 |
| 8.0 | 6.5 | 75 |
Table 2: Effect of a Novel Supplement on Monoclonal Antibody (mAb) Titer
| Supplement Concentration (mM) | mAb Titer (mg/L) |
| 0 (Control) | 550 |
| 0.5 | 560 |
| 1.0 | 580 |
| 2.0 | 595 |
| 4.0 | 570 |
| 8.0 | 450 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method for determining the optimal concentration of a novel supplement like this compound for a specific cell line using a cell viability and growth assay.
Materials:
-
Your cell line of interest (e.g., CHO, hybridoma)
-
Basal cell culture medium without L-glutamine (if testing as a replacement) or complete medium (if testing as a supplement)
-
Sterile this compound
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Cell counting method (e.g., hemocytometer with trypan blue, automated cell counter)
-
MTT or other cell viability assay reagents
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or PBS).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed your cells into the wells of a multi-well plate at a consistent density.
-
-
Media Preparation and Titration:
-
Prepare a dilution series of this compound in the appropriate basal medium. A suggested starting range to test would be 0, 0.5, 1, 2, 4, 6, 8, and 10 mM.
-
The 0 mM condition will serve as the negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired culture duration (e.g., 3-7 days).
-
-
Data Collection:
-
At regular intervals (e.g., every 24 hours), determine the viable cell density and percentage of viability for each concentration using your chosen cell counting method.
-
At the end of the culture period, you can also perform an MTT assay to assess overall cell metabolic activity.
-
-
Data Analysis:
-
Plot the viable cell density and viability against the this compound concentration for each time point.
-
The optimal concentration will be the one that results in the desired effect (e.g., highest cell growth) without a significant decrease in viability.
-
Visualizations
Caption: Workflow for determining the optimal concentration of a novel supplement.
Caption: Simplified metabolic pathway of L-Glutamine in mammalian cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
Preventing degradation of N-Acetyl-D-glutamine in solution
Welcome to the Technical Support Center for N-Acetyl-D-glutamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is an acetylated form of the amino acid D-glutamine. Acetylation of the amino group generally increases the stability of glutamine in aqueous solutions, which is otherwise prone to degradation. However, under certain conditions, this compound can still degrade, affecting its concentration and potentially introducing impurities into your experiments. Understanding and controlling its stability is crucial for accurate and reproducible results.
Q2: What are the primary factors that influence the degradation of this compound in solution?
The main factors affecting the stability of this compound in solution are pH and temperature. Extreme pH values (highly acidic or alkaline) and elevated temperatures can accelerate its degradation.
Q3: What are the major degradation products of this compound?
Under acidic conditions (pH < 4.0), this compound can degrade into several products, including:
-
D-glutamine
-
D-glutamic acid
-
Pyroglutamic acid
-
N-acetyl-D-glutamic acid
-
N-(2,6-dioxo-3-piperidinyl) acetamide
Q4: How does the stability of this compound compare to N-Acetyl-L-glutamine?
As enantiomers, this compound and N-Acetyl-L-glutamine are expected to have identical chemical stability under achiral conditions (i.e., in the absence of chiral catalysts or enzymes). Therefore, data regarding the stability of N-Acetyl-L-glutamine is a reliable indicator for the stability of this compound.
Q5: What are the recommended storage conditions for this compound solutions?
For optimal stability, aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, it is recommended to store aliquots at -20°C. For long-term storage, freezing at -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally more stable and can be stored at -20°C for up to six months. The solid form should be stored in a tightly sealed container in a dry, refrigerated environment.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations. | Prepare fresh solutions for each experiment. If using stored solutions, ensure they have been stored properly (aliquoted, frozen at -80°C) and thaw only what is needed. Consider performing a quick concentration check using a validated analytical method (e.g., HPLC) before use. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | Review the pH and temperature history of the solution. Acidic conditions (pH < 4.0) are known to cause degradation. Refer to the list of known degradation products to identify the unexpected peaks. Optimize solution pH to be above 4.0 for better stability. |
| Loss of compound after filtration | Adsorption of this compound to the filter membrane. | Use low-protein-binding filter membranes (e.g., PVDF or PTFE). Pre-wet the filter with the solvent before filtering the this compound solution. |
| Precipitation of the compound upon cooling or storage | The concentration of the solution exceeds its solubility at lower temperatures. | Determine the solubility of this compound in your specific buffer and temperature conditions. Prepare solutions at a concentration below the solubility limit for the intended storage temperature. |
Data Presentation
The stability of N-Acetyl-L-glutamine, which is expected to be identical to this compound, has been studied in aqueous solutions at various pH values. The following table summarizes the degradation over a 6-month period at approximately 20°C.
| pH of Solution | Degradation after 6 months at ~20°C | Major Degradation Products Observed |
| 2.0 | Significant Degradation | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid |
| 3.0 | Significant Degradation | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid |
| > 4.0 | < 1% | N-acetylglutamic acid (trace amounts) |
| 6.5 (in a liquid nutritional product) | No observable degradation after 3 months | Not applicable |
Data adapted from Snowden et al. (2002).
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Sterile, high-purity water or appropriate buffer (e.g., PBS)
-
Sterile, conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm, low-protein-binding)
-
-
Procedure:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of solvent (water or buffer) to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
If not for immediate use, aliquot the stock solution into single-use, sterile vials to avoid repeated freeze-thaw cycles.
-
Label the vials with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general method for the analysis of this compound and its enantiomer. Method optimization may be required for specific applications.
-
Instrumentation and Columns:
-
HPLC system with a mass spectrometer (MS) detector
-
Chiral stationary phase column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v)
-
Flow Rate: 0.6 mL/min
-
Column Temperature: Ambient
-
Detection: Mass spectrometry in negative ion mode (ESI)
-
Ions to Monitor: [M-H]⁻ m/z 187.0540 for this compound
-
-
Sample Preparation:
-
Thaw the this compound solution samples.
-
Dilute the samples to a concentration within the linear range of the assay using the mobile phase.
-
If necessary, perform a protein precipitation step for biological samples (e.g., by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging).
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Visualizations
Technical Support Center: Overcoming Poor Solubility of N-Acetyl-D-glutamine
Welcome to the technical support center for N-Acetyl-D-glutamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the N-acetylated form of the D-isomer of the amino acid glutamine. The acetylation improves stability in aqueous solutions compared to glutamine, which can degrade rapidly. However, this compound itself is characterized by poor solubility in many common laboratory solvents, which can present challenges in preparing stock solutions and in various experimental applications.
Q2: What are the typical solvents used to dissolve this compound?
Based on available data for the closely related L-enantiomer, N-Acetyl-L-glutamine, which is expected to have similar physical properties, the following solvents can be used, though solubility remains limited:
-
Water: Sparingly soluble. Heating and sonication are often required to enhance dissolution.
-
Dimethyl Sulfoxide (DMSO): Slightly soluble, with heating and sonication recommended to improve solubility.[1]
-
Phosphate-Buffered Saline (PBS, pH 7.2): Published solubility for the L-enantiomer is approximately 2 mg/mL.[2][3]
Q3: How does pH affect the stability of this compound in solution?
Studies on N-Acetyl-L-glutamine show that it is most stable in aqueous solutions with a pH above 4.0.[4][5] At lower pH values (pH 2.0-3.0), degradation is more likely to occur.[4][5] When preparing aqueous solutions, it is advisable to use buffers in the neutral pH range to maintain stability.
Q4: Can I heat the solution to improve the solubility of this compound?
Yes, gentle heating can aid in the dissolution of this compound. However, prolonged exposure to high temperatures, especially at low pH, can lead to degradation.[6] It is recommended to heat the solution gently and for the shortest time necessary to achieve dissolution.
Q5: How should I store stock solutions of this compound?
Aqueous solutions of N-Acetyl-L-glutamine are not recommended for storage for more than one day.[2] For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitate forms in my stock solution upon cooling.
-
Cause: The concentration of this compound may be above its saturation point at room temperature or upon refrigeration.
-
Troubleshooting Actions:
-
Warm the solution: Gently warm the solution to redissolve the precipitate before use.
-
Prepare a more dilute stock solution: If precipitation is a recurring issue, prepare a stock solution at a lower concentration.
-
Use a co-solvent: For certain applications, the addition of a small amount of a water-miscible organic solvent may help maintain solubility, but this must be tested for compatibility with your experimental system.
-
Issue: I am unable to achieve my desired concentration.
-
Cause: The desired concentration may exceed the maximum solubility of this compound in the chosen solvent.
-
Troubleshooting Actions:
-
Consult solubility data: Refer to the quantitative solubility data to determine the maximum achievable concentration in different solvents (see Table 1).
-
Modify the solvent: Experiment with different buffer systems or consider the use of a co-solvent if your experimental design permits.
-
Sonication: Use a sonicator to aid in the dissolution process, as this can sometimes help in preparing supersaturated solutions, although they may not be stable long-term.
-
Quantitative Data Summary
Table 1: Solubility of N-Acetyl-L-glutamine (as a proxy for this compound)
| Solvent | Approximate Solubility | Conditions |
| Water | Sparingly Soluble[1] | Heating and sonication may be required. |
| DMSO | Slightly Soluble[1] | Heating and sonication are recommended. |
| PBS (pH 7.2) | ~2 mg/mL[2][3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weigh the required amount: Accurately weigh the desired mass of this compound powder.
-
Add solvent: Add the desired volume of sterile, purified water or buffer (e.g., PBS, pH 7.2).
-
Aid dissolution:
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the container in a water bath at 37°C for 10-15 minutes.
-
Alternatively, use a sonicator for short bursts until the solution is clear.
-
-
Sterile filtration: Once fully dissolved, sterile-filter the solution using a 0.22 µm filter.
-
Use or store: Use the solution immediately or aliquot and store at -20°C for short-term storage. It is recommended to prepare fresh aqueous solutions for each experiment.[2]
Protocol 2: Preparation of a DMSO Stock Solution of this compound
-
Weigh the compound: In a sterile environment, weigh the desired amount of this compound.
-
Add DMSO: Add the appropriate volume of high-purity, sterile DMSO.
-
Promote dissolution:
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution and/or sonicate in short intervals.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. N-Acetyl-L-Glutamine - CD Formulation [formulationbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in N-Acetyl-D-glutamine Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the mass spectrometry analysis of N-Acetyl-D-glutamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative results. This compound, being a small polar molecule, is susceptible to interference from endogenous matrix components like salts, phospholipids, and other polar metabolites that may be co-extracted during sample preparation.[1]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion technique is a useful method to identify regions in the chromatogram where ion suppression or enhancement occurs.[1] This is done by infusing a constant flow of an this compound standard into the mass spectrometer after the analytical column while injecting a blank, extracted sample matrix. Any dips or peaks in the baseline signal are indicative of matrix effects.[1]
-
Quantitative Assessment: The "gold standard" for quantifying matrix effects is the post-extraction addition method.[1] This involves comparing the peak response of this compound spiked into a pre-extracted blank matrix (Set A) to the response of this compound in a neat solution (Set B) at the same concentration. The Matrix Factor (MF) is the ratio of the responses (A/B).[1]
Q3: What is an acceptable range for the Matrix Factor (MF)?
A3: For a robust bioanalytical method, the absolute Matrix Factor should ideally be between 0.80 and 1.20.[1] The coefficient of variation (CV) of the matrix factor across at least six different lots of the biological matrix should be ≤15%. When a stable isotope-labeled internal standard (SIL-IS) is used, the IS-normalized matrix factor (MF of analyte / MF of IS) should be close to 1.0.[1]
Q4: Can in-source cyclization of this compound be an issue?
A4: Yes, this is a potential risk. Free glutamine and glutamic acid have been shown to cyclize to pyroglutamic acid in the electrospray ionization source, which creates an analytical artifact.[1] While the N-acetylation offers some protection to the amine group, the terminal glutamic acid structure could still be susceptible to cyclization or other in-source reactions.[1] To mitigate this, it is crucial to have good chromatographic separation to distinguish potential artifacts from the true analyte signal and to use a SIL-IS to compensate for such effects.[1]
Troubleshooting Guide
Issue 1: Significant Ion Suppression (Weak Signal) for this compound
-
Probable Cause: Co-elution of interfering matrix components, most commonly phospholipids in plasma or serum samples. Protein precipitation is a common sample preparation technique but is often insufficient for removing these interferences.[1]
-
Recommended Actions:
-
Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove interferences. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than protein precipitation at removing phospholipids.[2][3]
-
Chromatographic Separation: Modify your LC method to separate this compound from the regions where ion suppression occurs.[4]
-
Sample Dilution: If your assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
Issue 2: High Variability and Poor Reproducibility Between Samples
-
Probable Cause: Inconsistent matrix effects across different sample lots or concentrations. The composition of biological matrices can vary significantly between individuals or sources.
-
Recommended Actions:
-
Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix to ensure the method's ruggedness.[1]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and reproducible. The use of automated liquid handlers can help minimize variability.[1]
-
Employ a Robust Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for variability in matrix effects between samples.
-
Issue 3: Ion Enhancement (Artificially High Signal)
-
Probable Cause: Although less common than ion suppression, ion enhancement can occur when co-eluting matrix components improve the ionization efficiency of the analyte.
-
Recommended Actions: The troubleshooting steps are the same as for ion suppression. The primary goal is to remove the interfering components through more effective sample preparation and/or improved chromatographic separation to achieve a consistent and accurate response. The use of a SIL-IS is also critical for correction.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects in the Analysis of Small Polar Molecules like this compound
| Sample Preparation Technique | Principle | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Limitations |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | >88%[5] | Low to Moderate | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other soluble interferences, often resulting in significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Variable, depends on solvent choice | Moderate to High | Can provide cleaner extracts than PPT.[4] | Can be labor-intensive and may not be suitable for highly polar analytes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | >80% (method dependent) | High | Highly selective, provides clean extracts, and can be automated.[2] | Method development can be more complex and costly than PPT. |
Note: The values presented are typical and can vary depending on the specific matrix, analyte concentration, and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol outlines the steps to quantitatively determine the matrix factor for this compound.
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Analyze this solution by LC-MS/MS and record the peak area of this compound. Repeat for a minimum of three injections to obtain an average peak area.
-
-
Prepare Set B (Analyte in Extracted Matrix):
-
Take six different lots of the blank biological matrix (e.g., human plasma).
-
Process each blank sample using your established extraction procedure (e.g., protein precipitation or SPE).
-
After extraction, evaporate the final extract to dryness (if necessary) and reconstitute it in the same volume of reconstitution solvent as used for your samples.
-
Spike the reconstituted extract with this compound to the same final concentration as in Set A.
-
Analyze each of the six spiked matrix extracts by LC-MS/MS and record the peak area of this compound.
-
-
Calculate the Matrix Factor (MF):
-
Calculate the average peak area for this compound from the six different matrix lots (Set B).
-
Calculate the Matrix Factor using the following formula: MF = (Average Peak Area in Extracted Matrix) / (Average Peak Area in Neat Solution)
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
This is an example protocol using a mixed-mode anion exchange sorbent, which can be effective for polar acidic analytes.
-
Sample Pre-treatment: To 100 µL of plasma, add a stable isotope-labeled internal standard. Then, add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.[1]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX 30 mg, 1cc) with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove neutral and basic interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of a weak acid like formic acid).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects.
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-D-glutamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the synthesis of N-Acetyl-D-glutamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically produced this compound?
A1: The most common impurities can be categorized as starting materials, side-reaction products, and degradation products. These include:
-
Unreacted Starting Materials: D-glutamine and acetic anhydride (or its hydrolysis product, acetic acid).
-
Side-Reaction Products: Di-acetylated glutamine is a potential, though typically minor, byproduct.
-
Degradation Products: Under certain conditions (e.g., harsh pH during workup or storage), this compound can degrade to form D-glutamic acid, pyroglutamic acid, and N-acetyl-D-glutamic acid.[1]
Q2: My final product shows a lower pH than expected. What could be the cause?
A2: A lower than expected pH is often due to residual acetic acid from the acetylation reaction. Acetic anhydride, the acetylating agent, is highly susceptible to hydrolysis, forming acetic acid. Inadequate purification can lead to the carryover of acetic acid into the final product. Additionally, the hydrolysis of this compound to N-acetyl-D-glutamic acid during workup or storage can also contribute to increased acidity.[1]
Q3: I am observing a peak in my HPLC analysis with a similar retention time to my product. How can I identify it?
A3: A peak with a similar retention time could be a number of impurities. The most likely candidates are unreacted D-glutamine or the degradation product, N-acetyl-D-glutamic acid. To definitively identify the peak, it is recommended to use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, aiding in its identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of the unknown compound.[1]
Q4: Can microbial contamination be an issue in the chemical synthesis of this compound?
A4: While less common in purely chemical synthesis involving organic solvents, microbial contamination can be introduced, particularly during workup steps involving aqueous solutions or if the product is not dried properly. It is crucial to use sterile equipment and high-purity water to minimize this risk. Microbial growth can lead to the degradation of the final product.
Troubleshooting Guides
Issue 1: High Levels of Unreacted D-glutamine
-
Symptom: A significant peak corresponding to D-glutamine is observed in the HPLC or NMR analysis of the final product.
-
Possible Causes:
-
Insufficient Acetylating Agent: The molar ratio of acetic anhydride to D-glutamine was too low.
-
Suboptimal Reaction Conditions: The reaction temperature may have been too low, or the reaction time too short for the acetylation to go to completion.
-
Poor Mixing: Inadequate agitation of the reaction mixture can lead to localized areas of low reagent concentration.
-
-
Troubleshooting Actions:
-
Optimize Reagent Stoichiometry: Increase the molar equivalents of acetic anhydride. A slight excess (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
Adjust Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.
-
Issue 2: Presence of Degradation Products (e.g., Pyroglutamic Acid, N-acetyl-D-glutamic acid)
-
Symptom: Additional peaks corresponding to pyroglutamic acid or N-acetyl-D-glutamic acid are identified in the analytical data.[1]
-
Possible Causes:
-
Harsh pH During Workup: Exposure to strongly acidic or basic conditions during product isolation can lead to the hydrolysis of the amide group or cyclization.
-
Elevated Temperatures: Prolonged exposure to high temperatures during purification (e.g., evaporation, drying) can promote degradation.
-
Improper Storage: Storing the final product in a non-neutral aqueous solution or at elevated temperatures can lead to degradation over time.
-
-
Troubleshooting Actions:
-
Maintain Neutral pH: During workup and purification, keep the pH of aqueous solutions as close to neutral as possible.
-
Use Moderate Temperatures: Perform evaporation and drying steps under vacuum at the lowest feasible temperature.
-
Proper Storage: Store the final product as a dry solid in a cool, dark, and dry place. If an aqueous solution is required, prepare it fresh and store it at 2-8°C for short periods.
-
Data Presentation
Table 1: Typical HPLC Purity Analysis of this compound
| Compound | Typical Retention Time (min) | Acceptance Criteria (% Area) |
| This compound | 10.1 | ≥ 99.0 |
| D-glutamine | 8.5 | ≤ 0.5 |
| N-acetyl-D-glutamic acid | 12.3 | ≤ 0.3 |
| Pyroglutamic acid | 9.2 | ≤ 0.2 |
Note: Retention times are illustrative and will vary depending on the specific HPLC method (column, mobile phase, flow rate).
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Dissolution: Suspend D-glutamine in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane).
-
Acetylation: Cool the suspension in an ice bath. Add acetic anhydride dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Carefully add cold water to hydrolyze any unreacted acetic anhydride.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B
-
20-25 min: 30% B
-
25-26 min: 30% to 2% B
-
26-30 min: 2% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Protocol 3: 1H-NMR for Structural Confirmation and Impurity Detection
-
Solvent: Deuterated water (D₂O).
-
Procedure: Dissolve a small amount of the sample in D₂O. Acquire a ¹H-NMR spectrum.
-
Analysis:
-
This compound: Look for the characteristic singlet of the acetyl group protons around 2.0 ppm and the multiplets for the glutamine backbone protons.
-
D-glutamine: The absence of the acetyl singlet and a different chemical shift pattern for the backbone protons will indicate the presence of unreacted starting material.
-
Acetic Acid: A sharp singlet around 1.9 ppm may indicate residual acetic acid.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing contamination issues.
Caption: General experimental workflow for this compound synthesis.
References
Enhancing the stability of N-acetylglutamine in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of N-acetylglutamine (NAG) in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes N-acetylglutamine (NAG) more stable than L-glutamine in aqueous solutions?
A1: N-acetylglutamine (NAG) is an N-acetylated derivative of L-glutamine. This structural modification protects the alpha-amino group, making NAG markedly more stable and less prone to the rapid degradation that affects L-glutamine.[1][2] Free glutamine is known to be one of the most unstable amino acids in solution, readily degrading to form pyroglutamic acid and ammonia, especially when heated.[1] NAG's enhanced stability makes it a preferred source for glutamine in applications like parenteral nutrition and cell culture media that require sterilization or have a long shelf-life.[2]
Q2: What are the primary factors influencing the stability of NAG in an aqueous solution?
A2: The stability of NAG in solution is primarily influenced by pH and temperature .[3] The amide bond in NAG is susceptible to hydrolysis, and the rate of this degradation reaction is highly dependent on these two factors. Extreme pH values (highly acidic or basic) and elevated temperatures can significantly accelerate the degradation of NAG.
Q3: How does pH affect the stability of NAG solutions?
A3: NAG exhibits its greatest stability in solutions with a pH above 4.0.[1][3][4] Under strongly acidic conditions (pH ≤ 3.0), NAG degradation is more pronounced and can lead to the formation of several byproducts, including N-acetylglutamic acid, pyroglutamic acid, and N-(2,6-dioxo-3-piperidinyl) acetamide.[1][5][6] In one study, NAG was stable for 6 months at approximately 20°C when the pH was above 4.0, with the major degradation product, N-acetylglutamic acid, remaining below 1%.[1][4]
Q4: What is the impact of temperature on NAG solution stability?
A4: Temperature is a critical factor; higher temperatures accelerate the rate of NAG degradation.[3] To maintain stability and minimize degradation, it is strongly recommended to store NAG solutions at refrigerated temperatures (2-8°C).[3] For long-term storage, freezing the solution at -20°C or below is an effective strategy.[3] Atypically harsh conditions, such as boiling a solution at 100°C, will cause significant and rapid degradation.[5][6][7]
Q5: What are the main degradation products of N-acetylglutamine?
A5: Under forced degradation conditions (e.g., low pH and high temperature), NAG breaks down into several products. The primary degradation products identified are N-acetylglutamic acid, glutamine, glutamic acid, and pyroglutamic acid.[5][6][8] A novel compound, N-(2,6-dioxo-3-piperidinyl) acetamide, has also been identified under acidic conditions (pH < 3.0).[5][6]
Troubleshooting Guide
Problem: I'm observing a rapid loss of NAG concentration in my prepared solution.
-
Possible Cause: The pH of your solution may be outside the optimal stability range (i.e., below pH 4.0).
-
Solution: Measure the pH of your solution. Adjust it to a neutral or slightly acidic range (pH 4.0 - 7.0) using an appropriate buffer system. For future preparations, ensure the final pH is within this range.
-
-
Possible Cause: The solution is being stored at too high a temperature.
-
Possible Cause: The solution is being subjected to multiple freeze-thaw cycles.
-
Solution: Avoid repeated freezing and thawing of your stock solution. Prepare single-use aliquots to minimize the physical and chemical stresses that can lead to degradation.[9]
-
Problem: My HPLC analysis shows unexpected new peaks appearing over time.
-
Possible Cause: These new peaks likely represent degradation products of NAG.
-
Solution: The primary degradation product is often N-acetylglutamic acid.[1][4] You can confirm the identity of this peak by comparing its retention time with a pure standard of N-acetylglutamic acid under the same chromatographic conditions. Other potential degradation products to consider are pyroglutamic acid and glutamic acid.[5][6]
-
Problem: I need to sterilize my NAG-containing medium. What is the best method?
-
Possible Cause: Heat sterilization (autoclaving) can cause significant degradation of NAG, even though it is more stable than glutamine.
-
Solution: The preferred method for sterilizing NAG-containing solutions is sterile filtration using a 0.22 µm filter. This method avoids the thermal stress of autoclaving, preserving the integrity of the NAG. If heat sterilization is unavoidable, it is crucial to validate the process by quantifying the NAG concentration before and after to determine the extent of degradation.
-
Quantitative Data on NAG Stability
The following table summarizes the stability of N-acetylglutamine under various conditions as reported in literature.
| Condition | Duration | N-acetylglutamine Remaining | Major Degradation Product(s) | Reference |
| pH > 4.0 at ~20°C | 6 months | >99% | N-acetylglutamic acid (<1%) | [1][4] |
| pH 2.0 and 3.0 at ~20°C | ≥ 2 weeks | Not specified | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid | [1][4] |
| Unbuffered solution (pH < 3) , boiled at 100°C | 3 hours | Not specified (significant degradation) | Glutamine, Glutamic acid, Pyroglutamic acid, N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide | [5][6][7] |
| Liquid nutritional product (pH 6.5) | 3 months | No degradation observed | - | [1] |
Experimental Protocols
Protocol 1: Stability Analysis of N-acetylglutamine by HPLC
This protocol outlines a general procedure for monitoring the stability of NAG in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Objective: To quantify the concentration of NAG over time and detect the formation of its major degradation products.
2. Materials:
-
N-acetylglutamine (NAG)
-
Purified water (HPLC grade)
-
Appropriate buffer (e.g., phosphate buffer)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and forced degradation
-
HPLC system with UV or PDA detector[10]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]
-
Standards: N-acetylglutamic acid, pyroglutamic acid
3. Sample Preparation and Storage:
-
Prepare a stock solution of NAG (e.g., 1 mg/mL) in the desired aqueous medium (e.g., water, buffer at a specific pH).
-
Divide the solution into multiple aliquots in sealed, sterile containers.
-
Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Designate a "time zero" sample to be analyzed immediately.
4. Forced Degradation Study (Optional): To identify potential degradation products and validate the method's stability-indicating properties, subject the NAG solution to stress conditions:[3]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C).[11]
5. HPLC Method:
-
Mobile Phase: An isocratic mobile phase such as 0.1% trifluoroacetic acid (TFA) in water can be effective.[5]
-
Flow Rate: 0.2 - 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: Low UV range, typically 210 nm.[9]
-
Injection Volume: 10-20 µL.
6. Analysis:
-
At specified time points (e.g., 0, 1, 7, 14, 30 days), remove an aliquot from storage.
-
Allow the sample to reach room temperature.
-
Inject the sample into the HPLC system.
-
Record the chromatogram.
-
Calculate the concentration of NAG by comparing its peak area to a standard curve.
-
Identify degradation peaks by comparing their retention times to standards (if available) or by analyzing samples from the forced degradation study.
Visualizations
Caption: Primary degradation pathways of N-acetylglutamine in aqueous solutions.
Caption: Experimental workflow for conducting a stability study of NAG solutions.
Caption: Troubleshooting decision tree for NAG solution instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. archives.ijper.org [archives.ijper.org]
Technical Support Center: N-Acetylglutamine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of N-acetylglutamine degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of N-acetylglutamine?
A1: Under various conditions, particularly at low pH and elevated temperatures, N-acetylglutamine can degrade into several products. The most commonly identified degradation products are:
-
A novel compound, N-(2,6-dioxo-3-piperidinyl) acetamide, has also been identified under harsh acidic conditions[1][2][3].
Q2: What factors can cause the degradation of N-acetylglutamine?
A2: The stability of N-acetylglutamine is primarily affected by pH and temperature. Degradation is more pronounced under acidic conditions (pH < 4.0) and at high temperatures, such as those used for sterilization[1][5][6]. For instance, heating an unbuffered aqueous solution of N-acetylglutamine (pH < 3) at 100°C for 3 hours leads to the formation of multiple degradation products[1][5].
Q3: I see an unexpected peak in my HPLC/LC-MS analysis of an N-acetylglutamine sample. How can I identify it?
A3: An unexpected peak could be one of the known degradation products. To identify it, you can:
-
Compare retention times: Analyze commercially available standards of the potential degradation products (glutamine, glutamic acid, pyroglutamic acid, N-acetylglutamic acid) using the same chromatographic method.[5]
-
Mass Spectrometry (MS): Utilize LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peak and compare it with the known masses of the degradation products.[1][5] For example, the precursor to product ion transitions for N-acetylglutamine and some of its metabolites have been identified as (m/z) 189.1→130.0 for N-acetylglutamine, 148.0→84.1 for glutamic acid, and 104→87.1 for GABA.[4]
-
NMR Spectroscopy: For definitive structural elucidation of a novel or unexpected degradation product, one- and two-dimensional NMR techniques can be employed.[1][5]
Q4: How can I minimize the degradation of N-acetylglutamine in my experimental solutions?
A4: To maintain the stability of N-acetylglutamine:
-
Control pH: Maintain the pH of the solution above 4.0. N-acetylglutamine is reported to be stable for at least 6 months at a pH greater than 4.0 at approximately 20°C.[6] In a liquid nutritional product with a pH of 6.5, no degradation was observed after 3 months.[6]
-
Avoid high temperatures: If possible, avoid excessive heating or sterilization procedures that involve high temperatures, especially in acidic conditions.
-
Storage: Store N-acetylglutamine solutions at appropriate temperatures. Stability has been demonstrated at 4°C for 12 hours and at -80°C for 7 days.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of N-acetylglutamine potency over time | Degradation due to improper storage conditions (pH, temperature). | Verify the pH and storage temperature of your solution. Adjust pH to be above 4.0 and store at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term).[4][6][7] |
| Appearance of multiple unknown peaks in chromatogram | Significant degradation has occurred, leading to the formation of various byproducts. | Refer to the FAQ on identifying unknown peaks. Use standards and/or LC-MS/MS to identify the degradation products. Re-evaluate your sample preparation and storage protocols to minimize degradation. |
| Inconsistent results between experimental batches | Variability in sample handling, storage duration, or conditions leading to different levels of degradation. | Standardize your experimental protocol, including solution preparation, pH adjustment, and storage conditions. Ensure all batches are handled identically. |
| Formation of a precipitate in the solution | This could be a less soluble degradation product or a result of pH changes affecting solubility. | Identify the precipitate. Check the pH of the solution. If degradation is suspected, analyze the supernatant for the presence of degradation products. |
Quantitative Data Summary
The following table summarizes the stability of N-acetylglutamine under different conditions.
| Condition | Duration | Degradation Products Observed | Extent of Degradation | Reference |
| Aqueous solution, pH > 4.0, ~20°C | 6 months | N-acetylglutamic acid | Stable, N-acetylglutamic acid remained at < 1% | [6] |
| Aqueous solution, pH 2.0 and 3.0, ~20°C | ≥ 2 weeks | N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid | N-acetylglutamic acid detected after 2 weeks. Pyroglutamic acid formed at pH ≤ 3.0. | [6] |
| Unbuffered aqueous solution, pH < 3, 100°C | 3 hours | Glutamine, Glutamic acid, Pyroglutamic acid, N-acetylglutamic acid, N-(2,6-dioxo-3-piperidinyl) acetamide | Significant degradation into multiple products. | [1][5] |
| Liquid nutritional product, pH 6.5 | 3 months | None observed | No degradation observed. | [6] |
| Quality Control Samples, 4°C | 12 hours | Not specified | Stable | [4][7] |
| Quality Control Samples, -80°C | 7 days | Not specified | Stable | [4][7] |
| Freeze/Thaw Cycles | 3 cycles | Not specified | Stable | [4][7] |
Experimental Protocols
Protocol 1: HPLC Analysis of N-Acetylglutamine and Its Degradation Products
This protocol is based on methodologies described for the analysis of N-acetylglutamine and its degradation products.[5][6]
-
Objective: To separate and quantify N-acetylglutamine and its primary degradation products (glutamine, glutamic acid, pyroglutamic acid, N-acetylglutamic acid).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil C8, 5 µm, 4.6 x 250 mm.[5]
-
Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid (TFA) in water.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Prepare standards of N-acetylglutamine and each potential degradation product in the mobile phase.
-
Prepare the sample by diluting it in the mobile phase.
-
Inject the standards and sample onto the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the compounds by creating a calibration curve from the standard solutions.
-
Protocol 2: LC-MS/MS Analysis for Identification of Degradation Products
This protocol is adapted from methods used for the sensitive detection and identification of N-acetylglutamine and its metabolites.[1][4][5]
-
Objective: To identify and confirm the presence of N-acetylglutamine and its degradation products, especially at low concentrations.
-
Instrumentation: Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Column: Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm.[4]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v) containing 5 mM ammonium acetate.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Mass Spectrometer Settings:
-
Procedure:
-
Prepare samples and standards as in the HPLC protocol.
-
Inject the samples into the LC-MS/MS system.
-
Acquire data in full scan mode to identify the molecular ions of the compounds of interest.
-
For confirmation and quantification, develop an MRM method using known precursor-product ion transitions for N-acetylglutamine and its expected degradation products.
-
Visualizations
Caption: Degradation pathways of N-acetylglutamine.
Caption: Workflow for identifying N-acetylglutamine degradation products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH [agris.fao.org]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral HPLC Separation of Acetyl-Glutamine Enantiomers
Welcome to the technical support center for the chiral HPLC separation of acetyl-glutamine enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chiral separation of acetyl-glutamine enantiomers.
Question: I am observing poor resolution between the N-acetyl-L-glutamine and N-acetyl-D-glutamine peaks. What are the potential causes and how can I improve the separation?
Answer:
Poor resolution in the chiral separation of acetyl-glutamine enantiomers can stem from several factors related to the mobile phase, the chiral stationary phase (CSP), and other chromatographic parameters.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The composition of the mobile phase is critical for achieving enantioselectivity.
-
For Polysaccharide-Based Columns (e.g., Chiralpak AD-H): The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol) is crucial. A study using a Chiralpak AD-H column demonstrated good resolution with a mobile phase of n-hexane (containing 0.1% acetic acid) and ethanol in a 75:25 (v/v) ratio.[1][2] Small deviations from the optimal ratio can lead to decreased resolution. It is recommended to systematically vary the percentage of the alcohol modifier to find the optimal composition.
-
For Anion-Exchange Columns (e.g., Chiralpak QD-AX): The pH and ionic strength of the mobile phase play a significant role. For a Chiralpak QD-AX column, a mobile phase of methanol-water (70:30, v/v) containing 50 mM ammonium formate at pH 4.3 has been used successfully.[3] Ensure the pH of the aqueous component is accurately adjusted.
-
-
Incorrect Additive Concentration: Acidic or basic additives in the mobile phase can significantly impact peak shape and resolution.
-
Column Contamination or Degradation: The performance of a chiral column can degrade over time due to contamination or harsh mobile phase conditions.
-
Ensure proper sample clean-up to avoid introducing contaminants to the column.
-
Always operate within the manufacturer's recommended pH range for the column.
-
-
Suboptimal Temperature: Temperature can influence the interactions between the enantiomers and the chiral stationary phase. It is advisable to screen a range of temperatures (e.g., 25°C to 40°C) to determine the optimal condition for your separation.
Question: My acetyl-glutamine enantiomer peaks are exhibiting significant tailing. What can I do to improve the peak shape?
Answer:
Peak tailing is a common issue in HPLC and can be particularly problematic in chiral separations, as it can affect resolution and integration accuracy.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Tailing can occur due to unwanted interactions between the analyte and the stationary phase.
-
For Silica-Based CSPs: Residual silanol groups on the silica support can interact with the amine and amide functionalities of acetyl-glutamine, leading to tailing. The addition of a small amount of an acidic or basic modifier to the mobile phase can help to suppress these interactions. For instance, the 0.1% acetic acid in the mobile phase for the Chiralpak AD-H method helps to minimize these secondary interactions.[2]
-
-
Inappropriate Mobile Phase pH: For ionizable compounds like acetyl-glutamine, the mobile phase pH can affect peak shape. When using the Chiralpak QD-AX column, the pH of 4.3 is specified to ensure proper ionization for the anion-exchange mechanism.[3] Deviations from this pH can lead to poor peak shape.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination: Contaminants from the sample or the HPLC system can accumulate at the head of the column, causing peak tailing. Flushing the column with a strong solvent (compatible with the stationary phase) may help. If the problem persists, a guard column can be used to protect the analytical column.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best suited for separating acetyl-glutamine enantiomers?
A1: Both polysaccharide-based and anion-exchange chiral stationary phases have been successfully used.
-
Chiralpak AD-H , an amylose-based CSP, has demonstrated baseline separation of acetyl-glutamine enantiomers using a normal-phase mobile phase.[1][2]
-
Chiralpak QD-AX , a quinine-based anion-exchange CSP, has also been shown to effectively separate these enantiomers in a polar organic or reversed-phase mode.[3] The choice of column will depend on the available instrumentation (e.g., compatibility with normal-phase solvents) and the desired separation mechanism.
Q2: What are typical starting conditions for method development for the chiral separation of acetyl-glutamine?
A2: Based on published methods, here are two recommended starting points:
-
Method 1 (Normal Phase):
-
Method 2 (Polar Organic/Reversed Phase):
Q3: How sensitive is the separation on a Chiralpak AD-H column to small changes in the mobile phase and flow rate?
A3: A robustness study on the separation of acetyl-glutamine enantiomers using a Chiralpak AD-H column showed that the resolution was not significantly affected by small, deliberate variations in the mobile phase composition (e.g., ±2% in the ethanol content) and flow rate (e.g., ±0.1 mL/min).[2] The resolution remained high (Rs > 3.5) under all tested conditions, indicating a robust method.[2]
Q4: Can I use mass spectrometry (MS) for the detection of acetyl-glutamine enantiomers after chiral separation?
A4: Yes, both of the referenced methods successfully utilize mass spectrometry for detection.[1][2][3][4]
-
For the Chiralpak AD-H method, detection was performed in negative ion mode with an ESI source.[1][2]
-
For the Chiralpak QD-AX method, detection was operated in positive ion mode with an electrospray ionization source.[3][4] Using MS detection provides high sensitivity and selectivity.
Data Presentation
Table 1: Chromatographic Parameters for Chiral Separation of Acetyl-Glutamine Enantiomers on Chiralpak AD-H
| Parameter | N-acetyl-L-glutamine | This compound |
| Retention Time (min) | 8.47 | 10.83 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 3.5} |
Data from a study using a Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) column with a mobile phase of n-hexane (0.1% acetic acid) : ethanol (75:25, v/v) at a flow rate of 0.6 mL/min and a temperature of 30°C.[2]
Table 2: Chromatographic Parameters for Chiral Separation of Acetyl-Glutamine Enantiomers on Chiralpak QD-AX
| Parameter | N-acetyl-L-glutamine | This compound |
| Retention Time (min) | 15.2 | 17.0 |
Data from a study using a Chiralpak QD-AX (150 × 4.6 mm i.d., 5 µm) column with a mobile phase of methanol : water (50 mM ammonium formate, pH 4.3) (70:30, v/v) at a flow rate of 500 µL/min.[3][4]
Experimental Protocols
Protocol 1: Chiral Separation using Chiralpak AD-H
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a mass spectrometer detector.
-
Chiral Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).[1][2]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane (containing 0.1% acetic acid) and ethanol in a 75:25 (v/v) ratio.[1][2] Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Detection (MS):
-
Analysis: Inject the sample and record the chromatogram. The expected retention times are approximately 8.47 min for N-acetyl-L-glutamine and 10.83 min for this compound.[2]
Protocol 2: Chiral Separation using Chiralpak QD-AX
-
Instrumentation: An HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chiral Column: Chiralpak QD-AX (150 × 4.6 mm i.d., 5 µm).[3][4]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and an aqueous solution of 50 mM ammonium formate (adjusted to pH 4.3) in a 70:30 (v/v) ratio.[3][4] Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Detection (MS/MS):
-
Analysis: Inject the sample and acquire the data. The retention times for N-acetyl-L-glutamine and this compound are expected to be around 15.2 min and 17.0 min, respectively.[3][4]
Visualizations
References
- 1. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N-Acetyl-D-glutamine and N-Acetyl-L-glutamine for Researchers and Drug Development Professionals
In the realm of amino acid research and therapeutic development, the stereochemistry of molecules plays a pivotal role in their biological activity and metabolic fate. This guide provides a detailed, objective comparison of N-Acetyl-D-glutamine and N-Acetyl-L-glutamine, focusing on their distinct biochemical properties, metabolic pathways, and physiological relevance, supported by experimental data.
Biochemical and Physicochemical Properties
This compound and N-Acetyl-L-glutamine are stereoisomers, meaning they share the same chemical formula and connectivity of atoms but differ in the spatial arrangement of their constituent atoms. This difference, while seemingly subtle, has profound implications for their biological function.
| Property | This compound | N-Acetyl-L-glutamine |
| Molecular Formula | C₇H₁₂N₂O₄ | C₇H₁₂N₂O₄ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol |
| Stereochemistry | D-isomer | L-isomer |
| Biological Precursor | D-glutamine (theoretically) | L-glutamine |
| Stability in Solution | High | High (more stable than free L-glutamine)[1][2] |
Metabolic Fate and Bioavailability: A Tale of Two Isomers
The most significant distinction between this compound and N-Acetyl-L-glutamine lies in their metabolism, which is dictated by the stereospecificity of enzymes in the body.
N-Acetyl-L-glutamine is recognized by the enzyme Acylase I (N-acyl-L-amino acid amidohydrolase), which is prevalent in various tissues, including the intestines, liver, and kidneys.[1] This enzyme efficiently hydrolyzes the acetyl group from N-Acetyl-L-glutamine, releasing L-glutamine and acetate.[3] This metabolic conversion makes N-Acetyl-L-glutamine an effective prodrug for delivering L-glutamine, which is an essential amino acid involved in numerous physiological processes, including immune function, gut health, and neurotransmitter synthesis.[4][5] Due to the instability of free L-glutamine in aqueous solutions, N-Acetyl-L-glutamine is often used in parenteral nutrition formulations to provide a stable source of this critical amino acid.[4][6]
Conversely, This compound is a poor substrate for Acylase I.[3] The enzyme's active site is highly specific for the L-isomer of N-acetylated amino acids.[3][6] Experimental evidence demonstrates that the hydrolysis of this compound by Acylase I is negligible, with one study reporting only about 2% of theoretical completion.[3] This enzymatic barrier effectively prevents the release of D-glutamine in the body. While mammals do possess D-amino acid oxidases that can metabolize certain D-amino acids, these enzymes act on free amino acids, not N-acetylated forms.[7][8] Therefore, this compound is considered to be metabolically inert in the context of providing a source of glutamine.
Quantitative Comparison of Metabolism
| Parameter | This compound | N-Acetyl-L-glutamine |
| Primary Metabolizing Enzyme | Not readily metabolized | Acylase I[3] |
| Hydrolysis by Acylase I | Negligible (~2% completion)[3] | Efficiently hydrolyzed[3] |
| Bioavailability as Glutamine Source | Near zero | High[4][6] |
| Metabolites | Largely excreted unchanged | L-glutamine, Acetate, further metabolites include Glutamic acid and GABA[3][9][10] |
Physiological and Cellular Effects
The physiological effects of these two isomers are a direct consequence of their metabolic fates.
N-Acetyl-L-glutamine serves as a valuable precursor to L-glutamine, thereby exerting the physiological effects associated with this amino acid. These include:
-
Supporting Gut Health: L-glutamine is a primary fuel source for enterocytes, the cells lining the intestines, and is crucial for maintaining intestinal integrity.[4][5]
-
Enhancing Immune Function: Lymphocytes and other immune cells utilize L-glutamine at a high rate, and its availability is critical for a robust immune response.[4]
-
Neurological Support: L-glutamine is a precursor to the neurotransmitters glutamate and gamma-aminobutyric acid (GABA).[9][10]
-
Use in Clinical Nutrition: Its stability makes it a preferred component in parenteral nutrition for critically ill patients who require glutamine supplementation.[11][12][13]
Due to its metabolic inertness, This compound is not expected to have any significant physiological effects related to glutamine metabolism. There is a lack of scientific literature reporting any specific biological activities for this compound, which is consistent with its inability to be converted to a usable form in the body.
Experimental Protocols
Acylase I Enzymatic Assay
A common method to determine the activity of Acylase I on N-acetylated amino acids involves monitoring the release of the free amino acid.
Principle: The amount of L-glutamine (or D-glutamine) released from its N-acetylated form is quantified. This can be achieved through various methods, including colorimetric assays (e.g., ninhydrin assay) or chromatographic techniques (e.g., HPLC).
Exemplary Protocol (Colorimetric Method):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM Barbital Buffer, pH 8.0 at 37°C), the substrate (N-Acetyl-L-glutamine or this compound), and a cofactor if required (e.g., 0.5 mM CoCl₂).[4]
-
Enzyme Addition: The reaction is initiated by adding a known amount of Acylase I enzyme solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of an acid.
-
Quantification of Released Amino Acid:
-
Ninhydrin Assay: A ninhydrin reagent is added to the reaction mixture, which reacts with the primary amine of the released glutamine to produce a colored product.
-
The absorbance of the colored product is measured spectrophotometrically (e.g., at 570 nm).
-
The concentration of the released glutamine is determined by comparing the absorbance to a standard curve prepared with known concentrations of L-glutamine.
-
-
Data Analysis: The rate of the enzymatic reaction is calculated based on the amount of product formed over time.
For a more detailed protocol, refer to established methods for Acylase I assays.[4][14][15][16]
In Vivo Bioavailability Study in a Pig Model
The following protocol is a summary of a study that investigated the absorption of enterally administered N-acetyl-l-glutamine in pigs.[17][18]
-
Animal Model: Pigs are used as a relevant model for human gastrointestinal physiology.
-
Experimental Setup:
-
Clamped Jejunal Loop: A section of the jejunum is isolated to study absorption directly. A solution containing either N-Acetyl-L-glutamine or free glutamine is infused into the loop.
-
Feeding Experiment: Pigs are fed diets supplemented with either N-Acetyl-L-glutamine or free glutamine.
-
-
Sample Collection: Samples of the intestinal infusate, intestinal mucosa, and portal and peripheral blood are collected at various time points.
-
Analysis: The concentrations of N-Acetyl-L-glutamine and glutamine in the collected samples are measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Outcome Measures:
-
Absorption Rate: The disappearance of the compound from the intestinal lumen.
-
Apparent Ileal Digestibility: The proportion of the ingested compound that is not recovered in the ileal digesta.
-
Plasma Concentrations: The levels of glutamine and intact N-Acetyl-L-glutamine in the blood.
-
Visualizations
Caption: Metabolic pathways of N-Acetyl-L-glutamine and this compound.
Caption: General workflow for an Acylase I enzymatic assay.
Conclusion
The comparison between this compound and N-Acetyl-L-glutamine highlights the critical importance of stereochemistry in pharmacology and biochemistry. N-Acetyl-L-glutamine is a biologically valuable compound that serves as a stable and effective precursor for L-glutamine, with significant applications in clinical nutrition and therapeutics. In stark contrast, this compound is largely biologically inert due to its resistance to enzymatic hydrolysis. For researchers and professionals in drug development, this distinction is crucial. While N-Acetyl-L-glutamine holds promise as a therapeutic agent for conditions where glutamine supplementation is beneficial, this compound is unlikely to offer any therapeutic value in this regard and should not be considered a viable source of glutamine. Future research in this area should continue to focus on the L-isomer and its potential applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminoacylase - Wikipedia [en.wikipedia.org]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
- 9. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. DSpace [diposit.ub.edu]
- 12. Glutamine Supplementation in Parenteral Nutrition and Intensive Care Unit Patients: Are We Throwing the Baby Out With the Bathwater? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Glutamine-Supplemented Parenteral Nutrition in Surgical ICU Patients: An American Multicenter Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective Activity of N-acetylglutamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglutamine (NAG) is a derivative of the amino acid glutamine. Due to the presence of a chiral center at the alpha-carbon, NAG exists as two stereoisomers (enantiomers): N-acetyl-L-glutamine and N-acetyl-D-glutamine. In biological systems, molecular interactions are often highly stereospecific, meaning that enantiomers of a compound can exhibit significantly different pharmacokinetic profiles and pharmacological effects.[1] N-acetyl-L-glutamine is recognized for its neuroprotective properties and its role as a stable precursor to L-glutamine in therapeutic and nutritional applications.[2][3] This guide provides a comparative analysis of the N-acetylglutamine enantiomers, summarizing available experimental data on their stereoselective pharmacokinetics and discussing the known biological activities of the L-enantiomer. A significant gap in the current literature exists regarding the biological activity of this compound, which is presumed to be largely inactive due to enzymatic stereospecificity.
Comparative Pharmacokinetic Data
Pharmacokinetic studies have demonstrated clear stereoselectivity in the disposition of N-acetylglutamine enantiomers.[1] Key parameters from studies in rats are summarized below, highlighting the differential in vivo handling of the L- and D-forms.
| Pharmacokinetic Parameter | N-acetyl-L-glutamine | This compound | Key Observation | Reference |
| Plasma Protein Binding | Stereoselective binding observed | Stereoselective binding observed | The binding of NAG enantiomers to plasma proteins is stereoselective. | [4] |
| In vivo/In vitro Inversion | No chiral inversion observed | No chiral inversion observed | The enantiomers do not convert from one form to the other in biological systems. | [1] |
| Metabolism | Undergoes deacetylation to L-glutamine | Presumed to be poorly metabolized | The biological activity of N-acetyl-L-glutamine is linked to its conversion to L-glutamine by stereospecific enzymes (aminoacylases). These enzymes are generally specific for L-amino acid derivatives.[3] |
Biological Activity and Signaling Pathways of N-acetyl-L-glutamine
The biological effects of N-acetyl-L-glutamine are primarily attributed to its role as a stable and readily available source of L-glutamine, which is a critical amino acid for numerous physiological processes.
Neuroprotection and Antioxidant Effects
N-acetyl-L-glutamine has been shown to exert neuroprotective effects, particularly in models of cerebral ischemia.[2] Its mechanism of action involves the enhancement of cellular antioxidant systems. It contributes to the synthesis of glutathione (GSH), a major intracellular antioxidant, and activates the Nrf2/Trx antioxidant pathway.[5] By bolstering these antioxidant defenses, N-acetyl-L-glutamine helps to mitigate oxidative stress and reduce neuronal damage.
Anti-Apoptotic Signaling
A key aspect of N-acetyl-L-glutamine's protective mechanism is its ability to modulate signaling pathways that regulate apoptosis (programmed cell death). It has been shown to activate the Akt/Bcl-2 anti-apoptotic pathway. Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins, while Bcl-2 proteins act to prevent the release of mitochondrial factors that trigger cell death.
Stereoselective Activity: The Silent Enantiomer
There is a notable absence of published research on the biological activity of this compound. This is likely due to the high stereospecificity of the enzymes that metabolize N-acetylated amino acids. Aminoacylases, the enzymes responsible for deacetylating N-acetyl-L-glutamine to produce biologically active L-glutamine, are highly selective for the L-enantiomer.[6] It is therefore hypothesized that this compound is not significantly deacetylated in vivo and, as a result, does not serve as a source of D-glutamine and is likely excreted largely unchanged. This presumed metabolic inertness would render it biologically inactive in the pathways associated with its L-counterpart.
Experimental Protocols
The analysis and comparison of N-acetylglutamine enantiomers rely on chiral separation techniques coupled with sensitive detection methods.
Enantioselective Pharmacokinetic Analysis
Objective: To separate and quantify N-acetyl-L-glutamine and this compound in biological matrices (e.g., plasma) to determine their pharmacokinetic properties.
Methodology: HPLC-MS/MS [4]
-
Sample Preparation: Protein precipitation of plasma samples is performed, typically with a solvent like methanol, followed by centrifugation to remove precipitated proteins. The supernatant is then collected for analysis.
-
Chiral Chromatography:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is utilized.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The ion transition for NAG enantiomers is typically m/z 189.0 → 130.0.[4]
-
-
Quantification: Calibration curves are generated using standards of known concentrations of each enantiomer to quantify their respective levels in the unknown samples.
Conclusion and Future Directions
The available evidence clearly indicates that the pharmacokinetics of N-acetylglutamine are stereoselective. N-acetyl-L-glutamine is the biologically active enantiomer, exerting neuroprotective, antioxidant, and anti-apoptotic effects, largely by serving as a stable precursor for L-glutamine. In contrast, this compound is poorly characterized and presumed to be biologically inactive due to the stereospecificity of metabolic enzymes.
This comparison highlights a significant knowledge gap in the literature. While the focus on the L-enantiomer is logical from a therapeutic standpoint, a more complete understanding of the D-enantiomer's disposition and potential for any off-target effects, however unlikely, would be beneficial. Future research could involve targeted studies to definitively confirm the metabolic fate of this compound and to screen for any unforeseen biological activities or interactions. For drug development professionals, these findings underscore the critical importance of evaluating individual enantiomers, as the biological activity of a racemic mixture may be attributable to only one of its components.
References
- 1. Page loading... [guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vinmec.com [vinmec.com]
- 6. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of N-Acetyl-D-glutamine: A Comparative Analysis
Absence of data on N-Acetyl-D-glutamine necessitates a focus on its L-isomer as a viable alternative for in vitro studies.
An extensive review of current scientific literature reveals a significant gap in research concerning the in vitro effects of this compound. The vast majority of studies focus on its stereoisomer, N-Acetyl-L-glutamine, and the related amino sugar, N-Acetyl-D-glucosamine. Consequently, this guide provides a comprehensive comparison of N-Acetyl-L-glutamine with its parent amino acid, L-glutamine, offering valuable insights for researchers and drug development professionals seeking stable and effective cell culture supplements.
N-Acetyl-L-glutamine is widely recognized for its superior stability in aqueous solutions compared to L-glutamine, which is prone to degradation into potentially cytotoxic byproducts like ammonia and pyroglutamic acid.[1] This stability makes N-Acetyl-L-glutamine an attractive alternative for maintaining consistent nutrient levels in long-term cell cultures.[1][2]
Comparative Proliferation of Human Tumor Cell Lines
The proliferative effects of N-Acetyl-L-glutamine versus L-glutamine have been evaluated in various human cancer cell lines. The data, primarily from studies utilizing the MTT assay to measure cell viability, is summarized below.
| Cell Line | Treatment Compound | Proliferation vs. Glutamine-Free Medium | Potency Compared to L-glutamine | Reference |
| K 562 (Leukemia) | N-Acetyl-L-glutamine | Stimulated | Less Effective | [3] |
| L-glutamine | Stimulated | - | [3] | |
| Kato III (Stomach Cancer) | N-Acetyl-L-glutamine | Stimulated | Less Effective | [3] |
| L-glutamine | Stimulated | - | [3] | |
| Panc 1 (Pancreatic Cancer) | N-Acetyl-L-glutamine | Stimulated | Less Effective | [3] |
| L-glutamine | Stimulated | - | [3] | |
| T 47 D (Breast Cancer) | N-Acetyl-L-glutamine | Not Significantly Stimulated | Less Effective | [3] |
| L-glutamine | Stimulated | - | [3] |
These findings indicate that while N-Acetyl-L-glutamine can support the growth of various cell types, L-glutamine appears to be a more potent stimulator of proliferation under the tested conditions.[3] The reduced potency of the acetylated form may be attributed to the rate of its hydrolysis to release free L-glutamine.[2]
Experimental Methodologies
The following protocols are standard for assessing the in vitro effects of glutamine derivatives on cell proliferation.
Cell Culture and Reagent Preparation
Human tumor cell lines are maintained in appropriate growth media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experimental assays, cells are seeded in 96-well plates. Following attachment, the standard medium is replaced with a glutamine-free formulation, or media supplemented with equimolar concentrations of either L-glutamine or N-Acetyl-L-glutamine.
MTT Cell Proliferation Assay
This colorimetric assay quantifies cell viability by measuring the metabolic activity of mitochondria.
-
Incubation: Cells are treated with the respective compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours, during which viable cells metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
[3H] Thymidine Incorporation Assay
This method assesses cell proliferation by measuring the rate of DNA synthesis.
-
Radiolabeling: Near the end of the treatment period, [3H] thymidine is introduced into the culture medium.
-
Incorporation: Cells are incubated for a set time to allow the incorporation of the radioactive thymidine into newly synthesized DNA.
-
Harvesting and Precipitation: Cells are harvested, and their DNA is precipitated.
-
Scintillation Counting: The radioactivity of the precipitated DNA is quantified using a scintillation counter, providing a measure of proliferative activity.[3]
Relevant Signaling and Metabolic Pathways
Glutamine metabolism is central to cellular function, feeding into several critical pathways.
References
- 1. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-D-glutamine vs. D-glutamine: A Comparative Guide to Biological Activity
A critical analysis for researchers, scientists, and drug development professionals.
In the landscape of cellular metabolism and therapeutic development, the chirality of molecules plays a pivotal role in determining their biological activity. While L-amino acids and their derivatives are extensively studied and utilized, their D-enantiomers often remain in a scientific gray area. This guide provides a comparative analysis of the biological activities of N-Acetyl-D-glutamine and D-glutamine, drawing upon available experimental data and highlighting significant knowledge gaps to inform future research.
Executive Summary
Direct comparative studies on the biological activity of this compound and D-glutamine in mammalian systems are conspicuously absent in the current scientific literature. The prevailing understanding is that mammalian cells exhibit a strong stereospecificity for L-amino acids. Consequently, D-glutamine is largely considered to be metabolically inert in mammals. Information regarding the biological effects of this compound is virtually nonexistent.
This guide will therefore:
-
Detail the known biological activities (or lack thereof) of D-glutamine.
-
Address the significant information gap concerning this compound.
-
Provide a comparative framework by contrasting the well-understood metabolic pathways and biological roles of their L-enantiomers, L-glutamine and N-Acetyl-L-glutamine, to infer the likely inactivity of their D-counterparts.
-
Present detailed experimental protocols that can be employed to investigate the biological activities of these D-isomers.
D-glutamine: Limited Biological Activity in Mammals
D-glutamine is the D-enantiomer of the proteinogenic amino acid L-glutamine. While essential for bacterial cell wall synthesis, its role in mammalian physiology is minimal.
Metabolism: Mammalian cells generally lack the necessary enzymes, such as D-amino acid oxidases with high affinity for D-glutamine or glutamine racemases, to convert D-glutamine into its metabolically active L-form[1]. This enzymatic specificity is the primary reason for its limited biological activity. While some D-amino acids like D-serine and D-aspartate have been found to play roles in the central nervous system, D-glutamine is not among them[2][3].
Cellular Uptake and Utilization: L-glutamine is actively transported into mammalian cells by specific transporters. These transport systems are stereospecific and do not recognize D-glutamine, thus preventing its entry into the cytoplasm and subsequent participation in metabolic pathways[1].
This compound: An Unexplored Frontier
There is a profound lack of published research on the biological activity of this compound in any biological system. It is the acetylated form of D-glutamine. Based on the metabolic fate of other N-acetylated amino acids, it is plausible that if it were to enter a cell, it might be deacetylated by an acylase. However, it is unknown whether mammalian acylases can act on an N-acetylated D-amino acid.
Comparative Framework: The L-Enantiomers
To provide a basis for comparison and to highlight what is likely absent for the D-isomers, we present the well-documented biological activities of L-glutamine and N-Acetyl-L-glutamine.
Table 1: Comparative Biological Activities of L-glutamine and N-Acetyl-L-glutamine
| Feature | L-glutamine | N-Acetyl-L-glutamine |
| Primary Role | Essential amino acid, key metabolic fuel, nitrogen donor. | Stable precursor to L-glutamine. |
| Metabolism | Rapidly metabolized via glutaminolysis to form glutamate, α-ketoglutarate, and other key intermediates.[4][5] | Hydrolyzed to L-glutamine and acetate, primarily in the intestine, liver, and kidneys.[6] |
| Cellular Uptake | Actively transported into cells by specific amino acid transporters.[1] | Uptake of the intact molecule is limited; primarily absorbed after hydrolysis to L-glutamine.[6] |
| Key Functions | Protein synthesis, nucleotide synthesis, antioxidant defense (glutathione precursor), immune cell function, acid-base balance.[4][7] | Serves as a stable source of glutamine for parenteral and enteral nutrition.[6][8] |
| Clinical Relevance | Used in clinical nutrition to support critically ill patients and those with gastrointestinal disorders.[7] | Used in pharmaceutical formulations due to its higher stability in aqueous solutions compared to L-glutamine.[9][10] |
Experimental Protocols to Assess Biological Activity
For researchers intending to investigate the biological activity of this compound and D-glutamine, the following experimental protocols, commonly used for their L-counterparts, can be adapted.
Cell Proliferation Assay
-
Objective: To determine if the compound can support cell growth, which is a primary function of L-glutamine.
-
Methodology:
-
Seed a mammalian cell line (e.g., HeLa, Jurkat) in a 96-well plate in a complete culture medium.
-
After 24 hours, replace the medium with a glutamine-free medium.
-
Supplement the medium with equimolar concentrations of L-glutamine (positive control), D-glutamine, N-Acetyl-L-glutamine, this compound, or no supplement (negative control).
-
Incubate for 24, 48, and 72 hours.
-
Assess cell proliferation using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Cellular Uptake Assay
-
Objective: To measure the extent to which the compounds are transported into cells.
-
Methodology:
-
Culture cells to near confluence in a suitable plate format.
-
Incubate the cells with a medium containing radiolabeled or fluorescently tagged versions of D-glutamine or this compound.
-
After a defined incubation period, wash the cells thoroughly with ice-cold buffer to remove any unbound compound.
-
Lyse the cells and measure the intracellular concentration of the labeled compound using a scintillation counter or fluorometer.
-
Compare the uptake to that of labeled L-glutamine.
-
Metabolic Fate Analysis
-
Objective: To determine if the compounds are metabolized by the cells.
-
Methodology:
-
Incubate cells with a stable isotope-labeled version (e.g., ¹³C or ¹⁵N) of D-glutamine or this compound.
-
After incubation, extract intracellular metabolites.
-
Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify any labeled downstream metabolites (e.g., labeled glutamate, α-ketoglutarate).
-
Signaling Pathways and Workflows
The following diagrams illustrate the known metabolic pathway of L-glutamine and a hypothetical experimental workflow to compare the D- and L-isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-amino acids in the central nervous system in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine (Gln) Amino Acid - Creative Peptides [creative-peptides.com]
- 5. Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Page loading... [guidechem.com]
- 9. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 10. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-D-glutamine and L-glutamine Uptake in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake of N-Acetyl-D-glutamine (NADG) and L-glutamine, offering supporting experimental context and detailed methodologies. While L-glutamine is a well-established and critical nutrient for robust cell culture, the utility of NADG as a substitute or alternative is examined through the lens of stereospecificity in mammalian cell metabolism.
Executive Summary
L-glutamine is actively and efficiently transported into mammalian cells via a suite of specific transporters, playing a pivotal role in cellular energy, biosynthesis, and redox balance. In stark contrast, this compound is expected to exhibit negligible uptake and metabolic activity. Mammalian cells possess highly stereospecific transporters and enzymes that are tailored for L-amino acids. The D-isomers of most amino acids are not recognized by these transport systems and are generally not metabolized, with a few notable exceptions like D-serine and D-aspartate in specific tissues. This guide will delineate the established mechanisms of L-glutamine uptake and contrast them with the anticipated metabolic fate of this compound, supported by generalized experimental protocols and illustrative data.
Data Presentation: Comparative Uptake and Metabolic Activity
The following table summarizes the expected quantitative differences in uptake and metabolic utilization between L-glutamine and this compound in a typical mammalian cell line.
| Parameter | L-glutamine | This compound | Rationale |
| Cellular Uptake Rate | High | Negligible to Very Low | Mammalian cells possess specific transporters for L-amino acids like L-glutamine. These transporters, such as ASCT2 and SNATs, do not typically recognize D-isomers.[1][2][3] |
| Support of Cell Proliferation | Essential | None | L-glutamine is a key source of carbon and nitrogen for nucleotide, amino acid, and glutathione synthesis, all critical for cell division.[4][5][6] D-isomers are generally not metabolized to support these pathways. |
| Support of Cell Viability | High | Very Low to None | L-glutamine is crucial for maintaining redox balance through glutathione synthesis. Its absence leads to oxidative stress and cell death. NADG is not expected to contribute to glutathione synthesis. |
| Metabolic Fate | Actively metabolized via glutaminolysis to enter the TCA cycle. | Likely remains unmetabolized in the extracellular medium. If any uptake occurs, it may be slowly metabolized by D-amino acid oxidase (DAO), if present in the cell type.[7][8][9] | Mammalian enzymes are stereospecific for L-amino acids. |
Signaling and Transport Pathways
L-glutamine Uptake and Metabolism
L-glutamine is transported into the cell by several sodium-dependent and sodium-independent transporters, primarily from the Solute Carrier (SLC) families SLC1, SLC6, SLC7, and SLC38.[1][2][3] Once inside the cell, L-glutamine is a key player in multiple metabolic pathways. It is converted to glutamate by glutaminase (GLS), which can then be converted to α-ketoglutarate to fuel the TCA cycle. It also serves as a nitrogen donor for the synthesis of other amino acids, nucleotides, and hexosamines.
Figure 1. L-glutamine uptake and metabolic pathways.
Hypothetical this compound Pathway
The uptake of this compound is expected to be minimal as there are no known specific transporters for this molecule in mammalian cells. If any passive diffusion or incidental transport occurs, the intracellular NADG would likely remain unmetabolized due to the stereospecificity of cellular enzymes. The presence of D-amino acid oxidase (DAO) in some tissues could potentially lead to slow oxidative deamination, but this is speculative for the N-acetylated form.
Figure 2. Hypothetical pathway for this compound.
Experimental Protocols
The following protocols describe standard methods to experimentally compare the uptake of L-glutamine and this compound.
Cell Proliferation Assay
Objective: To determine the ability of this compound, compared to L-glutamine, to support cell growth.
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 2,000-5,000 cells per well in complete culture medium. Allow cells to attach overnight.
-
Media Preparation: Prepare culture media with the following conditions:
-
Control Medium: Standard culture medium containing 2 mM L-glutamine.
-
Glutamine-free Medium: Basal medium without L-glutamine.
-
L-glutamine Medium: Glutamine-free medium supplemented with 2 mM L-glutamine.
-
NADG Medium: Glutamine-free medium supplemented with 2 mM this compound.
-
-
Treatment: Remove the seeding medium and wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of the respective test media to the wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: At each time point, assess cell proliferation using a standard method such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the 0-hour time point and plot cell growth over time for each condition.
Amino Acid Uptake Assay (Radiolabeled Substrate)
Objective: To directly measure the rate of cellular uptake of L-glutamine and this compound.
Methodology:
-
Cell Preparation: Culture cells to near confluency in a 24-well plate.
-
Uptake Buffer Preparation: Prepare an uptake buffer (e.g., Krebs-Henseleit buffer) with and without sodium to distinguish between sodium-dependent and -independent transport.
-
Radiolabeled Substrate: Prepare uptake solutions containing a known concentration of either [³H]-L-glutamine or a custom synthesized [³H]-N-Acetyl-D-glutamine.
-
Uptake Measurement:
-
Wash the cells twice with the appropriate uptake buffer.
-
Initiate the uptake by adding the radiolabeled substrate solution to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay for normalization.
-
-
Data Analysis: Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.
Figure 3. Experimental workflow for comparative analysis.
Conclusion
The available evidence and established principles of mammalian cell biology strongly indicate that this compound is not a viable substitute for L-glutamine in cell culture applications. The stereospecificity of amino acid transporters and metabolic enzymes presents a significant barrier to the uptake and utilization of NADG. Researchers should continue to rely on L-glutamine or its stabilized L-dipeptide forms for optimal cell culture performance. The experimental protocols provided herein offer a framework for empirically validating these expected differences in any cell line of interest.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. The transport of glutamine into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 8. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity with N-Acetyl-D-glutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and experimental approaches for assessing the cross-reactivity of antibodies with N-Acetyl-D-glutamine. While direct experimental data on antibodies specifically targeting this compound is limited in publicly available literature, this document outlines the expected stereoselectivity based on established immunological principles and provides detailed methodologies for researchers to generate and characterize such antibodies.
Introduction to Stereoselectivity in Antibody Recognition
Antibodies are renowned for their high specificity, which extends to the recognition of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. The distinction between D- and L-amino acids is a classic example of stereoisomerism. Due to the three-dimensional nature of the antibody's antigen-binding site (paratope), it can exhibit a strong preference for one stereoisomer over another. This stereoselectivity is critical in drug development and diagnostics, as the biological activity of enantiomers can differ significantly. It is therefore highly probable that an antibody generated against this compound would exhibit minimal cross-reactivity with its L-enantiomer, N-Acetyl-L-glutamine, and vice versa.
Generating Antibodies Against this compound
Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate can then be used to immunize an animal model to produce antibodies.
Below is a generalized workflow for the production and characterization of antibodies with specificity for this compound.
Experimental Protocols for Assessing Cross-Reactivity
The cross-reactivity of an antibody with this compound and its analogs can be quantitatively assessed using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive Inhibition ELISA
A competitive inhibition ELISA is a highly effective method for determining the specificity of an antibody for a small molecule. In this assay, the antibody is pre-incubated with various concentrations of the target molecule (this compound) or potential cross-reactants (e.g., N-Acetyl-L-glutamine, D-glutamine, L-glutamine) before being added to a microplate coated with a conjugate of the target hapten and a protein (e.g., this compound-BSA). The degree of inhibition of the antibody binding to the coated antigen is proportional to the affinity of the antibody for the free inhibitor.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with 100 µL/well of this compound-BSA conjugate (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS-T) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Inhibition: In a separate plate, prepare serial dilutions of the inhibitor solutions (this compound, N-Acetyl-L-glutamine, etc.). Add a constant, predetermined concentration of the anti-N-Acetyl-D-glutamine antibody to each well containing the inhibitor. Incubate for 1-2 hours at room temperature to allow the antibody and inhibitor to bind.
-
Binding: Transfer 100 µL of the antibody-inhibitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL/well of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the antibody binding) is determined for each compound. The percent cross-reactivity is calculated using the formula:
(% Cross-Reactivity) = (IC50 of this compound / IC50 of test compound) x 100
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on molecular interactions. It can be used to determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Experimental Protocol:
-
Chip Preparation: Covalently immobilize the anti-N-Acetyl-D-glutamine antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the analytes (this compound, N-Acetyl-L-glutamine, etc.) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the analyte solutions over the antibody-coated sensor surface at a constant flow rate. The binding of the analyte to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Dissociation: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the analyte from the antibody.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: Fit the sensorgram data (a plot of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d, and K_D) for each analyte. The higher the affinity (lower K_D value), the stronger the interaction.
Data Presentation: A Hypothetical Comparison
While specific data for this compound is not available, the following table illustrates how the results from a competitive inhibition ELISA could be presented to compare the cross-reactivity of a hypothetical anti-N-Acetyl-D-glutamine antibody. This example is based on a study that quantified the cross-reactivity of an antibody against the S-enantiomer of the drug gatifloxacin with its R-enantiomer.[1]
| Inhibitor | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 5.0 | 100 |
| N-Acetyl-L-glutamine | 50.0 | 10 |
| D-Glutamine | >1000 | <0.5 |
| L-Glutamine | >1000 | <0.5 |
| N-Acetyl-D-glucosamine | >1000 | <0.5 |
This is a hypothetical data table for illustrative purposes.
Conclusion
The assessment of antibody cross-reactivity is a critical step in the development of specific immunoassays and therapeutics. Although direct data for this compound is scarce, the principles of stereoselective antibody recognition and the established experimental protocols for hapten-specific antibodies provide a clear framework for researchers to produce and thoroughly characterize antibodies with high specificity for this molecule. By employing techniques such as competitive inhibition ELISA and Surface Plasmon Resonance, it is possible to obtain quantitative data on the cross-reactivity with related molecules, ensuring the development of highly specific and reliable reagents for research, diagnostics, and drug development.
References
A Comparative Guide to the Inter-laboratory Validation of N-Acetyl-D-glutamine Assays
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Assay Performance
The following table summarizes the performance characteristics of HPLC and LC-MS/MS methods for the analysis of N-acetyl-glutamine, based on published single-laboratory validation data. These values can be considered indicative of the performance that can be expected in an inter-laboratory setting.
| Parameter | HPLC | LC-MS/MS | Enzymatic Assay (Hypothetical) |
| Analyte | N-Acetyl-L-glutamine | N-Acetyl-L-glutamine | N-Acetyl-D-glucosamine |
| Linear Range | 4 - 50 µg/mL[1][2] | 1 - 10,000 ng/mL[3][4] | 3 - 5000 µM[5] |
| Limit of Detection (LOD) | 0.11 µg/mL[1] | 0.20 ng/mL (for a similar compound)[6] | 3 µM[5] |
| Limit of Quantitation (LOQ) | 0.35 µg/mL[1] | Not explicitly stated, but quantifiable at low ng/mL | 0.7 µM[7] |
| Precision (RSD%) | Intra-day: 0.65% - 2.61% Inter-day: 1.82% - 4.63%[1] | Intra-day and Inter-day: 1.05% - 7.31%[3][4] | Not Available |
| Accuracy (Recovery %) | 93.29% - 111.83%[1] | -3.23% to 5.91% (as RE%)[3][4] | Not Available |
| Specificity | Good separation from related compounds like glutamic acid[1][8] | Highly specific due to mass-based detection (MRM)[3][4] | Specific for N-acetyl-D-glucosamine, potential for cross-reactivity needs evaluation for N-acetyl-D-glutamine[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of N-acetyl-glutamine in relatively clean sample matrices.
Principle: The sample is injected into an HPLC system where N-acetyl-glutamine is separated from other components on a reversed-phase column. The separated compound is then detected by a UV detector at a specific wavelength.
Methodology:
-
Sample Preparation:
-
For aqueous samples, dilute to fall within the calibration curve range.
-
For biological fluids, protein precipitation is typically required. Add an equal volume of a precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge. The supernatant is then collected for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.5) and an organic solvent (e.g., acetonitrile).[9] An example mobile phase is 75% acetonitrile: 25% phosphate buffer.[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Column Temperature: 35°C.[9]
-
Detection: UV detector at 195 nm.[9]
-
Injection Volume: 10 µL.[9]
-
-
Quantification:
-
A calibration curve is generated using standards of known N-acetyl-glutamine concentrations.
-
The concentration of N-acetyl-glutamine in the sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for complex biological matrices and low concentration samples.
Principle: N-acetyl-glutamine is first separated by HPLC and then ionized and fragmented in a mass spectrometer. Specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM), providing high selectivity.
Methodology:
-
Sample Preparation:
-
Similar to HPLC, protein precipitation is typically performed for biological samples using acetonitrile.[10]
-
The supernatant is collected, and an internal standard (e.g., a stable isotope-labeled version of the analyte) is added before injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30, v/v) containing 5 mM ammonium acetate.[3][4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]
-
MRM Transitions: For N-acetyl-L-glutamine, the precursor to product ion transition m/z 189.1 → 130.0 has been used.[3][4]
-
Quantification:
-
A calibration curve is prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for matrix effects and variations in instrument response.
-
Mandatory Visualization
Metabolic Pathway of N-Acetyl-Glutamine
The following diagram illustrates the metabolic fate of this compound as a precursor to D-glutamine and its subsequent involvement in cellular metabolism.
Metabolic fate of this compound.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps involved in the quantitative analysis of this compound using LC-MS/MS.
LC-MS/MS analytical workflow.
References
- 1. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 4. A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. athenaes.com [athenaes.com]
- 6. Comparative studies of HPLC-fluorometry and LC/MS method for the determination of N-acetylneuraminic acid as a marker of deteriorated ophthalmic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Stereoselective Plasma Protein Binding of N-Acetylglucosamine (NAG) Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the plasma protein binding characteristics of N-acetylglucosamine (NAG) enantiomers reveals a significant lack of specific data on their stereoselective binding. However, studies on the closely related compound, glucosamine, have demonstrated no measurable binding to plasma proteins.[1][2] This finding strongly suggests that N-acetylglucosamine enantiomers are also unlikely to exhibit significant plasma protein binding, and therefore, stereoselectivity in this interaction is not a relevant consideration for their pharmacokinetic profiles.
This guide provides a comparative framework for understanding plasma protein binding, outlines the standard experimental protocols used to determine such binding, and presents the available data for glucosamine as a surrogate for NAG.
Introduction to Stereoselective Plasma protein binding
Plasma protein binding is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[3] Only the unbound fraction of a drug is available to diffuse to target tissues, interact with receptors, and undergo metabolism and excretion.[3] For chiral drugs, the two enantiomers can exhibit different affinities for plasma proteins, a phenomenon known as stereoselective plasma protein binding.[4][5] This can lead to different unbound concentrations for each enantiomer, resulting in stereospecific pharmacokinetics and pharmacodynamics. The primary proteins involved in drug binding in human plasma are human serum albumin (HSA) and α1-acid glycoprotein (AGP).[5]
Comparative Data on Glucosamine Plasma Protein Binding
Direct experimental data on the plasma protein binding of NAG enantiomers is not available in the published literature. However, studies on glucosamine provide valuable insight. Research using radiolabeled [14C]glucosamine at concentrations of 400, 1000, and 4000 ng/ml found no measurable protein binding in human and mouse plasma, as well as in human synovial fluid.[1][2]
Table 1: Plasma Protein Binding of Glucosamine
| Compound | Species | Matrix | Concentration Range | Percent Bound | Unbound Fraction (fu) | Reference |
| [14C]Glucosamine | Human | Plasma | 400 - 4000 ng/mL | Not Measurable | ~1.0 | [1][2] |
| [14C]Glucosamine | Mouse | Plasma | 400 - 4000 ng/mL | Not Measurable | ~1.0 | [1][2] |
| [14C]Glucosamine | Human | Synovial Fluid | 400 - 4000 ng/mL | Not Measurable | ~1.0 | [1][2] |
Given that N-acetylation is unlikely to dramatically increase the lipophilicity to an extent that would induce significant protein binding for a small sugar molecule, it is highly probable that NAG enantiomers also exhibit negligible binding. Therefore, a comparison of binding parameters for NAG enantiomers would likely show no significant difference from zero.
Experimental Protocols for Determining Stereoselective Plasma Protein Binding
Should a formal investigation into the plasma protein binding of NAG enantiomers be required, the following standard methodologies would be employed.
Key Experimental Methods
Several well-established techniques are used to determine the extent of drug-protein binding.[5] For stereoselective studies, these methods are coupled with a chiral separation technique, typically chiral High-Performance Liquid Chromatography (HPLC).[6]
-
Equilibrium Dialysis: This is considered the gold standard. It involves a two-compartment chamber separated by a semi-permeable membrane.[5] Plasma containing the drug is placed in one compartment, and a protein-free buffer is placed in the other. The unbound drug diffuses across the membrane until equilibrium is reached. The concentrations in both compartments are then measured to determine the bound and unbound fractions.
-
Ultrafiltration: This method involves forcing a plasma sample through a semi-permeable membrane via centrifugation.[6] The membrane retains the protein and the protein-bound drug, while the unbound drug passes through in the ultrafiltrate. This is a faster method than equilibrium dialysis but can be susceptible to non-specific binding of the drug to the filter membrane.
-
High-Performance Frontal Analysis (HPFA): This is a chromatographic method that can be particularly useful for highly bound drugs.[3] A continuous infusion of the drug in a protein solution is passed through a short HPLC column. The unbound drug exits the column first, followed by the drug-protein complex. The concentration of the unbound drug can be directly measured from the plateau of the first elution zone.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stereoselective plasma protein binding of a chiral compound.
Conceptual Diagram of Stereoselective Binding
While likely not applicable to NAG, the following diagram illustrates the concept of stereoselective binding where one enantiomer has a higher affinity for a binding site on a plasma protein than the other.
Conclusion
Based on the available evidence for glucosamine, it is concluded that N-acetylglucosamine enantiomers are highly unlikely to exhibit significant plasma protein binding. Consequently, stereoselectivity in plasma protein binding is not expected to be a factor in their pharmacokinetics. For novel compounds where protein binding is unknown, the experimental protocols outlined in this guide provide a robust framework for investigating potential stereoselective interactions. For NAG, the focus of further pharmacokinetic studies should be on other processes such as metabolism and tissue distribution.
References
- 1. Glucosamine binding to proteins in plasma and synovial fluid and blood cell/plasma partitioning in mouse and man in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromsoc.jp [chromsoc.jp]
- 4. Stereoselective binding of chiral drugs to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective binding of chiral drugs to plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of enantioselective plasma protein binding of aminohydantoins by ultrafiltration and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Acetyl-Glutamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of L-acetyl-glutamine and D-acetyl-glutamine. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the stereoselective disposition of these compounds.
Executive Summary
The pharmacokinetic profiles of acetyl-glutamine enantiomers exhibit significant stereoselectivity. Following intravenous administration in rats, L-acetyl-glutamine and D-acetyl-glutamine show notable differences in their plasma concentration, distribution, and clearance.[1] This stereoselectivity also extends to plasma protein binding.[2] While data on oral administration is limited, studies on L-acetyl-glutamine suggest extensive hydrolysis to L-glutamine during absorption.[3][4] The metabolic fate of D-acetyl-glutamine following oral ingestion is not as well-documented. The primary metabolic pathway for N-acetylated amino acids involves stereospecific hydrolysis by acylase enzymes.[4] No chiral inversion between the enantiomers has been observed in vivo or in vitro.[1]
Pharmacokinetic Parameters (Intravenous Administration)
A study in rats following a single intravenous dose of acetyl-glutamine enantiomers revealed key differences in their pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Acetyl-Glutamine Enantiomers in Rats (Intravenous Administration) [1]
| Parameter | L-Acetyl-Glutamine | D-Acetyl-Glutamine |
| t1/2 (h) | 0.82 ± 0.15 | 0.53 ± 0.13 |
| Vc (L/kg) | 0.54 ± 0.19 | 1.00 ± 0.60 |
| CL (L/h/kg) | 1.38 ± 0.83 | 1.96 ± 0.47 |
| AUC0-t (μg·h/mL) | 49.90 ± 21.13 | 30.11 ± 7.33 |
| AUC0-∞ (μg·h/mL) | 53.07 ± 21.41 | 32.14 ± 7.94 |
| Cmax (μg/mL) | 108.45 ± 59.08 | 62.64 ± 26.30 |
| MRT0-t (h) | 0.71 ± 0.09 | 0.51 ± 0.13 |
| MRT0-∞ (h) | 0.92 ± 0.19 | 0.52 ± 0.13 |
Data are presented as mean ± standard deviation.
Key Pharmacokinetic Differences: A Comparative Analysis
Absorption:
-
L-Acetyl-Glutamine: Following enteral administration in pigs, N-acetyl-L-glutamine is absorbed, but it is almost completely hydrolyzed into glutamine during the absorption process.[3][4] Intact N-acetyl-L-glutamine is virtually undetectable in the blood.[3]
Distribution:
-
Plasma Protein Binding: The binding of acetyl-glutamine enantiomers to plasma proteins is stereoselective.[2]
-
Volume of Distribution (Vc): After intravenous administration in rats, D-acetyl-glutamine has a significantly larger volume of distribution of the central compartment compared to L-acetyl-glutamine, suggesting more extensive distribution into tissues.[1]
Metabolism:
-
Stereoselective Hydrolysis: The primary metabolic pathway for N-acetylated amino acids is hydrolysis. Acylase I and acylase II enzymes catalyze the stereospecific hydrolysis of these compounds.[4] It is likely that these enzymes contribute to the differential metabolism of L- and D-acetyl-glutamine.
-
L-Acetyl-Glutamine: It is readily hydrolyzed to L-glutamine, a naturally occurring amino acid that participates in various metabolic pathways.[3][5]
-
D-Acetyl-Glutamine: The metabolic fate of D-acetyl-glutamine is less clear, though it is expected to be a poorer substrate for the acylases that preferentially metabolize the L-enantiomer.
-
Chiral Inversion: No chiral inversion from one enantiomer to the other has been observed in either in vivo or in vitro studies.[1]
Excretion:
-
Clearance (CL): D-acetyl-glutamine exhibits a higher plasma clearance rate in rats compared to L-acetyl-glutamine following intravenous administration.[1]
-
Urinary Excretion: Following intravenous administration of N-acetyl-L-glutamine in humans, a portion of the administered dose is excreted unchanged in the urine.[6] Specific comparative data on the renal clearance of both enantiomers is not available.
Experimental Protocols
1. Intravenous Pharmacokinetic Study in Rats [1]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single intravenous injection of a racemic mixture of acetyl-glutamine.
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Sample Preparation: Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: An HPLC-MS method was used for the enantioselective determination of L-acetyl-glutamine and D-acetyl-glutamine in plasma samples.
-
Chromatographic Column: Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane (containing 0.1% acetic acid) and ethanol (75:25, v/v).
-
Detection: Mass spectrometry in negative ion mode.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
2. Plasma Protein Binding Study [2]
-
Method: Equilibrium dialysis.
-
Procedure: Rat plasma was spiked with the acetyl-glutamine enantiomers and dialyzed against a protein-free buffer until equilibrium was reached.
-
Analysis: The concentrations of the free and bound enantiomers were determined by a validated LC-MS/MS method.
-
Outcome: The study demonstrated stereoselective binding of the N-acetyl-glutamine enantiomers to rat plasma proteins.
Visualizations
Caption: Workflow for intravenous pharmacokinetic study.
Caption: Postulated metabolic fate of acetyl-glutamine enantiomers.
References
- 1. Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioseparation of N-acetyl-glutamine enantiomers by LC-MS/MS and its application to a plasma protein binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption of enterally administered N-acetyl-l-glutamine versus glutamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Biological availability of glutamine from N-acetyl-L-glutamine in intravenous administration. Studies in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of intravenously administered N-acetyl-L-glutamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of D- vs. L-N-acetylglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylglutamine, a derivative of the amino acid glutamine, has garnered interest for its potential neuroprotective properties. As a chiral molecule, it exists in two enantiomeric forms: D-N-acetylglutamine and L-N-acetylglutamine (also known as Aceglutamide). While the L-form has been the subject of various studies investigating its therapeutic potential in neurological disorders, a significant gap in the scientific literature exists regarding the neuroprotective effects of the D-enantiomer. This guide provides a comprehensive comparison of the available data on L-N-acetylglutamine's neuroprotective effects and highlights the current lack of research on its D-counterpart, offering a roadmap for future investigations.
Quantitative Data on Neuroprotective Effects
The following tables summarize the available quantitative data for L-N-acetylglutamine. Due to a lack of published research, no data is currently available for D-N-acetylglutamine.
Table 1: In Vitro Neuroprotective Effects of L-N-acetylglutamine
| Model System | Insult | Concentration | Outcome | Reference |
| PC12 cells | H₂O₂-induced oxidative stress | 1-10 µM | Increased cell viability, reduced ROS and NO levels, upregulated GSH content.[1] | [1] |
| PC12 cells and primary midbrain neurons | Hypoxia/reoxygenation | 10 µM | Inhibited apoptosis, improved mitochondrial membrane potential.[1] | [1] |
| PC12 cells | Hypoxia/reoxygenation | 1 µM and 10 µM | Increased cell viability by 18% and 25%, respectively. | [1] |
| PC12 cells | Hypoxia/reoxygenation | 10 µM | Reduced early/late apoptotic cells from 39.8% to 21.9%. | [1] |
Table 2: In Vivo Neuroprotective Effects of L-N-acetylglutamine
| Animal Model | Insult | Dosage | Outcome | Reference |
| Male Sprague-Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | 50, 150, 300 mg/kg (i.p.) | Dose-dependent improvement in neurological deficits and reduction in cerebral infarct volume.[1] | [1] |
| Male Sprague-Dawley rats | MCAO | 150 and 300 mg/kg (i.p.) | Reduced infarct volume ratio by 40% and 54%, respectively. | [1] |
| Male Sprague-Dawley rats | Brachial Plexus Root Avulsion (BPRA) | Not specified | Accelerated motor function recovery, enhanced motoneuronal survival, inhibited inflammation.[2] | [2] |
Mechanisms of Action: L-N-acetylglutamine
L-N-acetylglutamine exerts its neuroprotective effects through a multi-faceted approach, primarily by bolstering cellular defense mechanisms against oxidative stress and apoptosis.[1] It is known to penetrate the blood-brain barrier, where it can be deacetylated to L-glutamine, a precursor to the major excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.[3][4]
Key mechanistic pathways include:
-
Enhancement of Antioxidant Systems: L-N-acetylglutamine boosts the endogenous antioxidant systems, including glutathione (GSH) and thioredoxin (Trx), and activates the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1]
-
Anti-apoptotic Activity: It inhibits apoptosis by upregulating the Akt/Bcl-2 signaling pathway and downregulating the pro-apoptotic factor TRAF1.[1][5][6]
-
Anti-inflammatory Effects: Studies have shown that L-N-acetylglutamine can inhibit the expression of proinflammatory cytokines.[2]
Signaling Pathways of L-N-acetylglutamine
The neuroprotective effects of L-N-acetylglutamine are mediated by complex signaling cascades. Below are diagrams illustrating the key pathways involved.
Caption: Antioxidant signaling pathway of L-N-acetylglutamine.
Caption: Anti-apoptotic signaling pathway of L-N-acetylglutamine.
D-N-acetylglutamine: The Unexplored Enantiomer
A thorough review of the current scientific literature reveals a stark absence of studies on the neuroprotective effects of D-N-acetylglutamine. This represents a significant knowledge gap. While some D-amino acids are known to have biological activity in the central nervous system, the specific effects of D-N-acetylglutamine remain uninvestigated.
Hypothetical Comparison and Future Directions:
Based on stereoselectivity observed in other biological systems, it is plausible that D- and L-N-acetylglutamine could exhibit different pharmacokinetic and pharmacodynamic profiles. Potential differences could lie in:
-
Blood-Brain Barrier Permeability: The transport across the blood-brain barrier can be stereospecific.
-
Metabolic Fate: The enzymes responsible for the deacetylation of N-acetylglutamine may exhibit stereoselectivity, leading to different rates of conversion to D- or L-glutamine.
-
Receptor/Enzyme Interactions: Any direct interactions with cellular targets would likely be stereospecific.
To address this gap in knowledge, dedicated research is required to synthesize and evaluate the neuroprotective potential of D-N-acetylglutamine.
Experimental Protocols for Future Research
The following experimental workflows, based on established methodologies for L-N-acetylglutamine, are proposed for the investigation of D-N-acetylglutamine.
In Vitro Neuroprotection Assay Workflow:
Caption: In vitro workflow for assessing neuroprotective effects.
In Vivo Neuroprotection Study Workflow:
Caption: In vivo workflow for assessing neuroprotective effects.
Conclusion
The available evidence strongly supports the neuroprotective effects of L-N-acetylglutamine, mediated through its antioxidant and anti-apoptotic properties. However, the complete absence of data on D-N-acetylglutamine represents a critical oversight in the field. The scientific community is encouraged to undertake rigorous investigations into the neuroprotective potential of the D-enantiomer. Such studies are essential to fully understand the therapeutic landscape of N-acetylglutamine and to potentially uncover novel neuroprotective agents. The experimental frameworks provided in this guide offer a starting point for these much-needed explorations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylglutamine facilitates motor recovery and alleviates neuropathic pain after brachial plexus root avulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aceglutamide? [synapse.patsnap.com]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of Aceglutamide on motor function in a rat model of cerebral ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-acetylglutamine Enantiomers on Cell Proliferation: A Data-Driven Guide
An objective comparison of the differential effects of N-acetyl-L-glutamine and N-acetyl-D-glutamine on cellular proliferation has been challenging due to a notable scarcity of direct comparative studies in publicly available scientific literature. Research has predominantly focused on the biological activity of N-acetyl-L-glutamine as a stable substitute for L-glutamine in cell culture. In contrast, the effects of this compound on cell proliferation remain largely uninvestigated.
This guide synthesizes the available information on N-acetyl-L-glutamine and draws logical inferences regarding the expected activity of its D-enantiomer based on the well-established stereospecificity of mammalian cellular metabolism for the parent amino acid, glutamine.
Introduction to Stereoisomers in Cellular Metabolism
In mammalian systems, the biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. L-amino acids are the natural isomers utilized for protein synthesis and as substrates in major metabolic pathways. Their counterparts, D-amino acids, are generally considered metabolically inert or may even exhibit inhibitory effects. This principle of stereoselectivity is crucial when evaluating the potential effects of N-acetylglutamine enantiomers. N-acetyl-L-glutamine is recognized and processed by cellular machinery, whereas this compound is not expected to be.
N-acetyl-L-glutamine as a Proliferation-Supporting Nutrient
N-acetyl-L-glutamine (ACE-GLN) has been investigated as a more stable alternative to L-glutamine for use in cell culture media. L-glutamine is essential for the proliferation of most mammalian cells in vitro, serving as a key energy source and a precursor for nucleotide and protein synthesis.[1][2][3] However, L-glutamine is unstable in aqueous solutions, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. N-acetylation of L-glutamine enhances its stability.[4]
Studies have demonstrated that N-acetyl-L-glutamine can support the proliferation of various human tumor cell lines, including K-562 (leukemia), Kato III (stomach), Panc-1 (pancreas), and T-47D (breast).[5][6] While it stimulates cell growth compared to glutamine-free media, its efficacy can be lower than that of L-glutamine or other stable glutamine derivatives like L-alanyl-L-glutamine.[5][6]
The Presumed Role of this compound
Direct experimental data on the effect of this compound on cell proliferation is absent from the reviewed literature. However, based on the established metabolic inertness of D-glutamine in mammalian cells, it is strongly presumed that this compound would not support cell proliferation.[7][8] Mammalian cells lack the specific transporters and enzymes required to recognize and metabolize the D-enantiomer of amino acids.[7] Therefore, this compound would not be taken up by cells or converted into a usable form of glutamine.
Hypothetical Comparative Data
The following table presents a hypothetical comparison based on the known properties of L-glutamine, D-glutamine, and N-acetyl-L-glutamine. This data is illustrative and intended to reflect expected outcomes in a typical cell proliferation assay.
| Compound | Expected Effect on Cell Proliferation | Rationale |
| N-acetyl-L-glutamine | Supports Proliferation | Can be metabolized to provide L-glutamine, which is essential for cell growth. Its stability is a key advantage over free L-glutamine.[5][6] |
| This compound | No Support for Proliferation | Mammalian cells are stereospecific for L-amino acids and are not expected to metabolize the D-enantiomer.[7][8] |
| L-glutamine | Supports Proliferation (Control) | The standard, biologically active form of glutamine used in cell culture.[1][2] |
| D-glutamine | No Support for Proliferation | Considered metabolically inert in mammalian systems and cannot substitute for L-glutamine.[7][8] |
| Glutamine-Free Medium | No Proliferation | Serves as a negative control, demonstrating the dependence of the cells on an external source of glutamine. |
Experimental Protocols
To empirically determine the differential effects of N-acetylglutamine enantiomers, a standard cell proliferation assay would be employed.
Cell Proliferation Assay (MTT Method)
Objective: To quantify the metabolic activity of a cell population, which is indicative of cell proliferation, in response to different glutamine sources.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM)
-
Glutamine-free medium
-
N-acetyl-L-glutamine
-
This compound
-
L-glutamine
-
D-glutamine
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a complete culture medium.
-
Treatment: After adherence, aspirate the medium and wash the cells with PBS. Replace the medium with a glutamine-free medium supplemented with equimolar concentrations of the different test compounds (N-acetyl-L-glutamine, this compound, L-glutamine, D-glutamine) and controls (complete medium and glutamine-free medium).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan product at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
-
Data Analysis: Plot the absorbance values against time for each treatment group to generate cell growth curves.
Signaling Pathways and Experimental Workflows
The metabolic utilization of glutamine is central to several key signaling pathways that regulate cell proliferation, such as the mTOR pathway. L-glutamine enters the cell and is converted to glutamate, which then enters the TCA cycle to generate energy and biosynthetic precursors.
Below are diagrams illustrating the expected metabolic fates of the N-acetylglutamine enantiomers and the experimental workflow for their comparison.
Caption: Expected metabolic pathways for N-acetylglutamine enantiomers.
Caption: Workflow for comparing the effects of N-acetylglutamine enantiomers.
Conclusion
While N-acetyl-L-glutamine is a viable, stable source of glutamine for supporting cell proliferation in culture, there is a clear lack of research on its D-enantiomer. Based on fundamental principles of mammalian cell metabolism, it is strongly hypothesized that this compound would not support cell proliferation due to stereospecificity. Direct experimental validation is necessary to confirm this hypothesis and to fully characterize the differential effects of these enantiomers. This guide provides the foundational knowledge and experimental framework for researchers to conduct such comparative studies.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. Glutamine as a regulator of DNA and protein biosynthesis in human solid tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]
- 5. Availability of glutamine from peptides and acetylglutamine for human tumor-cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of N-Acetyl-D-glutamine: A Guide for Laboratory Professionals
Core Principle: Precautionary Handling
Given the absence of a specific Safety Data Sheet (SDS) for N-Acetyl-D-glutamine in the search results, and with some sources indicating that the related compound N-Acetyl-L-glutamine may cause skin, eye, and respiratory irritation, it is prudent to handle this compound as a potentially hazardous chemical.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash without consulting your institution's Environmental Health and Safety (EHS) department.[2][3]
Procedural Steps for Disposal
This procedure applies to solid this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound for disposal, it is crucial to wear appropriate PPE.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible protective gloves.
-
Body Protection: Wear a lab coat or long-sleeved clothing.
Step 2: Waste Segregation and Containerization
Proper segregation and containment are critical to prevent accidental reactions and ensure compliant disposal.
-
Designate a Waste Container: Use a clean, sealable, and chemically compatible container specifically for this compound waste.[4] Do not mix it with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.
-
Container Material: Plastic containers are often preferred over glass for storing hazardous waste when compatibility is not an issue.[2]
-
Secure Closure: The container must have a leak-proof, screw-on cap.[5]
Step 3: Labeling and Documentation
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Proper Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[2][6] Abbreviations and chemical formulas are generally not permitted.[2]
-
Contact Information: Include the name and contact information of the principal investigator or laboratory manager responsible for the waste.[2]
-
Date of Generation: Record the date when the first of the waste was placed in the container.[2]
Step 4: Storage of Chemical Waste
Waste must be stored safely in a designated area pending collection.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
Segregation: Ensure the container is stored separately from incompatible materials.
-
Secondary Containment: It is best practice to store chemical waste containers in secondary containment (such as a tub or tray) to contain any potential leaks or spills.[5]
Step 5: Arranging for Disposal
Never attempt to dispose of chemical waste personally.
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed waste disposal contractor.[2][8]
-
Provide Documentation: You may need to provide a completed hazardous waste information form detailing the contents of the container.[2]
Step 6: Decontamination of Empty Containers
Empty containers that held this compound must also be managed properly.
-
Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., water).[8][9]
-
Dispose of Rinsate: The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[8][9]
-
Final Disposal of Container: After triple-rinsing and removal or defacing of the hazardous waste label, the empty container may be disposed of as regular trash, in accordance with institutional policy.[8][9]
Quantitative Waste Management Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, which should be applied to the storage of this compound waste. These are common limits; however, always verify the specific regulations at your institution.
| Parameter | Limit | Citation(s) |
| Maximum Volume in SAA | 55 gallons | [7] |
| Maximum Time in SAA | Up to 90 days | [5][10] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kilogram (solid) | [7] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-D-glutamine
Essential Safety and Handling Protocols for Laboratory Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of N-Acetyl-D-glutamine, ensuring the well-being of researchers and the integrity of experimental outcomes. While some safety data sheets (SDS) classify this compound as not hazardous, others suggest it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach utilizing standard laboratory personal protective equipment (PPE) is recommended.
Physicochemical and Toxicological Data
Limited quantitative toxicological data is available for this compound. The following table summarizes its known physical and chemical properties.
| Property | Data |
| Molecular Formula | C7H12N2O4 |
| Molecular Weight | 188.2 g/mol |
| Appearance | White solid/powder |
| Solubility | Soluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Auto-ignition Temperature | Not available |
| Acute Toxicity (Oral LD50) | No data available[3] |
| Skin Corrosion/Irritation | No data available[3] |
| Eye Damage/Irritation | No data available[3] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA[1] |
Personal Protective Equipment (PPE) and Engineering Controls
A systematic approach to PPE selection is critical for minimizing exposure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE Selection Workflow for this compound.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3] Standard safety glasses are also an option.[4]
-
Skin Protection: Wear a lab coat and appropriate protective gloves, such as nitrile gloves.[5][6] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[6]
-
Respiratory Protection: If handling the powder form and dust may be generated, use a NIOSH-approved N95 respirator or equivalent.[4] In cases of insufficient ventilation, suitable respiratory equipment should be worn.[4]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust, such as weighing, a laboratory fume hood or other local exhaust ventilation is recommended.[3][4]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible.
Operational and Disposal Plans
Safe Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[7][8]
-
Minimize Dust: Avoid the formation and inhalation of dust.[5][6]
-
Hygiene: Wash hands thoroughly after handling the substance.[7][8] Do not eat, drink, or smoke in the laboratory.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[3][4] Some suppliers recommend refrigeration at -20°C.[6][7]
First Aid Measures:
In the event of exposure, follow these steps and seek medical attention.[3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][7] |
| Skin Contact | Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5][7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water and then drink plenty of water.[3][5][6] Never give anything by mouth to an unconscious person.[3][7] |
Spill Response Protocol:
In the event of a spill, follow the workflow below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
